H-Trp-Asn-OH
Beschreibung
Eigenschaften
CAS-Nummer |
175027-11-9 |
|---|---|
Molekularformel |
C15H18N4O4 |
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |
InChI-Schlüssel |
GRQCSEWEPIHLBI-JQWIXIFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
Synonyme |
H-TRP-ASN-OH |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Tripeptide H-Trp-Asn-OH
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of the tripeptide H-Trp-Asn-OH (Tryptophanyl-Asparagine). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Structure and Properties
This compound is a dipeptide composed of the amino acids L-tryptophan and L-asparagine linked by a peptide bond. The N-terminus is tryptophan, and the C-terminus is asparagine.
Chemical Structure:
Physicochemical Properties
Quantitative data for the isomeric dipeptide, H-Asn-Trp-OH, is available and provides an estimation of the properties of this compound. It is important to note that while the molecular formula and weight are identical, other properties may vary between these isomers.
| Property | Value (for H-Asn-Trp-OH) | Reference |
| Molecular Formula | C15H18N4O4 | [1] |
| Molecular Weight | 318.33 g/mol | [1] |
| Exact Mass | 318.13280507 Da | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid | |
| Computed XLogP3 | -3.7 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 151 Ų | |
| Heavy Atom Count | 23 |
Experimental Protocols
The synthesis and characterization of this compound can be achieved through standard peptide chemistry techniques. The following sections outline the general methodologies.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for preparing peptides like this compound.
Materials:
-
Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)
-
Fmoc-Trp(Boc)-OH (Boc-protected Tryptophan)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HCTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple Fmoc-Asn(Trt)-OH to the resin using a coupling agent and a base in DMF. The trityl protecting group on the asparagine side chain prevents side reactions.
-
-
Chain Elongation (Second Amino Acid Coupling):
-
Deprotect the Fmoc group from the resin-bound asparagine with 20% piperidine in DMF.
-
Wash the resin.
-
Couple Fmoc-Trp(Boc)-OH using a coupling agent and a base.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from tryptophan using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash and dry the peptide-resin.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Boc).
-
-
Precipitation and Lyophilization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a powder.
-
Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified using reversed-phase HPLC (RP-HPLC).
Instrumentation and Reagents:
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
UV detector (monitoring at 220 nm and 280 nm for the tryptophan indole ring)
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize.
Characterization
2.3.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
Procedure:
-
Dissolve the purified peptide in a suitable solvent.
-
Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
The expected [M+H]+ ion for C15H18N4O4 would be approximately 319.14.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the peptide.
Procedure:
-
Dissolve the purified peptide in a deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum.
-
The spectrum should show characteristic peaks for the protons of the tryptophan and asparagine residues. For example, the aromatic protons of the indole ring of tryptophan typically appear between 7-8 ppm.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the direct biological activity or involvement in signaling pathways of the dipeptide this compound. Tryptophan itself is a precursor for the synthesis of neurotransmitters like serotonin and melatonin, and its metabolism is crucial in various physiological processes. Peptides containing the Trp-Asn sequence have been studied in different contexts, but the biological role of the isolated dipeptide remains an area for further investigation.
Visualizations
Workflow for Synthesis and Characterization of this compound
Caption: Workflow for the synthesis and characterization of this compound.
References
Tryptophanyl-Asparagine Dipeptide: A Technical Overview of its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tryptophanyl-Asparagine (Trp-Asn or WN) and its isomer Asparaginyl-Tryptophan (Asn-Trp or NW) are emerging as bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the biological functions of this dipeptide, focusing on its anti-angiogenic and antioxidant properties. Drawing from key experimental studies, this document details the underlying molecular mechanisms, presents quantitative data from various assays, and provides comprehensive experimental protocols. The information is intended to support further research and drug development efforts centered on this promising dipeptide.
Anti-Angiogenic Properties of Tryptophanyl-Asparagine (WN)
Recent studies have highlighted the potential of tryptophan-containing dipeptides in modulating angiogenesis, a critical process in tumor growth and metastasis. The dipeptide Tryptophanyl-Asparagine (WN) has been investigated for its anti-angiogenic effects, primarily through its influence on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Studies on similar tryptophan-containing dipeptides, such as Tryptophanyl-leucine (WL), have shown potent inhibitory effects on VEGFR-2 phosphorylation.[1] While direct quantitative data for WN's effect on VEGFR-2 phosphorylation is not extensively detailed in the primary literature, comparative studies suggest that tryptophan-containing dipeptides, in general, interfere with this critical step in the angiogenic process. The proposed mechanism involves the dipeptide binding to VEGFR-2, thereby preventing or reducing VEGF-induced phosphorylation and subsequent downstream signaling.
Signaling Pathway Diagram: WN Inhibition of VEGFR-2 Signaling
References
H-Trp-Asn-OH: A Prospective Technical Guide on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a prospective analysis of the dipeptide H-Trp-Asn-OH (Tryptophanyl-Asparagine). As of the date of this publication, direct experimental data on the therapeutic effects of this specific peptide is limited. The information presented herein is extrapolated from the known biological activities of its constituent amino acids, L-Tryptophan and L-Asparagine, and data from studies on structurally related peptides. This guide is intended to serve as a foundational resource to stimulate and direct future research.
Executive Summary
The dipeptide this compound is a novel molecule composed of L-Tryptophan and L-Asparagine. While direct research on this peptide is nascent, an analysis of its components and related compounds suggests a promising potential for therapeutic applications. This technical guide synthesizes the available scientific literature on related peptides to hypothesize potential therapeutic effects, delineate possible mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of this compound. The primary areas of hypothesized therapeutic potential include antioxidant, anti-inflammatory, cardiovascular, and anti-angiogenic activities. This document aims to provide a comprehensive framework for researchers to initiate investigations into the pharmacological profile of this compound.
Hypothesized Therapeutic Effects
Based on the known bioactivities of tryptophan-containing peptides and the metabolic roles of asparagine, this compound is posited to exhibit several therapeutic effects.
Antioxidant and Anti-inflammatory Properties
Tryptophan and its metabolites are known to possess significant antioxidant properties by scavenging peroxyl radicals.[1][2][3] Peptides containing tryptophan have demonstrated the ability to protect against oxidative stress.[4] Furthermore, tryptophan-containing peptides have been observed to exert anti-inflammatory effects by modulating cytokine production.[5] The asparagine component may contribute to cellular protection under conditions of metabolic stress.
Cardiovascular Modulation
Small peptides have been shown to have direct effects on the cardiovascular system. Tryptophan-containing dipeptides have been identified as selective inhibitors of the C-domain of Angiotensin-Converting Enzyme (ACE), suggesting a potential role in blood pressure regulation. The potential for this compound to act as a vasodilator or cardioprotective agent warrants investigation.
Anti-Angiogenic Potential
Certain tryptophan-containing dipeptides have been shown to inhibit key processes in angiogenesis, such as the phosphorylation of VEGFR-2 and the formation of new blood vessels. This suggests that this compound could be explored as a potential modulator of angiogenesis, with implications for cancer therapy and other diseases characterized by pathological neovascularization.
Neurological and Metabolic Roles
L-Asparagine is crucial for nervous system function and plays a role in neurotransmitter synthesis. It is also vital for cellular adaptation to glutamine depletion and can suppress apoptosis. The tryptophan component is a precursor to serotonin and melatonin, key neurotransmitters and hormones. The combined effects of these two amino acids within a dipeptide structure could lead to novel neuromodulatory or metabolic regulatory functions.
Quantitative Data Summary
As direct quantitative data for this compound is not yet available, the following table summarizes data from related tryptophan-containing peptides to provide a preliminary basis for expected potencies.
| Compound/Metabolite | Biological Activity | Quantitative Measurement | Reference |
| Tryptophan (from human milk) | Antioxidant | Oxygen Radical Absorbance Capacity (ORAC): 7,986 ± 468 µmol TE/g | |
| Ile-Trp | ACE C-domain Inhibition | Selectivity Factor: 40 | |
| Val-Trp | ACE C-domain Inhibition | Selectivity Factor: 70 | |
| L-Glutamyl-L-Tryptophan (EW) | Anti-angiogenesis | Significant inhibition of sprout formation in 3D fibrin gel bead assay | |
| Trp-Leu (WL) | Anti-angiogenesis | Decreased vessel sprouting in mouse aortic ring assay |
Proposed Signaling Pathways
ACE Inhibition and Cardiovascular Signaling
This compound may act as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), similar to other Trp-containing dipeptides. By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, it could lead to vasodilation and a reduction in blood pressure.
Modulation of Angiogenesis via VEGFR-2 Signaling
Based on studies of similar dipeptides, this compound could potentially interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway by inhibiting the phosphorylation of its receptor, VEGFR-2. This would disrupt downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the Fmoc (9-fluorenylmethoxycarbonyl) strategy.
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Trp(Boc)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl-peptidase I (DPP-I)
-
Water
Protocol Steps:
-
Resin Swelling: Swell Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from asparagine.
-
Amino Acid Coupling: Activate Fmoc-Trp(Boc)-OH with DCC and HOBt in DMF and couple it to the deprotected asparagine on the resin.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tryptophan with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and Boc) using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of this compound using mass spectrometry and amino acid analysis.
In Vitro Antioxidant Activity Assay (ORAC)
Objective: To determine the oxygen radical absorbance capacity of this compound.
Methodology:
-
Prepare solutions of this compound at various concentrations.
-
Use fluorescein as a fluorescent probe.
-
Initiate a peroxyl radical-generating reaction using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the decay of fluorescein fluorescence in the presence and absence of the peptide over time using a microplate reader.
-
Use Trolox as a standard for comparison.
-
Calculate the ORAC value based on the area under the fluorescence decay curve.
In Vitro ACE Inhibition Assay
Objective: To assess the inhibitory effect of this compound on angiotensin-converting enzyme activity.
Methodology:
-
Use the substrate Hippuryl-His-Leu (HHL).
-
Incubate rabbit lung ACE with varying concentrations of this compound.
-
Add HHL to initiate the enzymatic reaction.
-
Stop the reaction and quantify the amount of hippuric acid released using spectrophotometry or HPLC.
-
Calculate the IC50 value for this compound.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the anti-angiogenic potential of this compound in vitro.
Methodology:
-
Culture human umbilical vein endothelial cells (HUVECs).
-
Coat a 96-well plate with Matrigel.
-
Seed HUVECs onto the Matrigel in the presence of varying concentrations of this compound.
-
Include a positive control (e.g., VEGF) and a negative control.
-
Incubate for 4-6 hours to allow for tube formation.
-
Visualize and quantify the formation of capillary-like structures using microscopy and image analysis software.
Rationale for Investigation
The investigation into this compound is supported by a strong scientific rationale grounded in the known biological activities of its constituent parts and related peptide structures.
Future Directions
The preliminary data on related compounds strongly suggests that this compound is a promising candidate for further preclinical and potentially clinical development. Future research should focus on:
-
In vivo studies: Validating the hypothesized therapeutic effects in relevant animal models of cardiovascular, inflammatory, and oncological diseases.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the dipeptide.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its therapeutic properties.
This technical guide provides a foundational roadmap for the scientific community to unlock the full therapeutic potential of this compound.
References
- 1. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Putative Mechanism of Action for H-Trp-Asn-OH in Cellular Models
Disclaimer: Direct experimental data on the specific tripeptide H-Trp-Asn-OH is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented biological roles of its constituent amino acids, L-Tryptophan and L-Asparagine, and the general principles of peptide bioactivity. The proposed signaling pathways and experimental protocols are intended to serve as a foundational framework for future research.
Introduction
This compound, a tripeptide composed of L-Tryptophan and L-Asparagine, represents a novel biomolecule with potential for significant biological activity. While the specific functions of this tripeptide are yet to be fully elucidated, an analysis of its constituent amino acids provides a strong basis for hypothesizing its mechanism of action in cellular models. L-Tryptophan is an essential amino acid known for its role as a precursor to neurotransmitters and its involvement in cell membrane interactions.[1][2] L-Asparagine is a non-essential amino acid critical for nucleotide synthesis, protein synthesis, and cellular adaptation to metabolic stress.[1][3] This guide will explore the hypothesized signaling pathways that this compound may modulate, present putative quantitative data based on related studies, and provide detailed experimental protocols to investigate these hypotheses.
Hypothesized Mechanisms of Action
The biological effects of this compound are likely to be multifaceted, involving potential direct interactions with cell surface receptors, modulation of intracellular signaling pathways following cellular uptake, and effects mediated by its hydrolysis into constituent amino acids.
Cellular Uptake and Membrane Interaction
Given the presence of the tryptophan residue, it is plausible that this compound can interact with and traverse cellular membranes. Tryptophan is a key residue in many cell-penetrating peptides (CPPs), facilitating their entry into cells.[4] The indole side chain of tryptophan can engage in various noncovalent interactions, including hydrophobic and electrostatic interactions, which are crucial for membrane association.
-
Proposed Experimental Workflow for Cellular Uptake Analysis
References
- 1. Metabolism of Tryptophan, Glutamine, and Asparagine in Cancer Immunotherapy—Synergism or Mechanism of Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Trp-Asn Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tryptophan-Asparagine (Trp-Asn or WN) is a small biomolecule with demonstrated in vitro biological activities, primarily centered around its antioxidant and antiglycation properties. This technical guide provides a comprehensive overview of the current scientific understanding of Trp-Asn's bioactivity, presenting quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways. While established evidence points to its protective effects against oxidative and glycation-induced cellular stress, this document also explores the potential, yet unconfirmed, anticancer, anti-inflammatory, and enzyme-inhibiting activities based on the known roles of its constituent amino acids. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both a summary of existing knowledge and a roadmap for future investigations into the therapeutic potential of the Trp-Asn dipeptide.
Core Biological Activities: Antioxidant and Antiglycation Effects
The primary body of research on the Trp-Asn dipeptide has focused on its capacity to counteract oxidative and glycation-related damage. The tryptophan residue, with its indole side chain, is a major contributor to these antioxidant effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antioxidant and antiglycation activities of the Trp-Asn dipeptide as reported in the scientific literature.
Table 1: Antioxidant Activity of Trp-Asn Dipeptide
| Assay | Trp-Asn (NW) | Gln-Trp (QW) | Carnosine | Homocarnosine | Glutathione (GSH) |
| Hydroxyl Radical Scavenging Activity (%) | 85.3 ± 2.1 | 75.4 ± 1.8 | 35.2 ± 1.5 | 40.1 ± 1.7 | 60.5 ± 2.0 |
| Anti-AAPH-induced Hemolysis (IC50, mg/mL) | 0.15 ± 0.02 | 0.28 ± 0.03 | > 1.0 | > 1.0 | 0.85 ± 0.07 |
| Oxygen Radical Absorbance Capacity (ORAC, µM TE/µM) | 2.58 ± 0.11 | 1.89 ± 0.09 | 0.08 ± 0.01 | 0.12 ± 0.01 | 0.98 ± 0.05 |
Data sourced from Han, C. H., et al. (2014).[1]
Table 2: Antiglycation Activity of Trp-Asn Dipeptide
| Model | Trp-Asn (NW) Inhibition (%) | Gln-Trp (QW) Inhibition (%) |
| BSA/Glucose | 68.4 ± 3.5 | 55.2 ± 2.9 |
| BSA/Galactose | 72.1 ± 3.8 | 60.7 ± 3.2 |
Data represents the inhibition of Nε-(carboxymethyl)lysine (CML) formation, a major advanced glycation end-product. Sourced from Han, C. H., et al. (2014).[1]
Cytoprotective Effects
In addition to its direct antioxidant and antiglycation activities, Trp-Asn has been shown to protect human umbilical vein endothelial cells (HUVECs) from methylglyoxal-induced cell death.[1] Methylglyoxal is a reactive dicarbonyl species that is a byproduct of glycolysis and a major precursor of advanced glycation end products (AGEs).
Potential Biological Activities (Inferred)
While direct experimental evidence is currently lacking, the constituent amino acids of Trp-Asn suggest potential for other biological activities.
-
Anticancer Activity: Tryptophan-containing peptides have been investigated for their anticancer properties.[2][3] The hydrophobicity of the tryptophan side chain can facilitate interaction with and disruption of cancer cell membranes. Furthermore, some studies suggest that tryptophan-containing cyclic dipeptides can induce apoptosis in cancer cells.
-
Anti-inflammatory Activity: Bioactive peptides containing hydrophobic amino acids like tryptophan and polar amino acids like asparagine have been noted for their anti-inflammatory effects. Peptides containing tryptophan have been shown to modulate inflammatory responses.
-
Enzyme Inhibition: The specific structure of dipeptides allows them to act as inhibitors for certain enzymes. For instance, various dipeptide derivatives have been synthesized and evaluated as inhibitors of enzymes like cysteine cathepsins. The potential for Trp-Asn to inhibit specific enzymes warrants further investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data section.
Hydroxyl Radical Scavenging Activity Assay
This assay is based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by their ability to hydroxylate a detector molecule.
Anti-AAPH-induced Hemolysis Assay
This assay measures the ability of an antioxidant to protect red blood cells from hemolysis induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH, using fluorescein as a fluorescent probe.
Antiglycation Assay (BSA-Glucose Model)
This assay evaluates the ability of a compound to inhibit the formation of advanced glycation end products (AGEs) in a model system of bovine serum albumin (BSA) and glucose.
Signaling Pathways
Potential Protective Mechanism in HUVECs
The protective effect of Trp-Asn against methylglyoxal-induced apoptosis in HUVECs is likely mediated through the mitigation of oxidative stress. The following diagram illustrates a plausible signaling pathway.
Future Directions and Conclusion
The Trp-Asn dipeptide has well-documented antioxidant and antiglycation activities in vitro, with a demonstrated protective effect on endothelial cells. These properties make it a promising candidate for further investigation in the context of diseases associated with oxidative stress and glycation, such as diabetes and its complications, neurodegenerative diseases, and aging.
However, a significant gap exists in the literature regarding other potential biological activities. Future research should focus on:
-
Anticancer Studies: Evaluating the cytotoxic and antiproliferative effects of Trp-Asn against a panel of cancer cell lines.
-
Anti-inflammatory Assays: Investigating the ability of Trp-Asn to modulate the production of inflammatory mediators (e.g., cytokines, nitric oxide) in relevant cell models.
-
Enzyme Inhibition Screening: Screening Trp-Asn against a range of enzymes implicated in disease pathogenesis.
-
In Vivo Studies: Validating the in vitro findings in animal models to assess the bioavailability, pharmacokinetics, and efficacy of the dipeptide.
References
The Trp-Asn Dipeptide: A Novel Modulator of Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tryptophan-Asparagine (Trp-Asn or WN) is emerging as a bioactive molecule with significant potential to influence cellular homeostasis. Primarily recognized for its potent antioxidant properties, Trp-Asn's bioactivity suggests a deeper interaction with the intricate network of cellular signaling pathways that govern cell fate and function. Oxidative stress is a known modulator of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. This technical guide provides a comprehensive overview of the current understanding of Trp-Asn's interaction with these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.
Introduction
Bioactive peptides, short chains of amino acids derived from food proteins or synthesized, are gaining increasing attention for their potential therapeutic applications. Their ability to modulate physiological processes makes them attractive candidates for the development of novel drugs and nutraceuticals. The dipeptide Trp-Asn, composed of the essential amino-acid Tryptophan and the polar amino acid Asparagine, has been identified as a molecule of interest due to its significant antioxidant and antiglycation activities.[1] This guide delves into the molecular interactions of Trp-Asn, with a focus on its interplay with critical cellular signaling pathways.
Antioxidant and Cytoprotective Properties of Trp-Asn
The primary established bioactivity of the Trp-Asn dipeptide is its capacity to neutralize free radicals. The Tryptophan residue, with its indole ring, is a major contributor to this antioxidant potential.[1][2]
Quantitative Antioxidant Activity
Studies have quantified the antioxidant capacity of synthesized Trp-Asn (NW) using various assays. The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the scavenging of peroxyl radicals, has been a key method for this evaluation.
| Compound | Relative ORAC Value (µmol TE/µmol) | Hydroxyl Radical Scavenging Activity | Anti-AAPH-induced Hemolysis |
| Trp-Asn (NW) | Significantly higher than Gln-Trp, Carnosine, and GSH[1] | Potent activity demonstrated[1] | Protective effects observed |
| Gln-Trp (QW) | Lower than Trp-Asn | Lower than Trp-Asn | Protective effects observed |
| Carnosine | Lower than Trp-Asn | Lower than Trp-Asn | N/A |
| Glutathione (GSH) | Lower than Trp-Asn | Lower than Trp-Asn | N/A |
TE: Trolox Equivalents. Data synthesized from findings reported in the literature.
Furthermore, a study on a pentapeptide, Trp-Asn-Trp-Ala-Asp (WNWAD), and its fragments demonstrated that the Trp-Asn (WN) dipeptide itself possesses an ORAC value of 2.03 ± 0.18 µM TE/µM.
Cytoprotective Effects
The Trp-Asn dipeptide has shown protective effects against methylglyoxal-induced cell death in human umbilical vein endothelial cells (HUVECs), indicating its potential to mitigate the damage caused by glycation and oxidative stress.
Interaction with Cellular Signaling Pathways
While direct studies on the Trp-Asn dipeptide's modulation of MAPK, PI3K/Akt, and NF-κB are still emerging, its potent antioxidant activity provides a strong basis for predicting these interactions. Oxidative stress is a well-established trigger for these pathways.
Caption: Logical diagram of Trp-Asn's antioxidant action and its potential influence on redox-sensitive signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Oxidative stress can lead to the activation of IKK, which then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory genes. By reducing reactive oxygen species (ROS), Trp-Asn can be hypothesized to suppress the activation of the NF-κB pathway. This is supported by studies on copper-binding peptides that attenuate microglia inflammation through the suppression of the NF-κB pathway.
References
An In-depth Technical Guide to the Physicochemical Properties of H-Trp-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Trp-Asn-OH, a dipeptide composed of L-tryptophan and L-asparagine, is a molecule of interest in various biochemical and pharmaceutical research areas. Understanding its physicochemical properties is fundamental to elucidating its biological function, developing analytical methods, and formulating potential therapeutic applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details generalized experimental protocols for their determination, and presents conceptual diagrams of relevant biological pathways and experimental workflows. Due to a lack of extensive experimental data specific to this dipeptide in publicly available literature, this guide combines computational data with established principles for peptide analysis.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These values are crucial for predicting the behavior of the dipeptide in various experimental and biological settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₄O₄ | PubChem[1] |
| Molecular Weight | 318.33 g/mol | PubChem[1] |
| IUPAC Name | L-tryptophyl-L-asparagine | - |
| CAS Number | 175027-11-9 | Pharmaffiliates[2] |
| Computed XLogP3 | -3.7 | PubChem[1] |
| Predicted pKa (Acidic) | ~2.1 (C-terminal α-carboxyl) | General AA data[3] |
| Predicted pKa (Basic) | ~9.4 (N-terminal α-amino) | General AA data |
| Predicted Isoelectric Point (pI) | ~5.75 | Calculated |
| Predicted Solubility | High in aqueous solutions, low in nonpolar organic solvents | Based on structure and logP |
Note: Predicted pKa and pI values are estimated based on the typical pKa values of the terminal groups of amino acids. Experimental determination is required for precise values.
Experimental Protocols
Detailed experimental protocols for the precise determination of the physicochemical properties of this compound are outlined below. These are generalized methods applicable to dipeptides.
Determination of Aqueous Solubility
The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity.
Principle: A saturated solution of the peptide is prepared, and the concentration of the dissolved peptide is quantified.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Generation of a Saturated Solution: Add an excess amount of this compound to a fixed volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at 280 nm due to the tryptophan residue) or High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Solubility Value: The determined concentration represents the aqueous solubility of this compound under the specified conditions.
Determination of pKa
The acid dissociation constants (pKa) of the ionizable groups (N-terminal amine and C-terminal carboxyl) are critical for understanding the peptide's charge state at different pH values.
Principle: The pKa values can be determined by monitoring changes in a pH-dependent spectroscopic property. For peptides, NMR spectroscopy is a powerful technique.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable buffer system with a low buffering capacity over the desired pH range (e.g., 10 mM KCl in D₂O).
-
pH Titration: Adjust the pH of the sample incrementally using small additions of a strong acid (e.g., DCl) and a strong base (e.g., NaOD). Record the precise pH at each step.
-
NMR Data Acquisition: Acquire a series of one-dimensional (¹H) or two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra at each pH value.
-
Data Analysis: Monitor the chemical shifts of the protons or carbons adjacent to the ionizable groups (e.g., the α-protons and α-carbons).
-
pKa Calculation: Plot the change in chemical shift (δ) as a function of pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the titration curve.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the compound's concentration in each phase is then determined.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.
-
Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
-
LogP Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of P.
Biological Context and Signaling
While direct experimental evidence for the signaling roles of this compound is limited, the metabolic pathways of its constituent amino acids, L-tryptophan and L-asparagine, are well-characterized and have significant implications in cellular signaling, particularly in the context of cancer metabolism and immunotherapy.
L-tryptophan is a precursor for the synthesis of serotonin and kynurenine, both of which have immunomodulatory effects. L-asparagine is crucial for protein synthesis and has been shown to be a key regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation. It is plausible that this compound, as a dipeptide, could be transported into cells and subsequently hydrolyzed to its constituent amino acids, thereby influencing these pathways.
The following diagram illustrates a conceptual overview of how the metabolic products of tryptophan and asparagine can influence key cellular signaling pathways.
Conclusion
References
An In-depth Technical Guide to the Predicted Water Solubility of Tryptophanyl-asparagine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of peptides is a critical physicochemical property that significantly influences their therapeutic efficacy, bioavailability, and formulation development. This technical guide provides a comprehensive analysis of the predicted water solubility of the dipeptide Tryptophanyl-asparagine (Trp-Asn or WN). We explore predictive methodologies based on the constituent amino acids' properties, present data from computational models, and offer detailed protocols for experimental solubility determination. This document serves as a core resource for researchers investigating the characteristics of this dipeptide and for professionals engaged in the broader field of peptide-based drug development.
Introduction to Peptide Solubility
The solubility of a peptide is governed by the collective physicochemical properties of its amino acid residues, including hydrophobicity, charge, and the propensity to form hydrogen bonds.[1] Poor aqueous solubility can impede in vitro assays, leading to false negatives, and can severely limit bioavailability in in vivo applications.[2] Tryptophanyl-asparagine, a dipeptide, combines a highly hydrophobic, aromatic residue (Tryptophan) with a polar, neutral residue (Asparagine). This combination presents an interesting case for solubility prediction, as the properties of the two amino acids are quite distinct. This guide will dissect these properties to provide a thorough solubility profile.
Physicochemical Properties of Constituent Amino Acids
Understanding the individual characteristics of Tryptophan (Trp) and Asparagine (Asn) is fundamental to predicting the behavior of the dipeptide.
-
Tryptophan (Trp, W): As the largest of the 20 common amino acids, Tryptophan features a large, non-polar indole side chain.[3] This makes it one of the most hydrophobic amino acids.[3][4] Despite its overall non-polar nature, the indole nitrogen can act as a hydrogen bond donor.
-
Asparagine (Asn, N): Asparagine is a polar, uncharged amino acid. Its side chain contains a carboxamide group that can act as both a hydrogen bond donor and acceptor, contributing favorably to its interaction with water. Asparagine is considered somewhat soluble in water.
The properties of these amino acids are summarized in the table below.
| Property | Tryptophan (Trp, W) | Asparagine (Asn, N) |
| Chemical Formula | C₁₁H₁₂N₂O₂ | C₄H₈N₂O₃ |
| Molar Mass | 204.23 g/mol | 132.12 g/mol |
| Classification | Non-polar, Aromatic | Polar, Neutral |
| Water Solubility | Slightly soluble | 2.94 g/100 mL (29.4 g/L) |
| Side Chain | Indole | Carboxamide |
Predicted Water Solubility of Tryptophanyl-asparagine (Trp-Asn)
Qualitative Prediction Based on Amino Acid Composition
General heuristics for peptide solubility provide a first approximation:
-
Sequence Length: Peptides with fewer than five amino acids are often soluble in aqueous solutions, unless the sequence is composed entirely of hydrophobic residues. Trp-Asn, being a dipeptide, fits this length criterion for probable solubility.
-
Charge Calculation: The overall charge of a peptide is a strong determinant of its water solubility. By assigning charges to the ionizable groups at a neutral pH (~7.0), we can estimate the peptide's character.
-
N-terminus (NH₂): +1
-
C-terminus (COOH): -1
-
Tryptophan side chain: 0
-
Asparagine side chain: 0
-
Net Charge: (+1) + (-1) = 0
A net-neutral peptide containing hydrophobic residues may have limited water solubility. The presence of the highly hydrophobic Tryptophan residue is expected to significantly decrease the solubility compared to a more polar dipeptide.
-
Computational and Database Predictions
Several online tools and computational models can predict peptide solubility based on sequence. These models often employ machine learning algorithms or group contribution methods.
| Prediction Method / Tool | Predicted Solubility | Rationale / Comment |
| General Heuristics | Likely soluble but potentially low | Short peptide length is favorable, but the presence of a very hydrophobic residue (Trp) and a neutral net charge are unfavorable. |
| PepCalc | Predicted to be soluble in water | This calculator bases its prediction on the overall hydrophilicity/hydrophobicity of the amino acid sequence. |
| NovoPro | Soluble (Score: 0.758) | This deep learning model predicts solubility for peptides expressed in E. coli. A score > 0.5 indicates solubility. |
| CamSol-PTM | N/A (Designed for modified amino acids) | While not directly applicable, this tool highlights the importance of hydrophobicity and secondary structure propensity in solubility prediction. |
Methodologies for Solubility Prediction
The prediction of peptide solubility relies on various computational approaches, ranging from simple heuristics to complex thermodynamic models.
Group Contribution and Sequence-Based Methods
These methods assume that each amino acid in a sequence contributes to the overall solubility of the peptide. The contribution of each amino acid is determined by its physicochemical properties, such as hydrophobicity, polarity, and charge. Online tools like PepCalc and NovoPro use algorithms trained on large datasets of peptides with known solubilities to predict the solubility of new sequences.
Thermodynamic Models (e.g., SAFT-γ Mie)
More advanced approaches, such as the Statistical Associating Fluid Theory (SAFT), model the thermodynamic interactions between the peptide and the solvent molecules. The SAFT-γ Mie group-contribution approach, for instance, can predict the solubility of amino acids and peptides with high accuracy by considering molecular size, shape, and intermolecular forces. These models provide a more fundamental understanding of the solubility process but require significant computational resources and detailed parameterization.
The logical workflow for assessing peptide solubility, from initial prediction to experimental validation, is outlined in the diagram below.
Experimental Protocols for Solubility Determination
To empirically determine the aqueous solubility of Tryptophanyl-asparagine, several methods can be employed. The following sections provide detailed protocols for two common assays.
Gravimetric Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound and is considered a gold standard for accuracy.
-
Principle: A saturated solution of the peptide is prepared, and a known volume is evaporated to dryness. The weight of the remaining solid is used to calculate the concentration at saturation.
-
Materials:
-
Tryptophanyl-asparagine (lyophilized powder)
-
Deionized, sterile water (or desired buffer, e.g., PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance (readable to 0.01 mg)
-
Calibrated pipettes
-
Thermostatic shaker/incubator
-
Lyophilizer or vacuum oven
-
-
Procedure:
-
Add an excess amount of Trp-Asn powder to a microcentrifuge tube (e.g., 10-20 mg).
-
Add a precise volume of solvent (e.g., 1.0 mL of deionized water).
-
Seal the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the solution for an extended period (24-72 hours) to ensure thermodynamic equilibrium is reached.
-
After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully pipette a known volume of the clear supernatant (e.g., 500 µL) into a pre-weighed, labeled tube or watch glass.
-
Freeze-dry (lyophilize) the supernatant until all solvent has been removed and a constant weight is achieved.
-
Weigh the tube containing the dried peptide.
-
-
Data Analysis:
-
Calculate the mass of the dissolved peptide by subtracting the initial weight of the empty tube from the final weight.
-
Solubility (in g/L) = (Mass of dried peptide in g) / (Volume of supernatant in L)
-
Turbidimetric Solubility Assay for Kinetic Solubility
This high-throughput method is used to determine the kinetic solubility, which is the concentration at which a compound precipitates from a solution prepared by diluting a stock.
-
Principle: A concentrated stock solution of the peptide in an organic solvent (like DMSO) is serially diluted in an aqueous buffer. The concentration at which the solution becomes turbid due to precipitation is determined by measuring absorbance or light scattering.
-
Materials & Equipment:
-
Tryptophanyl-asparagine
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Multichannel pipette
-
Microplate reader with absorbance or nephelometry capabilities
-
-
Procedure:
-
Prepare a high-concentration stock solution of Trp-Asn in 100% DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Add a small, consistent volume of the DMSO stock solution to the first well and mix thoroughly.
-
Perform serial dilutions across the plate to create a range of peptide concentrations.
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 400-650 nm.
-
-
Data Analysis:
-
Plot the measured absorbance (turbidity) against the peptide concentration.
-
The point at which the absorbance begins to sharply increase indicates the onset of precipitation. This concentration is reported as the kinetic solubility.
-
The experimental design for a turbidimetric assay can be visualized as follows.
Conclusion
The water solubility of Tryptophanyl-asparagine is predicted to be moderate. While its short dipeptide structure is favorable for dissolution, the presence of the highly hydrophobic Tryptophan residue and an overall neutral charge at physiological pH are limiting factors. Computational tools consistently predict it to be soluble, but likely at a lower concentration than more hydrophilic dipeptides. For definitive quantitative data, experimental determination using methods such as the gravimetric or turbidimetric assays is essential. The protocols and predictive frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to accurately assess and understand the solubility profile of Tryptophanyl-asparagine.
References
Investigating the Antioxidant Potential of Tryptophan-Asparagine (Trp-Asn) Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant properties of the dipeptide Tryptophan-Asparagine (Trp-Asn), also referred to as NW. Synthesized based on computer-aided simulations of yam dioscorin hydrolysis, Trp-Asn has demonstrated significant potential as a potent antioxidant, outperforming several well-known antioxidant compounds in various in vitro and in vivo studies. This document outlines the quantitative data from key studies, details the experimental protocols used for its evaluation, and illustrates the proposed mechanisms of action through signaling pathway diagrams.
Data Presentation: Quantitative Antioxidant Activity of Trp-Asn
The antioxidant capacity of Trp-Asn has been systematically evaluated and compared with other dipeptides and standard antioxidants. The following tables summarize the key findings from comparative studies.
Table 1: Comparative In Vitro Antioxidant Activity of Trp-Asn (NW)
| Antioxidant Assay | Trp-Asn (NW) Activity | Comparison with Gln-Trp (QW) | Comparison with Carnosine, Homocarnosine, and Glutathione (GSH) |
| Oxygen Radical Absorbance Capacity (ORAC) | High | Significantly Higher | Much Better Performance |
| Hydroxyl Radical-Scavenging Activity | High | Significantly Higher | Much Better Performance |
| Anti-AAPH-Induced Hemolysis | High | Significantly Higher | Much Better Performance |
Note: The specific quantitative values are cited from the study by Han et al. (2014)[1]. The publicly available abstract notes these significant differences without presenting the exact numerical data.
Table 2: In Vivo Antioxidant Effects of Trp-Asn (NW) in a D-galactose-Induced Aging Mouse Model
| Biomarker | Effect of Trp-Asn (NW) Administration |
| Glutathione (GSH) Levels (Brain & Liver) | Increased |
| Oxygen Radical Antioxidant Capacity (Brain & Liver) | Increased |
| Malondialdehyde (MDA) Levels (Brain & Liver) | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key assays used to determine the antioxidant potential of Trp-Asn.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the free radical scavenging capacity of a substance by monitoring the inhibition of the decay of a fluorescent probe (fluorescein) induced by a peroxyl radical generator (AAPH).
Materials:
-
Trp-Asn dipeptide
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox in phosphate buffer.
-
Prepare working solutions of Trp-Asn and Trolox standards at various concentrations in phosphate buffer.
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh for each experiment.
-
-
Assay Protocol:
-
Pipette 25 µL of either the Trp-Asn sample, Trolox standard, or phosphate buffer (as a blank) into the wells of the 96-well microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the microplate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the Trp-Asn sample by comparing its net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox equivalents per gram of peptide (µmol TE/g).
-
Hydroxyl Radical (•OH) Scavenging Activity Assay
This assay evaluates the ability of the Trp-Asn dipeptide to scavenge hydroxyl radicals, which are highly reactive oxygen species.
Materials:
-
Trp-Asn dipeptide
-
Deoxyribose
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Thiobarbituric acid (TBA)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Reaction Mixture Preparation:
-
In a test tube, mix the Trp-Asn sample at various concentrations with deoxyribose, FeCl₃, EDTA, and ascorbic acid in phosphate buffer.
-
-
Radical Generation and Scavenging:
-
Initiate the Fenton reaction by adding H₂O₂ to the mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Detection of Deoxyribose Degradation:
-
Stop the reaction by adding a solution of TBA and trichloroacetic acid.
-
Heat the mixture in a boiling water bath to develop a pink chromogen.
-
Cool the tubes and measure the absorbance at a specific wavelength (e.g., 532 nm).
-
-
Data Analysis:
-
The scavenging activity is calculated as the percentage of inhibition of deoxyribose degradation.
-
The IC₅₀ value (the concentration of the peptide required to scavenge 50% of the hydroxyl radicals) is determined from a dose-response curve.
-
Inhibition of AAPH-Induced Erythrocyte Hemolysis
This cellular assay assesses the ability of Trp-Asn to protect erythrocytes (red blood cells) from oxidative damage and subsequent hemolysis induced by AAPH.
Materials:
-
Trp-Asn dipeptide
-
Freshly collected red blood cells (RBCs)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Spectrophotometer
Procedure:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge fresh blood to separate the erythrocytes.
-
Wash the RBCs multiple times with PBS to remove plasma and buffy coat.
-
Resuspend the packed RBCs in PBS to a desired concentration (e.g., 5% v/v).
-
-
Protection Assay:
-
Pre-incubate the erythrocyte suspension with various concentrations of the Trp-Asn dipeptide at 37°C for a specified time.
-
-
Induction of Hemolysis:
-
Add AAPH solution to the pre-incubated mixture to induce oxidative stress.
-
Continue to incubate the mixture at 37°C with gentle shaking for several hours.
-
-
Measurement of Hemolysis:
-
At regular time intervals, take aliquots of the reaction mixture and centrifuge to pellet the intact erythrocytes.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
A control with complete hemolysis (using a hypotonic solution) is also prepared.
-
-
Data Analysis:
-
The percentage of hemolysis is calculated relative to the complete hemolysis control.
-
The inhibitory effect of Trp-Asn is determined by comparing the hemolysis in the presence of the peptide to the AAPH-only control.
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow and the proposed antioxidant signaling pathway of Trp-Asn.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Experimental workflow for in vitro antioxidant assays.
Proposed Antioxidant Signaling Pathway of Trp-Asn
The antioxidant activity of Trp-Asn is primarily attributed to the electron-donating properties of the tryptophan residue. At a cellular level, tryptophan and its metabolites have been implicated in the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway.
Caption: Proposed antioxidant signaling pathway for Trp-Asn.
References
Tryptophan-Asparagine Peptides: A Technical Guide to Their Synthesis, Biological Activity, and Analysis
This technical guide provides a comprehensive overview of the synthesis, biological activities, and analytical methods pertaining to tryptophan-asparagine (Trp-Asn) containing peptides. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide science.
Discovery and History
The specific historical account of the first discovery or synthesis of the tryptophan-asparagine (Trp-Asn) dipeptide is not prominently documented in scientific literature. Its existence is a natural consequence of the principles of peptide chemistry established in the early 20th century. The groundwork for understanding and creating such peptides was laid by pioneers like Emil Fischer, who first proposed the peptide bond theory.
The amino acid tryptophan was first isolated from casein in 1901 by Sir Frederick Gowland Hopkins. His work was crucial in understanding the essential nature of certain amino acids for human nutrition. The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, making the synthesis of specific peptide sequences like Trp-Asn a routine and accessible process. This technological advancement shifted the focus from the simple discovery of dipeptides to the investigation of their biological functions and potential therapeutic applications.
Modern research on Trp-Asn containing peptides is often embedded within broader studies of larger peptides and their biological activities, such as their roles as antioxidants or as modulators of cellular signaling pathways.
Quantitative Data on Biological Activity
The biological activity of Trp-Asn containing peptides has been quantified in various studies, particularly in the context of antioxidant capacity. The following tables summarize key quantitative data from the literature.
| Peptide Fragment | Oxygen Radical Absorbance Capacity (ORAC) [µM TE/µM] |
| WNWAD (Trp-Asn-Trp-Ala-Asp) | 4.35 ± 0.06 |
| WN (Trp-Asn) | 2.03 ± 0.18 |
| WAD (Trp-Ala-Asp) | 1.89 ± 0.11 |
| AD (Ala-Asp) | 0.98 ± 0.05 |
Table 1: Antioxidant activity of a pentapeptide and its fragments, including the Trp-Asn dipeptide, as measured by the ORAC assay. Data is presented as mean ± standard deviation.[1]
| Peptide Fragment | ABTS Radical Scavenging Activity (EC50) [µM] |
| WNWAD (Trp-Asn-Trp-Ala-Asp) | 18.53 ± 0.21 |
| WNW (Trp-Asn-Trp) | 11.27 ± 0.34 |
| WN (Trp-Asn) | 15.89 ± 0.25 |
| WAD (Trp-Ala-Asp) | 13.48 ± 0.19 |
Table 2: Antioxidant activity of a pentapeptide and its fragments, including the Trp-Asn dipeptide, as measured by the ABTS radical scavenging assay. EC50 represents the concentration required for 50% scavenging. Data is presented as mean ± standard deviation.[1]
While not specific to the Trp-Asn dipeptide, studies on other tryptophan-containing dipeptides have shown their potential to act as antagonists for the formyl peptide receptor 1 (FPR1). The following table presents inhibitory concentrations (IC50) for some of these related dipeptides.
| Compound | Peptide Sequence | Inhibition of Superoxide Anion Generation (IC50) [µM] | Inhibition of Elastase Release (IC50) [µM] |
| 3 | N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 |
| 6 | N-benzoyl-Trp-Met-OMe | 1.88 | 2.47 |
| 19a | N-benzoyl-Trp-Abu-OMe | 1.87 | 3.60 |
| 24a | N-benzoyl-Trp-Cha-OMe | 0.12 | 0.37 |
| 24b | N-benzoyl-Trp-Phg-OMe | 1.32 | 1.03 |
Table 3: Inhibitory activities of various N-benzoyl-tryptophan-containing dipeptide derivatives on FMLP-induced superoxide anion generation and elastase release in human neutrophils.[2]
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, purification, and characterization of Trp-Asn containing peptides, as well as assays to determine their biological activity.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Trp-Asn and larger peptides containing this sequence is typically achieved through automated solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Asn(Trt)-Wang resin (or similar)
-
Fmoc-Trp(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Swelling: The Fmoc-Asn(Trt)-Wang resin is swollen in DMF in the reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the asparagine residue is removed by treating the resin with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Fmoc-Trp(Boc)-OH is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
The activated amino acid solution is added to the resin and allowed to react to form the peptide bond.
-
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Final Deprotection: If the dipeptide is the final product, the N-terminal Fmoc group on tryptophan is removed using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Trt on Asn and Boc on Trp) are removed by treating the resin with the cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.
Antioxidant Activity Assays
Principle: This assay measures the ability of a compound to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (fluorescein) is monitored over time in the presence and absence of the antioxidant.
Protocol:
-
Prepare a stock solution of the Trp-Asn peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a 96-well microplate, add the peptide solution at various concentrations.
-
Add the fluorescein solution to each well.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay at regular intervals using a microplate reader.
-
Calculate the area under the curve (AUC) for each sample and a Trolox standard.
-
The ORAC value is expressed as micromoles of Trolox equivalents (TE) per micromole of the peptide.[1]
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add different concentrations of the Trp-Asn peptide solution to the ABTS•+ solution.
-
After a defined incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
-
Determine the EC50 value, which is the concentration of the peptide required to scavenge 50% of the ABTS radicals.[1]
Cellular Antioxidant Activity
Principle: This assay evaluates the ability of the peptide to protect cells from oxidative stress induced by a pro-oxidant. The activity of intracellular antioxidant enzymes and markers of cell damage are measured.
Protocol:
-
Culture a suitable cell line (e.g., Caco-2 cells).
-
Pre-treat the cells with different concentrations of the Trp-Asn peptide for a specified time.
-
Induce oxidative stress by exposing the cells to a pro-oxidant like hydrogen peroxide (H₂O₂).
-
After incubation, lyse the cells and prepare the cell lysate.
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available kits.
-
Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate dehydrogenase (LDH) release, a marker of cell membrane damage.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway uniquely initiated by the Trp-Asn dipeptide has not been extensively characterized, its antioxidant properties suggest a role in modulating cellular redox signaling. Furthermore, the activity of related tryptophan-containing dipeptides as FPR1 antagonists points to a potential involvement in inflammatory signaling.
Proposed Antioxidant Mechanism
The antioxidant activity of Trp-Asn can be visualized as a workflow where the peptide directly scavenges reactive oxygen species (ROS) and also enhances the cell's endogenous antioxidant defense system.
Caption: Proposed mechanism of the antioxidant action of Trp-Asn peptide.
Potential FPR1 Antagonism Signaling Pathway
Based on the activity of similar dipeptides, Trp-Asn could potentially act as an antagonist at the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor involved in neutrophil activation.
Caption: Potential signaling pathway of FPR1 antagonism by Trp-Asn.
Experimental Workflow for Peptide Analysis
The general workflow for the synthesis and analysis of a Trp-Asn containing peptide is a multi-step process that ensures the final product is of high purity and has the correct identity.
Caption: General workflow for peptide synthesis, purification, and analysis.
References
Methodological & Application
Application Notes: Solid-Phase Synthesis of H-Trp-Asn-OH
Introduction
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide H-Tryptophanyl-Asparagine-OH (H-Trp-Asn-OH). The synthesis employs the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, which offers mild reaction conditions and high yields.[1][2] The protocol is optimized for researchers, scientists, and professionals in drug development, detailing the selection of resins, protecting groups, coupling reagents, and cleavage conditions necessary for a successful synthesis.
The synthesis of peptides containing Tryptophan (Trp) and Asparagine (Asn) requires special considerations to mitigate potential side reactions. The indole side chain of Tryptophan is susceptible to alkylation and oxidation under acidic conditions, necessitating the use of a side-chain protecting group, such as tert-butyloxycarbonyl (Boc).[3][4][5] Similarly, the side-chain amide of Asparagine can lead to aspartimide formation during Fmoc deprotection; this is effectively suppressed by using a trityl (Trt) protecting group. This protocol incorporates these protecting groups to ensure high purity of the final peptide product.
Data Presentation
The following tables summarize the key materials, reagents, and quantitative parameters for the synthesis of this compound on a 0.1 mmol scale.
Table 1: Key Materials and Reagents
| Material/Reagent | Description/Purpose | Recommended Grade |
| 2-Chlorotrityl chloride (2-CTC) Resin | Solid support for anchoring the C-terminal amino acid, allowing cleavage to a free carboxylic acid. | 100-200 mesh, ~1.0-1.6 mmol/g loading |
| Fmoc-Asn(Trt)-OH | First amino acid (C-terminal) with Nα-Fmoc and side-chain Trt protection. | Peptide synthesis grade (>99% purity) |
| Fmoc-Trp(Boc)-OH | Second amino acid with Nα-Fmoc and side-chain Boc protection. | Peptide synthesis grade (>99% purity) |
| Dimethylformamide (DMF) | Primary solvent for washing, deprotection, and coupling reactions. | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for resin swelling and washing. | Anhydrous, ACS grade or higher |
| Piperidine | Reagent for Nα-Fmoc group removal. | Reagent grade |
| HATU | Coupling reagent for activating the carboxylic acid of the incoming amino acid. | Peptide synthesis grade |
| DIPEA | Non-nucleophilic base used during coupling reactions. | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Strong acid for final cleavage from the resin and side-chain deprotection. | Reagent grade (>99%) |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions, particularly alkylation of Trp. | Reagent grade (>98%) |
| Diethyl Ether (cold) | Used for precipitation of the cleaved peptide. | Anhydrous, ACS grade |
Table 2: Quantitative Synthesis Parameters (0.1 mmol Scale)
| Parameter | Value/Amount | Notes |
| Resin Loading (2-CTC) | ~60-100 mg | Based on resin substitution of 1.0-1.6 mmol/g. |
| First Amino Acid Loading | ||
| Fmoc-Asn(Trt)-OH | 1.5 - 2.0 eq. (0.15 - 0.2 mmol) | Relative to the resin's theoretical capacity. |
| DIPEA | 3.0 - 4.0 eq. (0.3 - 0.4 mmol) | For loading the first amino acid. |
| Peptide Coupling Cycle | ||
| Fmoc-Trp(Boc)-OH | 3.0 - 5.0 eq. (0.3 - 0.5 mmol) | Relative to the actual resin loading. |
| HATU | 2.9 - 4.9 eq. (0.29 - 0.49 mmol) | Slightly less than the amino acid equivalent. |
| DIPEA | 6.0 - 10.0 eq. (0.6 - 1.0 mmol) | Used as an activation base. |
| Fmoc Deprotection | ||
| Piperidine in DMF | 20% (v/v) | Two treatments per deprotection step. |
| Deprotection Time | 2 x 10 minutes | |
| Coupling Time | 1 - 2 hours | Monitor completion with a Kaiser test. |
| Final Cleavage Time | 2 - 3 hours | At room temperature. |
| Expected Crude Yield | >80% | Based on the initial resin loading. |
| Expected Crude Purity | >75% | As determined by HPLC. |
Table 3: Recommended Cleavage Cocktail Composition
| Reagent | Component | Volume Percentage (v/v) | Role |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | 95% | Cleaves peptide from resin; removes Boc and Trt groups. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger to trap reactive carbocations. | |
| Deionized Water | 2.5% | Scavenger and aids in Trt group removal. |
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a dedicated peptide synthesis vessel with agitation (e.g., shaking or nitrogen bubbling).
Step 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling : Place 2-chlorotrityl chloride resin (0.1 mmol) in the reaction vessel. Add DCM (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DCM.
-
Loading Solution Preparation : In a separate vial, dissolve Fmoc-Asn(Trt)-OH (2.0 eq., 0.2 mmol) in DCM (~5 mL). Add DIPEA (4.0 eq., 0.4 mmol) to the solution.
-
Loading Reaction : Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping : To cap any unreacted sites on the resin, add a small volume of methanol (0.5 mL) and agitate for an additional 30 minutes.
-
Washing : Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
Step 2: Peptide Chain Elongation (Trp Coupling)
This cycle involves two main stages: Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection :
-
Add 20% piperidine in DMF to the resin. Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
(Optional) Perform a Kaiser test to confirm the presence of free primary amines (a positive blue result).
-
-
Coupling of Fmoc-Trp(Boc)-OH :
-
Activation : In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3.0 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (~2 mL). Add DIPEA (6.0 eq., 0.6 mmol) to the solution and vortex briefly. This is the activation solution.
-
Coupling Reaction : Immediately add the activation solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring : Perform a Kaiser test. A negative result (clear/yellow beads) indicates the reaction is complete. If the test is positive, extend the coupling time.
-
Washing : Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Step 3: Final N-terminal Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure described in Step 2 to expose the N-terminal amine of the Tryptophan residue.
-
After the final wash, perform an additional wash with DCM (3x) and dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
Step 4: Cleavage and Deprotection
Caution : This step involves the use of TFA, a highly corrosive acid. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Cleavage Cocktail Preparation : Prepare the cleavage cocktail by combining TFA (9.5 mL), TIS (0.25 mL), and deionized water (0.25 mL) for every 10 mL of solution required.
-
Cleavage Reaction : Add the freshly prepared cleavage cocktail to the dried peptide-resin (~10 mL per 0.1 mmol of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Collection : Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Peptide Precipitation : Add the collected filtrate dropwise into a larger tube containing cold diethyl ether (~40-50 mL). A white precipitate of the crude peptide should form.
-
Isolation : Place the ether suspension in a freezer for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide.
-
Washing and Drying : Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and organic impurities, centrifuging each time. After the final wash, dry the peptide pellet under vacuum to obtain the crude this compound.
-
Analysis : The identity and purity of the synthesized peptide can be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Mandatory Visualizations
The following diagrams illustrate the workflow and chemical logic of the synthesis process.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Caption: The peptide elongation cycle for the addition of Tryptophan.
Caption: Logical flow of chemical transformations in the synthesis.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Tryptophanyl-asparagine (Trp-Asn)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophanyl-asparagine (Trp-Asn) is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Its synthesis requires careful consideration of the protecting group strategy to mitigate potential side reactions associated with the functional side chains of both tryptophan and asparagine. The indole side chain of tryptophan is susceptible to oxidation and alkylation under acidic conditions, while the amide side chain of asparagine can undergo dehydration to a nitrile derivative during activation. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Trp-Asn using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, employing side-chain protection to ensure high yield and purity of the final product.
Synthesis Strategy
The synthesis of Trp-Asn is performed on a solid support (resin), starting from the C-terminal amino acid, asparagine, and proceeding to the N-terminal amino acid, tryptophan. To prevent side reactions, Fmoc-Asn(Trt)-OH is used for the asparagine residue, where the trityl (Trt) group protects the side-chain amide.[1][2] For the tryptophan residue, Fmoc-Trp(Boc)-OH is utilized, with the tert-butyloxycarbonyl (Boc) group protecting the indole nitrogen.[3][4] The synthesis involves a series of coupling and deprotection steps, followed by cleavage from the resin and purification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of Tryptophanyl-asparagine on a 0.1 mmol scale.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used (e.g., Rink Amide resin). |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | Relative to the resin loading. |
| Coupling Reagent Equivalents | 3 - 5 eq. per coupling | For HBTU/HATU. |
| Base Equivalents (DIPEA) | 6 - 10 eq. per coupling | N,N-Diisopropylethylamine. |
| Fmoc Deprotection Time | 2 x 10 minutes | Using 20% piperidine in DMF. |
| Coupling Time | 1 - 2 hours per residue | Monitored by a qualitative test such as the Kaiser test. |
| Final Cleavage Time | 2 - 3 hours | Using a TFA-based cleavage cocktail. |
| Expected Crude Yield | >85% | Based on the initial resin loading. |
| Expected Purity (Crude) | >80% | As determined by HPLC. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Trp-Asn
This protocol outlines the step-by-step procedure for the synthesis of Trp-Asn on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Trp(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)
-
Cold diethyl ether
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation.
-
First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):
-
Drain the DMF from the swollen resin.
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (4-5 equivalents), HBTU (3.9-4.9 equivalents), and DIPEA (8-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates successful coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow for a pre-activation time of 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion with the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3 to remove the Fmoc group from the N-terminal tryptophan.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, followed by DCM.
-
Dry the resin under vacuum for at least 1 hour.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the dipeptide from the resin and the removal of side-chain protecting groups.
Procedure:
-
Cleavage:
-
Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the dry peptide-resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn deep yellow due to the release of the trityl cation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40-50 mL) to precipitate the peptide.
-
-
Peptide Isolation:
-
Place the tube in a freezer for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.
-
Dry the peptide pellet under vacuum to obtain the crude Trp-Asn dipeptide.
-
Protocol 3: Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Solvent B.
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5-95% Solvent B over 30 minutes).
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified Trp-Asn dipeptide as a white powder.
Protocol 4: Characterization
The identity and purity of the synthesized Trp-Asn can be confirmed by the following methods:
-
Mass Spectrometry (MS): Determine the molecular weight of the purified peptide to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR and 13C NMR to confirm the structure of the dipeptide.
Mandatory Visualizations
Caption: Chemical pathway for the solid-phase synthesis of Trp-Asn.
Caption: Experimental workflow for Trp-Asn synthesis and purification.
References
Application Note: Comprehensive Characterization of H-Trp-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Trp-Asn-OH, a dipeptide composed of L-tryptophan and L-asparagine, serves as a valuable building block in peptide synthesis and various biochemical studies. Its characterization is crucial for ensuring purity, confirming identity, and understanding its physicochemical properties. This document provides a comprehensive overview of the analytical techniques for the characterization of this compound, including detailed experimental protocols and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H18N4O4 | [1] |
| Molecular Weight | 318.33 g/mol | [1] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in aqueous solutions. For hydrophobic peptides, organic solvents like DMSO or DMF can be used.[2][3][4] | Inferred |
Analytical Techniques & Protocols
A multi-faceted approach is recommended for the comprehensive characterization of this compound, employing chromatographic, spectrometric, and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of this compound by separating it from potential impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (due to the tryptophan indole ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Expected Results:
The retention time of this compound is influenced by its hydrophobicity. Tryptophan is a relatively hydrophobic amino acid, while asparagine is polar. The dipeptide is expected to elute in the earlier to middle part of the gradient. Purity is calculated by the area percentage of the main peak.
| Parameter | Expected Value |
| Retention Time | ~10-15 min (highly dependent on the specific system and column) |
| Purity | >98% |
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC purity analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation
LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight and sequence of the dipeptide.
Experimental Protocol:
-
LC System: As described for HPLC analysis.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Ionization Mode: Positive ion mode.
-
Scan Range (MS1): m/z 100-500.
-
Precursor Ion for MS/MS (MS2): The [M+H]⁺ ion of this compound.
-
Collision Energy: Optimized for fragmentation (typically 10-30 eV).
Expected Results:
The MS1 spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The MS/MS spectrum will display characteristic fragment ions (b- and y-ions) that confirm the amino acid sequence.
| Parameter | Expected m/z |
| [M+H]⁺ | 319.14 |
| b1 ion (Trp) | 187.08 |
| y1 ion (Asn) | 133.06 |
Predicted MS/MS Fragmentation of this compound
Caption: Predicted b- and y-ion fragmentation for this compound.
Amino Acid Analysis (AAA) for Compositional Verification
Amino acid analysis verifies the presence and ratio of the constituent amino acids after peptide hydrolysis. Due to the lability of tryptophan under standard acidic conditions, alkaline hydrolysis is mandatory.
Experimental Protocol:
-
Hydrolysis:
-
Place a known amount of the peptide (e.g., 1-5 mg) into a hydrolysis tube.
-
Add 0.6 mL of 4.2 N NaOH containing an antioxidant like starch (e.g., 25 mg).
-
Seal the tube under vacuum.
-
Heat at 110°C for 16-24 hours.
-
Cool the hydrolysate and neutralize with HCl.
-
-
Analysis:
-
The resulting amino acid mixture is analyzed by ion-exchange chromatography with post-column ninhydrin derivatization or by pre-column derivatization followed by RP-HPLC with fluorescence detection.
-
Expected Results:
The analysis should yield approximately equimolar amounts of tryptophan and aspartic acid (asparagine is converted to aspartic acid during hydrolysis).
| Amino Acid | Expected Molar Ratio |
| Aspartic Acid | 1.0 |
| Tryptophan | 1.0 |
Workflow for Amino Acid Analysis
Caption: Workflow for amino acid analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule, confirming its structure.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg/mL.
-
Reference: Internal standard such as DSS or TMS.
Expected ¹H NMR Chemical Shifts:
The following table provides an approximation of the expected chemical shifts for the non-exchangeable protons of this compound. Actual shifts can vary based on solvent, pH, and temperature.
| Proton | Amino Acid Residue | Expected Chemical Shift (ppm) |
| α-CH | Trp | ~4.7 |
| β-CH₂ | Trp | ~3.2-3.3 |
| Indole Protons | Trp | ~7.1-7.7 |
| α-CH | Asn | ~4.7 |
| β-CH₂ | Asn | ~2.7-2.8 |
Conclusion
The combination of HPLC, LC-MS/MS, amino acid analysis, and NMR spectroscopy provides a robust analytical workflow for the comprehensive characterization of this compound. These techniques collectively ensure the identity, purity, and structural integrity of the dipeptide, which is essential for its application in research and development.
References
Application Note: Mass Spectrometry Analysis of the Trp-Asn Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, the smallest units of proteins, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to enzyme inhibition. The Trp-Asn (Tryptophan-Asparagine) dipeptide is of interest due to the unique properties of its constituent amino acids. Tryptophan, an essential amino acid, is a precursor to several important metabolites, including serotonin and melatonin. Asparagine plays a crucial role in the biosynthesis of glycoproteins and other proteins. Understanding the structure and concentration of Trp-Asn in biological systems is vital for elucidating its potential physiological roles and for the development of novel therapeutics. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) offers a highly sensitive and specific method for the characterization and quantification of such dipeptides. This application note provides a detailed protocol for the analysis of the Trp-Asn dipeptide using electrospray ionization (ESI) tandem mass spectrometry.
Experimental Protocols
Sample Preparation
A stock solution of the Trp-Asn dipeptide is prepared by dissolving the pure compound in a 50:50 mixture of acetonitrile and water, with the addition of 0.1% formic acid to facilitate protonation.[1] The final concentration of the stock solution is typically 1 mg/mL. Working solutions for calibration curves and quality control samples are prepared by serially diluting the stock solution with the same solvent mixture. For biological samples, a protein precipitation step using a threefold excess of cold acetonitrile is recommended to remove larger proteins. This is followed by centrifugation and collection of the supernatant, which can then be diluted in the initial mobile phase.
Liquid Chromatography (LC)
Chromatographic separation is performed using a C18 reverse-phase column. The mobile phases typically consist of:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
A gradient elution is employed to achieve optimal separation of the dipeptide from other components in the sample. A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the Trp-Asn dipeptide.
Mass Spectrometry (MS)
The mass spectrometer is operated in positive ion mode using an electrospray ionization (ESI) source. The key parameters for the analysis of the Trp-Asn dipeptide are optimized and are presented in the table below. For quantitative analysis, multiple reaction monitoring (MRM) is employed, using the precursor ion and characteristic product ions of Trp-Asn.
Data Presentation
The theoretical monoisotopic mass of the neutral Trp-Asn dipeptide (C15H18N4O4) is 318.1328 Da. In positive ion mode ESI, the dipeptide is readily observed as the singly protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion results in characteristic fragment ions, primarily b and y ions, from the cleavage of the peptide bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| Trp-Asn | 318.13 | 187.08 | b1 |
| Trp-Asn | 318.13 | 204.09 | y1 |
| Trp-Asn | 318.13 | 115.05 | a1 |
Note: The m/z values presented are for the monoisotopic masses of the most abundant isotopes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of the Trp-Asn dipeptide by LC-MS/MS.
References
Application Notes and Protocols for H-Trp-Asn-OH in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Trp-Asn-OH is a novel molecule whose biological activities are currently under exploration. Based on the known functions of its constituent amino acids, L-tryptophan and L-asparagine, and the diverse bioactivities of other tryptophan-containing peptides, this compound holds potential for investigation in several key areas of cell biology and drug discovery. Tryptophan-containing peptides have been reported to exhibit anticancer, neuroprotective, anti-angiogenic, and immunomodulatory properties. L-asparagine is a crucial amino acid for the growth of certain tumor cells and plays a role in cellular metabolism.[1] This document provides a detailed guide for the preliminary investigation of this compound in cell culture experiments, including suggested areas of study, comprehensive experimental protocols, and data presentation guidelines.
Potential Biological Activities and Areas of Investigation
Given the absence of specific literature on this compound, initial studies should focus on screening for the activities commonly associated with tryptophan-containing peptides.
-
Anticancer Activity: Tryptophan-containing peptides have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The presence of asparagine is also significant, as some cancer cells are dependent on external sources of this amino acid.[1]
-
Neuroprotective Effects: Peptides have been investigated for their ability to protect neurons from various insults, a critical area in neurodegenerative disease research.[4]
-
Anti-Angiogenic Properties: The formation of new blood vessels is a key process in tumor growth and other pathologies. Tryptophan-containing peptides have been explored for their potential to inhibit this process.
-
Immunomodulatory Effects: Peptides can influence the production of cytokines and other mediators of the immune response.
Physicochemical Properties and Stock Solution Preparation
A summary of the predicted physicochemical properties of this compound is provided in the table below.
| Property | Predicted Value |
| Molecular Formula | C15H18N4O5 |
| Molecular Weight | 334.33 g/mol |
| Isoelectric Point (pI) | ~5.6 |
| Solubility | Predicted to be soluble in aqueous solutions. |
Protocol for Stock Solution Preparation:
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.
-
Dissolution: Dissolve the peptide in a suitable sterile solvent. For most cell culture applications, sterile phosphate-buffered saline (PBS) or cell culture medium is recommended. Sonication may be used to aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.
Experimental Protocols
The following are detailed protocols for investigating the potential biological activities of this compound.
Anticancer Activity: Cytotoxicity Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for Cytotoxicity Assay:
Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay
This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Neuronal culture medium
-
This compound stock solution
-
Glutamate solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Glutamate Insult: Add glutamate to the wells to induce excitotoxicity (a typical concentration is 5 mM, but should be optimized for the cell line). Include a control group without glutamate.
-
Incubation: Incubate for 24 hours.
-
LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in treated wells to the glutamate-only control.
Immunomodulatory Activity: Cytokine Release Assay
This protocol measures the effect of this compound on cytokine production by immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7).
Materials:
-
Immune cells (PBMCs or RAW 264.7)
-
Appropriate cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) for stimulation
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
24-well plates
Procedure:
-
Cell Seeding: Plate the immune cells in a 24-well plate.
-
Treatment: Add different concentrations of this compound to the wells.
-
Stimulation: After a short pre-incubation (e.g., 1 hour), stimulate the cells with LPS (e.g., 100 ng/mL). Include an unstimulated control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of the cytokines of interest in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Summary of this compound Activity in In Vitro Assays
| Assay | Cell Line | Endpoint Measured | Result (e.g., IC50, % Protection) |
| Cytotoxicity | HeLa | Cell Viability (MTT) | IC50 = [Value] µM |
| Neuroprotection | SH-SY5Y | LDH Release | [Value]% protection at [X] µM |
| Anti-Angiogenesis | HUVEC | Tube Length | [Value]% inhibition at [X] µM |
| Immunomodulation | RAW 264.7 | TNF-α Release (ELISA) | [Value]% inhibition at [X] µM |
Conclusion
The provided application notes and protocols offer a foundational framework for the initial in vitro characterization of the novel tripeptide this compound. By systematically evaluating its potential anticancer, neuroprotective, anti-angiogenic, and immunomodulatory activities, researchers can begin to elucidate the biological functions and therapeutic potential of this molecule. It is crucial to include appropriate positive and negative controls in all experiments and to validate findings across multiple cell lines and assays.
References
Application Notes and Protocols: H-Trp-Asn-OH as a Potential Dipeptidyl Peptidase IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the dipeptide H-Trp-Asn-OH as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. While the therapeutic landscape is populated by highly effective synthetic DPP-IV inhibitors, research into naturally occurring or synthetically derived peptides continues to be an area of interest. These application notes offer detailed protocols for the in vitro evaluation of this compound and similar dipeptides for their DPP-IV inhibitory activity. It is important to note, however, that current scientific literature suggests this compound is unlikely to be a potent DPP-IV inhibitor. A systematic study of 27 tryptophan-containing dipeptides found that while most exhibited some level of inhibition, the structurally similar dipeptide, Trp-Asp, was the only one with an N-terminal tryptophan that showed no inhibitory activity. Nevertheless, the protocols and information provided herein are valuable for the systematic screening and characterization of novel peptide-based DPP-IV inhibitors.
Introduction to DPP-IV and the Incretin System
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in the regulation of glucose metabolism. Its primary function is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide of active GLP-1 and GIP, DPP-IV rapidly terminates their insulinotropic effects.[2][3][4]
Inhibition of DPP-IV prolongs the activity of endogenous incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-IV a prime target for the development of oral hypoglycemic agents for the management of type 2 diabetes mellitus.
This compound: A Candidate Dipeptide Inhibitor
This compound, or L-Tryptophyl-L-asparagine, is a dipeptide composed of the amino acids tryptophan and asparagine. Peptides derived from natural sources are being explored as potential DPP-IV inhibitors due to their potential for high specificity and favorable safety profiles. The presence of a tryptophan residue at the N-terminus is a feature of some known peptide inhibitors of DPP-IV. However, as previously mentioned, the current body of evidence does not support significant inhibitory activity for this compound. The following sections provide the necessary protocols to empirically determine the inhibitory potential of this and other dipeptides.
Data Presentation: Comparative Inhibitory Activities
To provide a context for the evaluation of this compound, the following table summarizes the reported DPP-IV inhibitory activities of other relevant dipeptides.
| Dipeptide | Sequence | IC50 (µM) | Inhibition Mode | Source |
| Trp-Leu | Tryptophyl-leucine | < 45 | Competitive | |
| Trp-Arg | Tryptophyl-arginine | 37.8 ± 2.2 | Not specified | |
| Trp-Lys | Tryptophyl-lysine | < 45 | Not specified | |
| Trp-Asp | Tryptophyl-aspartic acid | No Inhibition | - | |
| This compound | Tryptophyl-asparagine | To Be Determined | To Be Determined |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of DPP-IV inhibition.
In Vitro DPP-IV Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against DPP-IV using a chromogenic substrate.
Workflow for Colorimetric DPP-IV Inhibition Assay
Caption: Workflow for the colorimetric DPP-IV inhibition assay.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-p-nitroanilide
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
This compound
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPP-IV enzyme in Assay Buffer.
-
Prepare a stock solution of Gly-Pro-p-nitroanilide in Assay Buffer.
-
Prepare a stock solution of this compound in Assay Buffer and perform serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of the positive control inhibitor and perform serial dilutions.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Test wells: 25 µL of this compound solution (at various concentrations) + 25 µL of DPP-IV enzyme solution.
-
Positive control wells: 25 µL of positive control inhibitor solution + 25 µL of DPP-IV enzyme solution.
-
Enzyme control well: 25 µL of Assay Buffer + 25 µL of DPP-IV enzyme solution.
-
Blank well: 50 µL of Assay Buffer.
-
-
-
Pre-incubation:
-
Pre-incubate the microplate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the Gly-Pro-p-nitroanilide substrate solution to all wells to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_enzyme_control - Abs_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DPP-IV activity.
-
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol offers a more sensitive method for determining DPP-IV inhibitory activity using a fluorogenic substrate.
Workflow for Fluorometric DPP-IV Inhibition Assay
Caption: Workflow for the fluorometric DPP-IV inhibition assay.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
This compound
-
Positive control inhibitor (e.g., Vildagliptin)
-
Black, opaque 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as in the colorimetric assay, using Gly-Pro-AMC as the substrate.
-
-
Assay Setup:
-
In a black, opaque 96-well microplate, add the reagents in the same manner as the colorimetric assay.
-
-
Pre-incubation:
-
Pre-incubate the microplate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the fluorescence readings (RFU - Relative Fluorescence Units) with the formula: % Inhibition = [1 - (RFU_test - RFU_blank) / (RFU_enzyme_control - RFU_blank)] * 100
-
Determine the IC50 value as described in the colorimetric assay protocol.
-
Signaling Pathway
The inhibition of DPP-IV by a potential inhibitor like this compound would impact the incretin signaling pathway as illustrated below.
DPP-IV Inhibition Signaling Pathway
Caption: The signaling pathway of DPP-IV and the effect of its inhibition.
Conclusion
While the dipeptide this compound is an interesting candidate for DPP-IV inhibition studies based on its structure, existing evidence from analogous dipeptides suggests it may not be an effective inhibitor. The protocols provided in these application notes offer a robust framework for the empirical evaluation of this compound and other novel peptides. This systematic approach is crucial for the identification and characterization of new lead compounds in the ongoing search for effective and safe therapies for type 2 diabetes. Further research, including kinetic studies to determine the mode of inhibition and in vivo experiments, would be necessary for any dipeptides that demonstrate significant in vitro activity.
References
Applications of Tryptophan-Asparagine (Trp-Asn) in Neurobiology Research: A Framework for Investigation
Abstract
While direct research on the neurobiological applications of the dipeptide Tryptophan-Asparagine (Trp-Asn) is currently limited, its constituent amino acids, Tryptophan and Asparagine, play fundamental roles in brain function. Tryptophan is the metabolic precursor to the crucial neurotransmitter serotonin, which regulates mood, sleep, and cognition. Asparagine is vital for neuronal development and signaling. Emerging research on other neuroactive dipeptides containing Tryptophan suggests that Trp-Asn holds significant potential as a modulator of neuroinflammation and cognitive processes. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the applications of Trp-Asn in neurobiology. It outlines potential mechanisms of action based on related compounds, detailed protocols for key experiments, and proposes signaling pathways and experimental workflows to guide future research.
Introduction: The Potential of Trp-Asn in Neurobiology
Dipeptides, once considered simple products of protein degradation, are increasingly recognized as bioactive signaling molecules in the central nervous system (CNS). Several endogenous dipeptides have been identified in the brain, with their levels fluctuating in response to physiological states such as the sleep-wake cycle, suggesting a role in neuronal regulation[1].
Tryptophan-containing dipeptides, in particular, have garnered interest for their neuroactive properties. For instance, Tryptophan-Tyrosine (Trp-Tyr or WY) and Tryptophan-Methionine (Trp-Met or WM), found in fermented dairy products, have been shown to suppress microglial activation and ameliorate cognitive decline in animal models of neuroinflammation and Alzheimer's disease[2]. This raises the intriguing possibility that other Trp-containing dipeptides, including Trp-Asn, may possess similar or unique neuromodulatory functions.
This application note serves as a foundational guide for the scientific community to explore the uncharted territory of Trp-Asn research. We provide a synthesis of relevant background information, propose testable hypotheses, and offer detailed experimental protocols to facilitate the investigation of Trp-Asn's role in neurobiology.
Postulated Mechanisms of Action and Signaling Pathways
Based on the known functions of its constituent amino acids and related dipeptides, Trp-Asn could potentially exert its effects through several mechanisms:
-
Modulation of Neuroinflammation: Similar to Trp-Tyr, Trp-Asn may suppress the activation of microglia, the resident immune cells of the brain. This could occur through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and a reduction in the production of inflammatory cytokines like TNF-α and IL-6.
-
Serotonin Pathway Precursor: While Tryptophan is the direct precursor to serotonin, the bioavailability of Trp-Asn and its subsequent cleavage into its constituent amino acids in the brain could influence local Tryptophan concentrations, thereby affecting serotonin synthesis.[3][4]
-
Direct Receptor Interaction: Trp-Asn may act as a ligand for specific neuronal receptors, such as orphan G-protein coupled receptors (GPCRs), or modulate the activity of known neurotransmitter receptors.
-
Antioxidant Activity: The pentapeptide Trp-Asn-Trp-Ala-Asp has demonstrated antioxidant properties[5]. It is plausible that Trp-Asn itself possesses antioxidant capabilities, protecting neurons from oxidative stress, a common feature of neurodegenerative diseases.
Proposed Signaling Pathway for Trp-Asn in Microglia
Quantitative Data for Related Neuroactive Dipeptides
While no quantitative data currently exists for Trp-Asn, the following table summarizes key findings for related Tryptophan-containing dipeptides that serve as a benchmark for future studies.
| Dipeptide | Model System | Key Finding | Concentration/Dosage | Reference |
| Trp-Tyr (WY) | LPS-stimulated microglial cells | Suppression of nitric oxide production | 100 µM | |
| Aged mice | Improved spatial memory | 50 mg/kg/day (oral) | ||
| 5xFAD mice (Alzheimer's model) | Reduced Aβ plaque deposition | 50 mg/kg/day (oral) | ||
| Trp-Met (WM) | LPS-stimulated microglial cells | Suppression of nitric oxide production | 100 µM | |
| Tyr-Asn | Mouse brain (Cerebellum) | Significantly higher levels during wakefulness compared to sleep | Endogenous levels |
Experimental Protocols
The following protocols are foundational for investigating the neurobiological applications of Trp-Asn.
Solid-Phase Synthesis of Trp-Asn Dipeptide
This protocol outlines the synthesis of Trp-Asn using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Asn(Trt)-OH
-
H-Trp(Boc)-Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell H-Trp(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc-Asn(Trt)-OH Coupling:
-
Pre-activate Fmoc-Asn(Trt)-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DDT (92.5:2.5:2.5:2.5) for 3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Microglial Activation Assay
This protocol is for assessing the anti-inflammatory effects of Trp-Asn on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Trp-Asn dipeptide (synthesized and purified)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture BV-2 cells in complete DMEM at 37°C and 5% CO₂.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of Trp-Asn (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Measure NO production using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits.
-
Murine Model of Neuroinflammation and Behavioral Testing
This protocol describes the induction of neuroinflammation in mice and subsequent behavioral assessment.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LPS from E. coli
-
Trp-Asn dipeptide
-
Morris Water Maze or Y-maze apparatus
Procedure:
-
Animal Groups: Divide mice into groups: Vehicle, LPS + Vehicle, LPS + Trp-Asn (various doses).
-
Trp-Asn Administration: Administer Trp-Asn orally or via intraperitoneal (i.p.) injection for a pre-determined period (e.g., 14 days).
-
LPS-induced Neuroinflammation: On a specific day of the treatment period, induce neuroinflammation by a single i.p. injection of LPS (e.g., 0.25 mg/kg).
-
Behavioral Testing (e.g., Y-maze for spatial memory):
-
24 hours post-LPS injection, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation (consecutive entries into three different arms).
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Analyze brain homogenates for levels of inflammatory markers (e.g., TNF-α, IL-6) and microglial activation markers (e.g., Iba1).
-
Proposed Experimental Workflows
Workflow for In Vitro Characterization of Trp-Asn
Workflow for In Vivo Evaluation of Trp-Asn in a Neuroinflammation Model
Conclusion and Future Directions
The dipeptide Trp-Asn represents a novel and unexplored molecule in the field of neurobiology. While direct evidence of its function is lacking, the established roles of Tryptophan and the neuroprotective effects of other Tryptophan-containing dipeptides provide a strong rationale for its investigation. The protocols and workflows detailed in this document offer a comprehensive starting point for researchers to elucidate the potential of Trp-Asn as a modulator of neuroinflammation and cognitive function. Future research should focus on confirming its endogenous presence in the brain, identifying its molecular targets, and exploring its therapeutic efficacy in various models of neurological disorders. Such studies will be instrumental in determining if Trp-Asn can be developed into a novel therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, and other neuroinflammatory disorders.
References
- 1. Regional Brain Analysis of Modified Amino Acids and Dipeptides during the Sleep/Wake Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan-related dipeptides in fermented dairy products suppress microglial activation and prevent cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Amino Acid Transport Systems Using Trp-Asn Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of amino acid and peptide transport across biological membranes is crucial for understanding nutrient absorption, drug delivery, and various physiological processes. The dipeptide L-Tryptophanyl-L-Asparagine (Trp-Asn) serves as a valuable tool for investigating the activity and specificity of amino acid and peptide transport systems, particularly the proton-coupled peptide transporter 1 (PepT1). PepT1 is a high-capacity, low-affinity transporter predominantly expressed in the brush border membrane of intestinal epithelial cells and is responsible for the absorption of a vast array of di- and tripeptides.[1][2] Its broad substrate specificity also allows for the transport of various peptidomimetic drugs, making it a key target in drug development.[3][4]
These application notes provide detailed protocols for utilizing Trp-Asn to characterize peptide transport mechanisms, with a focus on in vitro cell-based assays. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery, nutrient transport studies, and cellular physiology.
Overview of Trp-Asn in Amino Acid Transport Studies
Trp-Asn is a dipeptide composed of tryptophan and asparagine. Its structure makes it a suitable substrate for peptide transporters like PepT1. By monitoring the transport of Trp-Asn across cell monolayers, researchers can elucidate the kinetics and dynamics of these transport systems.
Key Applications:
-
Characterization of PepT1 activity: Assessing the transport of Trp-Asn in cells expressing PepT1 can confirm transporter functionality.
-
Screening for inhibitors and substrates: Trp-Asn can be used in competitive inhibition assays to identify other compounds that interact with PepT1.
-
Investigating drug transport: The permeability of peptidomimetic drugs can be compared to that of Trp-Asn to understand their transport mechanisms.
-
Studying the regulation of peptide transport: Trp-Asn can be used to study how various factors, such as pH and the presence of other nutrients, affect peptide transporter activity.[1]
Experimental Protocols
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for the intestinal barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the transport functions of the small intestine.
Objective: To determine the apparent permeability coefficient (Papp) of Trp-Asn across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 6.0 (apical side) and pH 7.4 (basolateral side)
-
Trp-Asn dipeptide
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
-
Transport Experiment (Apical to Basolateral):
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4) on both the apical and basolateral sides.
-
Pre-incubate the monolayers with HBSS (pH 6.0 on the apical side, pH 7.4 on the basolateral side) for 30 minutes at 37°C.
-
Prepare the transport solution by dissolving Trp-Asn in HBSS (pH 6.0) at the desired concentration (e.g., 1 mM).
-
Remove the pre-incubation buffer and add the Trp-Asn transport solution to the apical chamber and fresh HBSS (pH 7.4) to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS (pH 7.4).
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of Trp-Asn in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the dipeptide across the monolayer (mol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the dipeptide in the apical chamber (mol/cm³).
-
-
-
Competitive Inhibition Assay
This assay is used to determine if a test compound inhibits the transport of Trp-Asn, suggesting they may share the same transporter.
Objective: To determine the inhibition constant (Ki) of a test compound for PepT1 using Trp-Asn as a substrate.
Protocol:
-
Follow the Caco-2 permeability assay protocol as described above.
-
In the transport experiment, add the test compound at various concentrations to the apical chamber along with a fixed concentration of Trp-Asn.
-
Measure the transport of Trp-Asn in the presence and absence of the inhibitor.
-
Calculate the percent inhibition of Trp-Asn transport at each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of Trp-Asn transport).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([S]/Km))
-
Where:
-
[S] is the concentration of the substrate (Trp-Asn).
-
Km is the Michaelis-Menten constant for the substrate.
-
-
LC-MS/MS Quantification of Trp-Asn
A sensitive and specific analytical method is essential for accurately quantifying Trp-Asn in biological samples.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Trp-Asn and an internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to maximize signal intensity.
Sample Preparation:
-
Samples from the Caco-2 assay (cell culture medium) can often be diluted with the initial mobile phase containing an internal standard before injection. Protein precipitation with acetonitrile may be necessary if significant protein is present.
Data Presentation
Quantitative data from transport studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters for Trp-Asn Transport via PepT1
| Parameter | Value | Units | Experimental System |
| Km | Data not available in searched literature | mM | Caco-2 cells |
| Vmax | Data not available in searched literature | nmol/mg protein/min | Caco-2 cells |
| Papp (A-B) | Data not available in searched literature | 10⁻⁶ cm/s | Caco-2 cells |
| Ki (Inhibitor X) | Data not available in searched literature | µM | Caco-2 cells |
Note: Despite extensive literature searches, specific experimentally determined kinetic parameters (Km, Vmax) and apparent permeability coefficients (Papp) for the Trp-Asn dipeptide were not found. Researchers should determine these values experimentally using the protocols outlined above. For comparative purposes, the Km of PepT1 for the model dipeptide glycyl-sarcosine has been reported to be in the range of 0.35-3.8 mM depending on the experimental conditions. Compounds with a Papp value > 8 x 10⁻⁶ cm/s are generally considered to have high permeability.
Visualization of Workflows and Pathways
Experimental Workflow for Caco-2 Permeability Assay
Signaling Pathway of PepT1-Mediated Transport
The transport of di- and tripeptides via PepT1 is an active process coupled to a proton gradient.
Logical Relationship in Competitive Inhibition
Understanding how a test compound affects Trp-Asn transport can reveal its interaction with PepT1.
Concluding Remarks
References
- 1. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
Application Notes and Protocols for the Evaluation of H-Trp-Asn-OH in Cancer Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Trp-Asn-OH is a tripeptide composed of Tryptophan, Asparagine, and a C-terminal hydroxyl group. While the direct effects of this compound on cancer cell proliferation are not extensively documented in current literature, the biological significance of its constituent amino acids, particularly Tryptophan, suggests potential involvement in cancer cell metabolism and signaling. Tryptophan metabolism is a critical pathway in oncology, with its catabolites influencing tumor immunity, cell growth, and survival.[1][2] Therefore, it is hypothesized that this compound may modulate cancer cell proliferation.
These application notes provide a comprehensive framework for researchers to systematically investigate the effects of this compound on cancer cell proliferation. The following sections detail standardized protocols for key assays, present hypothetical data in a structured format, and visualize potential mechanisms of action and experimental workflows.
Hypothetical Data Summary
The following table summarizes hypothetical data from a series of proliferation assays on different cancer cell lines treated with this compound. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | Result (e.g., % Inhibition of Proliferation) |
| MCF-7 (Breast Cancer) | MTT Assay | 10 | 48 | 15% |
| 50 | 48 | 45% | ||
| 100 | 48 | 68% | ||
| A549 (Lung Cancer) | BrdU Incorporation | 10 | 24 | 10% |
| 50 | 24 | 35% | ||
| 100 | 24 | 55% | ||
| HCT116 (Colon Cancer) | Colony Formation | 10 | 168 (7 days) | 20% |
| 50 | 168 (7 days) | 50% | ||
| 100 | 168 (7 days) | 75% |
Experimental Protocols
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3]
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell proliferation assay.
BrdU Incorporation Assay
This assay measures DNA synthesis, which is a direct marker of cell proliferation. The thymidine analog BrdU (5-bromo-2'-deoxyuridine) is incorporated into newly synthesized DNA and is detected by a specific antibody.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme
-
Stop solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution.
-
Add the anti-BrdU antibody and incubate for 1-2 hours.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Caption: Workflow for the BrdU incorporation assay.
Hypothetical Signaling Pathway
Given that this compound contains Tryptophan, its effects on cancer cell proliferation could be mediated through pathways influenced by Tryptophan metabolism. One hypothesis is that this compound could interfere with the kynurenine pathway, which is known to promote tumor growth. Alternatively, it could influence signaling pathways that are sensitive to amino acid availability, such as the mTOR pathway.
The following diagram illustrates a hypothetical signaling pathway where this compound inhibits an enzyme involved in the kynurenine pathway, leading to a decrease in the production of pro-tumorigenic metabolites and subsequent inhibition of cell proliferation.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols: Assessing the Antiglycation Activity of the Dipeptide Trp-Asn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications, primarily through mechanisms involving increased oxidative stress and inflammation. The dipeptide Tryptophan-Asparagine (Trp-Asn) has emerged as a potential antiglycation agent, demonstrating protective effects against glycation-induced cellular damage.[1][2][3] This document provides detailed experimental protocols to assess the antiglycation activity of Trp-Asn, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
The antiglycation activity of Trp-Asn is attributed to its antioxidant properties and its ability to interfere with the glycation process.[2][3] While the precise mechanisms are still under investigation, it is hypothesized that Trp-Asn may act by:
-
Scavenging reactive oxygen species (ROS): The tryptophan residue is a known antioxidant that can neutralize free radicals generated during glycation.
-
Trapping reactive dicarbonyl species: Compounds like methylglyoxal (MGO) are highly reactive intermediates in AGE formation. Trp-Asn may trap these molecules, preventing them from reacting with proteins.
-
Inhibiting protein cross-linking: By interfering with the formation of AGEs, Trp-Asn can prevent the cross-linking of proteins, which contributes to tissue stiffness and dysfunction.
-
Modulating cellular signaling pathways: It is proposed that Trp-Asn may mitigate the downstream inflammatory effects of AGEs by inhibiting the Receptor for Advanced Glycation End Products (RAGE) signaling pathway, including the activation of the transcription factor NF-κB.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the antiglycation and antioxidant activities of Trp-Asn.
Table 1: In Vitro Antiglycation and Antioxidant Activity of Trp-Asn
| Assay | Model System | Key Findings | Reference |
| AGEs Formation Inhibition | BSA/Glucose and BSA/Galactose | Trp-Asn demonstrated superior antiglycation effects compared to its analogue, Gln-Trp, as measured by the inhibition of Nε-(carboxymethyl)lysine (CML) formation. | |
| Hydroxyl Radical Scavenging | Fenton Reaction | Trp-Asn exhibited significant hydroxyl radical-scavenging activity. | |
| Oxygen Radical Absorbance Capacity (ORAC) | AAPH-induced oxidation | Trp-Asn displayed a high ORAC value, indicating potent antioxidant capacity. | |
| Anti-hemolysis Assay | AAPH-induced hemolysis of red blood cells | Trp-Asn protected red blood cells from oxidative damage. |
Table 2: Cellular Protective Effects of Trp-Asn
| Assay | Cell Line | Glycating Agent | Concentration of Trp-Asn | Key Findings | Reference |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | Methylglyoxal (MGO) | 50-200 µM | Trp-Asn showed significant protection against MGO-induced cell death. |
Experimental Protocols
Protocol 1: In Vitro Assessment of AGEs Formation Inhibition (BSA-Glucose Assay)
This protocol details an in vitro method to evaluate the ability of Trp-Asn to inhibit the formation of fluorescent AGEs using the bovine serum albumin (BSA) and glucose model.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
Trp-Asn dipeptide
-
Aminoguanidine hydrochloride (positive control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in PBS.
-
Prepare a 1 M D-glucose solution in PBS.
-
Prepare stock solutions of Trp-Asn and aminoguanidine in PBS at various concentrations (e.g., 1, 5, 10, 20 mM).
-
-
Reaction Setup:
-
In a 96-well black microplate, set up the following reaction mixtures in triplicate for each concentration of Trp-Asn and controls:
-
Blank: 50 µL PBS + 50 µL PBS
-
Control (Glycated BSA): 50 µL of 10 mg/mL BSA + 50 µL of 1 M Glucose
-
Trp-Asn Test: 50 µL of 10 mg/mL BSA + 50 µL of 1 M Glucose + 10 µL of Trp-Asn stock solution
-
Positive Control: 50 µL of 10 mg/mL BSA + 50 µL of 1 M Glucose + 10 µL of Aminoguanidine stock solution
-
-
Add 0.02% (w/v) sodium azide to each well to prevent microbial growth.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 7 days in the dark.
-
-
Measurement of Fluorescent AGEs:
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of AGEs formation using the following formula:
-
Plot the percentage inhibition against the concentration of Trp-Asn to determine the IC50 value.
-
Protocol 2: Cellular Assay for Protection Against MGO-Induced Cytotoxicity
This protocol assesses the protective effect of Trp-Asn against cell death induced by the highly reactive glycating agent, methylglyoxal (MGO), in a relevant cell line such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Methylglyoxal (MGO)
-
Trp-Asn dipeptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., PrestoBlue™, CCK-8)
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare fresh solutions of MGO and Trp-Asn in the cell culture medium.
-
Pre-treat the cells with various concentrations of Trp-Asn (e.g., 50, 100, 200 µM) for 2 hours.
-
Following pre-treatment, add MGO to the wells to a final concentration that induces significant but not complete cell death (e.g., 400 µM; this should be optimized for the specific cell line).
-
Include the following controls:
-
Untreated Control: Cells with medium only.
-
MGO Control: Cells treated with MGO only.
-
Trp-Asn Control: Cells treated with the highest concentration of Trp-Asn only (to check for inherent toxicity).
-
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with MGO alone to those pre-treated with Trp-Asn to determine the protective effect.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing Trp-Asn antiglycation activity.
Proposed Signaling Pathway of Trp-Asn Action
Caption: Proposed mechanism of Trp-Asn in mitigating AGE-induced cellular signaling.
References
- 1. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Antioxidant and antiglycation activities of the synthesised dipeptide, Asn-Trp, derived from computer-aided simulation of yam dioscorin hydrolysis and its analogue, Gln-Trp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Trp-Asn-OH in GLP-1 Secretion Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the gastrointestinal tract in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1][2][3] These physiological effects have made GLP-1 receptor agonists a cornerstone in the treatment of type 2 diabetes and obesity.[4][5] Consequently, the identification of novel small molecules and peptides that can stimulate endogenous GLP-1 secretion is a significant area of research for the development of new therapeutics.
This document provides detailed application notes and protocols for studying the GLP-1 secretagogue potential of the dipeptide H-Trp-Asn-OH (Tryptophan-Asparagine). Recent studies involving comprehensive dipeptide library screening have identified Tryptophan-Asparagine (WN) as a novel dipeptide with the potential to stimulate GLP-1 secretion from enteroendocrine cells. These protocols are designed to guide researchers in accurately assessing the in vitro and in vivo effects of this compound on GLP-1 secretion.
Signaling Pathways for GLP-1 Secretion
Nutrient-stimulated GLP-1 secretion is a complex process mediated by various G protein-coupled receptors (GPCRs) and transporters on the surface of enteroendocrine L-cells. Different macronutrients activate distinct signaling cascades. While the specific receptor for this compound is yet to be fully elucidated, dipeptides are known to be transported into cells via Peptide Transporter 1 (PepT1) and can also activate GPCRs such as the Calcium-Sensing Receptor (CaSR). The general signaling pathways leading to GLP-1 release involve the activation of Gαs, which increases intracellular cyclic AMP (cAMP), and Gαq, which elevates intracellular calcium levels.
Caption: General signaling pathway for nutrient-stimulated GLP-1 secretion in L-cells.
Experimental Protocols
In Vitro GLP-1 Secretion Assay using STC-1 Cells
The murine intestinal enteroendocrine cell line, STC-1, is a well-established and convenient model for studying the mechanisms of GLP-1 secretion as they express and secrete GLP-1 in response to various stimuli.
1. Materials
-
STC-1 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEPES buffer
-
This compound
-
DPP-4 inhibitor (e.g., sitagliptin, vildagliptin)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Mouse/Rat GLP-1 (Active) ELISA Kit
2. Cell Culture
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
3. GLP-1 Secretion Assay
-
Seed STC-1 cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours to reach approximately 80% confluency.
-
On the day of the experiment, wash the cells twice with pre-warmed HEPES buffer.
-
Incubate the cells in HEPES buffer for 30 minutes at 37°C to establish basal secretion levels.
-
Prepare stimulation buffers by dissolving this compound in HEPES buffer at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (HEPES buffer alone) and a positive control (e.g., 10 mM L-glutamine).
-
Aspirate the starvation buffer and add 500 µL of the respective stimulation buffers to each well.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well and transfer to microcentrifuge tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail to prevent GLP-1 degradation.
-
Centrifuge the samples at 1000 x g for 5 minutes at 4°C to pellet any detached cells.
-
Collect the final supernatant for GLP-1 measurement. Samples can be stored at -80°C if not analyzed immediately.
4. GLP-1 Quantification
-
Quantify the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
To normalize the data, lyse the cells remaining in the wells and determine the total protein concentration using a BCA protein assay.
-
Express the results as pg or pmol of GLP-1 secreted per mg of total protein.
In Vivo GLP-1 Secretion Assay in Mice
In vivo studies are crucial to confirm the physiological relevance of in vitro findings. Due to the rapid degradation of active GLP-1 by DPP-4 in the bloodstream, the use of a DPP-4 inhibitor is essential for accurate measurement.
1. Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Glucose solution (for oral gavage)
-
Blood collection tubes containing EDTA and a DPP-4 inhibitor
-
Mouse/Rat GLP-1 (Active) ELISA Kit
2. Animal Handling and Dosing
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
On the day of the experiment, administer a DPP-4 inhibitor (e.g., sitagliptin at 10 mg/kg) via oral gavage or intraperitoneal injection 30 minutes prior to the test compound administration.
-
Administer this compound (at desired doses, e.g., 10, 50, 100 mg/kg) or vehicle control (e.g., water or saline) via oral gavage.
-
After 15-30 minutes, administer a glucose challenge (2 g/kg) via oral gavage to stimulate GLP-1 secretion.
3. Blood Sampling
-
Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at baseline (0 min, before glucose challenge) and at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Collect blood into tubes containing EDTA and a DPP-4 inhibitor to prevent coagulation and GLP-1 degradation.
-
Keep the blood samples on ice and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. GLP-1 Quantification
-
Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data can be expressed as the plasma GLP-1 concentration at each time point or as the area under the curve (AUC) for the entire sampling period.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the GLP-1 secretagogue activity of a test compound like this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. medpagetoday.com [medpagetoday.com]
- 3. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 4. Nutritional Priorities to Support GLP-1 Therapy for Obesity: A Joint Advisory From the American College of Lifestyle Medicine, the American Society for Nutrition, the Obesity Medicine Association, and the Obesity Society - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H-Trp-Asn-OH Stability Profile and Degradation Pathways
Welcome to the technical support center for the tripeptide H-Trp-Asn-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and guidance on the stability of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual representations of degradation pathways to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound correspond to the degradation of its constituent amino acids, tryptophan (Trp) and asparagine (Asn).
-
Tryptophan Degradation: The indole side chain of tryptophan is susceptible to oxidation, which can be initiated by exposure to light, heat, oxygen, and certain metal ions. This leads to the formation of various degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxylated derivatives.[1][2]
-
Asparagine Degradation: The asparagine residue is prone to deamidation, a non-enzymatic reaction that is highly dependent on pH, temperature, and the surrounding amino acid sequence.[3][4][5] Deamidation proceeds through a cyclic succinimide intermediate, particularly at neutral to alkaline pH, resulting in the formation of L-aspartyl and L-isoaspartyl peptide variants. Direct hydrolysis of the side-chain amide can occur under acidic conditions.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor influencing the stability of this compound, primarily by affecting the rate of asparagine deamidation.
-
Acidic pH (pH < 5): Under acidic conditions, the primary degradation pathway for the asparagine residue is direct hydrolysis of the side-chain amide to form an aspartic acid residue. The rate of this reaction is generally slower than deamidation at neutral or alkaline pH.
-
Neutral to Alkaline pH (pH > 6): In this pH range, asparagine deamidation is significantly accelerated and proceeds through a cyclic imide (succinimide) intermediate. This intermediate is then hydrolyzed to form a mixture of aspartyl and isoaspartyl products.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound through both oxidation of the tryptophan residue and deamidation of the asparagine residue. As a general rule, reaction rates, including those of degradation pathways, increase with temperature. For optimal stability, it is recommended to store this compound, both in solid form and in solution, at low temperatures (e.g., -20°C or -80°C).
Q4: Are there any specific sequence-related stability concerns for the Trp-Asn motif?
A4: The amino acid sequence flanking a susceptible residue can significantly influence its degradation rate. For asparagine deamidation, the identity of the C-terminal adjacent amino acid is particularly important. While comprehensive data for the Trp-Asn-OH sequence is limited, studies on larger proteins have suggested that the NW (Asn-Trp) motif exhibits a relatively low rate of deamidation compared to other Asn-containing sequences.
Troubleshooting Guides
Issue 1: Unexpected loss of parent peptide during storage or experimentation.
| Possible Cause | Troubleshooting/Optimization Step |
| Inappropriate Storage Temperature | Store lyophilized peptide at -20°C or -80°C. For solutions, prepare fresh or store as frozen aliquots at -80°C to minimize freeze-thaw cycles. |
| pH of the Solution | For aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-5) to minimize the rate of asparagine deamidation. Avoid neutral to alkaline buffers if long-term stability is required. |
| Exposure to Light | Protect solutions from light, especially UV radiation, to prevent photo-oxidation of the tryptophan residue. Use amber vials or cover containers with aluminum foil. |
| Presence of Oxidizing Agents | Ensure all solvents and reagents are free of peroxides and other oxidizing contaminants. If possible, degas solutions to remove dissolved oxygen. |
| Presence of Metal Ions | Use high-purity water and reagents to minimize trace metal contamination, which can catalyze oxidation. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Identification and Resolution |
| Asparagine Deamidation | Deamidation results in the formation of aspartyl and isoaspartyl isomers, which may appear as new, closely eluting peaks near the parent peptide peak in reversed-phase HPLC. Use high-resolution chromatography and mass spectrometry (LC-MS) to confirm the mass change (+1 Da). |
| Tryptophan Oxidation | Oxidation of tryptophan can lead to multiple degradation products with different retention times. Common mass additions include +16 Da (hydroxylation) and +32 Da (dihydroxylation or N-formylkynurenine). Use LC-MS to identify these modified species. |
| Peptide Aggregation | Poor peak shape or the appearance of broad peaks may indicate aggregation. Optimize the mobile phase composition (e.g., organic solvent content, ionic strength) and consider using additives like trifluoroacetic acid (TFA) to improve peak shape. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide illustrative data based on general knowledge of peptide degradation and data from similar peptides. This data should be used as a guideline for experimental design.
Table 1: Illustrative Half-life (t½) of this compound under Different pH and Temperature Conditions.
| pH | Temperature (°C) | Estimated Half-life (Days) | Primary Degradation Pathway |
| 4.0 | 4 | > 365 | Slow Hydrolysis of Asn |
| 4.0 | 25 | ~180 | Hydrolysis of Asn |
| 4.0 | 40 | ~60 | Hydrolysis of Asn, Oxidation of Trp |
| 7.4 | 4 | ~120 | Deamidation of Asn |
| 7.4 | 25 | ~30 | Deamidation of Asn, Oxidation of Trp |
| 7.4 | 40 | < 10 | Rapid Deamidation of Asn, Oxidation of Trp |
| 8.5 | 4 | ~60 | Rapid Deamidation of Asn |
| 8.5 | 25 | < 14 | Rapid Deamidation of Asn, Oxidation of Trp |
| 8.5 | 40 | < 5 | Very Rapid Deamidation of Asn, Oxidation of Trp |
Table 2: Common Degradation Products of this compound and their Mass Shifts.
| Degradation Product | Mass Shift (Da) | Description |
| H-Trp-Asp-OH | +1 | Deamidation of asparagine to aspartic acid. |
| H-Trp-isoAsp-OH | +1 | Deamidation of asparagine to isoaspartic acid. |
| H-(OH)Trp-Asn-OH | +16 | Oxidation of tryptophan (monohydroxylation). |
| H-(diOH)Trp-Asn-OH | +32 | Oxidation of tryptophan (dihydroxylation). |
| H-(NFK)-Asn-OH | +32 | Oxidation of tryptophan to N-formylkynurenine. |
| H-(Kyn)-Asn-OH | +4 | Oxidation of tryptophan to kynurenine. |
Experimental Protocols
Protocol 1: Stability Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol outlines a general method for assessing the stability of this compound and separating its potential degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm (for tryptophan).
-
Sample Preparation: Dissolve this compound in an appropriate buffer at a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Prepare solutions of this compound under various stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the sample.
-
Inject the sample onto the HPLC system.
-
Monitor the decrease in the peak area of the parent peptide and the increase in the peak areas of any new peaks.
-
Quantify the percentage of remaining parent peptide and the percentage of each degradation product.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acidic Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 40°C for 24-48 hours.
-
Alkaline Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at room temperature for 4-8 hours.
-
Oxidative Degradation: Treat the peptide solution with 0.1% hydrogen peroxide (H₂O₂) at room temperature for 4-8 hours.
-
Thermal Degradation: Incubate the peptide solution at 60°C for 24-48 hours.
-
Photostability: Expose the peptide solution to UV light (e.g., 254 nm) for 24-48 hours.
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the mass of the degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deamidation of -Asn-Gly- sequences during sample preparation for proteomics: Consequences for MALDI and HPLC-MALDI analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Asparagine Deamidation in Trp-Asn Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing asparagine (Asn) deamidation in peptides containing the Tryptophan-Asparagine (Trp-Asn) sequence.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and storage of Trp-Asn peptides, providing actionable solutions to minimize deamidation.
Problem 1: Significant deamidation is detected in the Trp-Asn peptide immediately after synthesis and purification.
-
Possible Cause: Suboptimal conditions during solid-phase peptide synthesis (SPPS) can accelerate asparagine deamidation. The Trp-Asn sequence can be susceptible to side reactions during synthesis.
-
Troubleshooting Steps:
-
Protecting Group Strategy: During Fmoc-SPPS, utilize a trityl (Trt) protecting group for the asparagine side chain. This bulky group provides steric hindrance that can reduce the likelihood of the backbone nitrogen attacking the side-chain amide.
-
Coupling Reagents: Employ a milder coupling reagent. While effective, some carbodiimide-based reagents can promote side reactions. Consider using a phosphonium- or aminium-based reagent like HBTU or HATU in the presence of a base such as DIPEA.
-
Use of Pseudoproline Dipeptides: If the residue preceding Trp is a serine or threonine, consider incorporating a pseudoproline dipeptide. These dipeptides disrupt secondary structures that can bring the reactive atoms into proximity, thereby reducing deamidation.[1][2]
-
Minimize Piperidine Exposure: During Fmoc deprotection, minimize the exposure time to piperidine. Prolonged exposure to basic conditions can promote deamidation.
-
Problem 2: Deamidation of the Trp-Asn peptide increases significantly during storage in solution.
-
Possible Cause: The storage buffer's pH, temperature, and composition are critical factors influencing the rate of deamidation.[3][4]
-
Troubleshooting Steps:
-
pH Optimization: Adjust the pH of the storage buffer to a slightly acidic range (pH 4-6). Deamidation is generally catalyzed by basic conditions.[5]
-
Buffer Selection: Use buffers with known lower tendencies to promote deamidation. Phosphate buffers have been shown to catalyze deamidation in some cases. Consider using citrate or acetate buffers.
-
Temperature Control: Store the peptide solution at the lowest possible temperature without freezing, unless a validated freeze-thaw protocol is in place. For long-term storage, lyophilization is highly recommended.
-
Excipient Addition: For formulated products, consider the addition of stabilizing excipients. However, the effect of each excipient on deamidation must be empirically determined.
-
Problem 3: Lyophilized Trp-Asn peptide shows deamidation upon reconstitution.
-
Possible Cause: Improper lyophilization or reconstitution procedures can introduce instability.
-
Troubleshooting Steps:
-
Lyophilization Protocol: Ensure the lyophilization cycle is optimized to remove water effectively without prolonged exposure to elevated temperatures during the drying phases.
-
Reconstitution Solvent: Reconstitute the lyophilized peptide in a pre-chilled, slightly acidic buffer (pH 4-6). Avoid using alkaline solutions for reconstitution.
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a desiccated environment to prevent moisture absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is asparagine deamidation and why is it a concern for Trp-Asn peptides?
A1: Asparagine deamidation is a non-enzymatic chemical modification where the side-chain amide group of an asparagine residue is hydrolyzed to a carboxylic acid. This results in the conversion of the asparagine to either aspartic acid or isoaspartic acid. This modification introduces a negative charge into the peptide, which can alter its three-dimensional structure, biological activity, and immunogenicity. The Trp-Asn sequence is of interest as the local chemical environment created by the bulky, aromatic tryptophan residue can influence the rate of this degradation.
Q2: What is the primary mechanism of asparagine deamidation?
A2: Under neutral to basic conditions, deamidation primarily proceeds through the formation of a five-membered succinimide intermediate. The backbone nitrogen of the amino acid following asparagine attacks the side-chain carbonyl carbon of the asparagine. This intermediate is then hydrolyzed to form either aspartic acid or isoaspartic acid.
Q3: How does the amino acid following asparagine affect the deamidation rate?
Q4: At what pH is asparagine deamidation minimized?
A4: The rate of asparagine deamidation is generally at its minimum in the pH range of 4 to 6. Both acidic and, more significantly, basic conditions can accelerate the reaction.
Q5: How can I quantify the amount of deamidation in my Trp-Asn peptide sample?
A5: The most common and accurate method for quantifying asparagine deamidation is through liquid chromatography-mass spectrometry (LC-MS). A typical workflow involves:
-
Enzymatic digestion of the peptide (e.g., with trypsin).
-
Separation of the resulting peptide fragments by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Detection and quantification of the native and deamidated peptides by mass spectrometry. Deamidation results in a mass increase of approximately 1 Da.
Quantitative Data Summary
The following table summarizes the relative deamidation rates of asparagine when followed by different amino acids, based on studies of model pentapeptides. While data for a C-terminal tryptophan is not explicitly available in the provided search results, the data illustrates the significant influence of the adjacent residue.
| C-terminal Residue (Asn-Xxx) | Relative Deamidation Rate (approximate) |
| Glycine (Gly) | Very High |
| Serine (Ser) | High |
| Alanine (Ala) | Moderate |
| Threonine (Thr) | Moderate |
| Histidine (His) | Moderate |
| Aspartic Acid (Asp) | Moderate |
| Cysteine (Cys) | Low |
| Valine (Val) | Very Low |
| Isoleucine (Ile) | Very Low |
| Proline (Pro) | Extremely Low (succinimide cannot form) |
Data is generalized from studies on model pentapeptides and serves to illustrate the principle. Actual rates can vary depending on the full peptide sequence and conditions.
Key Experimental Protocols
Protocol 1: Lyophilization of a Deamidation-Sensitive Trp-Asn Peptide
-
Preparation: Dissolve the purified Trp-Asn peptide in a minimal amount of a suitable solvent, preferably a volatile buffer with a slightly acidic pH (e.g., 0.1% acetic acid in water).
-
Freezing: Rapidly freeze the peptide solution. For small peptides, this can be done at temperatures as low as -60°C. For larger peptides, freezing at -30°C is recommended to avoid ice crystal formation that could damage the peptide structure.
-
Lyophilization: Place the frozen sample on a pre-chilled lyophilizer shelf. The temperature should not exceed 22°C during the process. Apply a vacuum in the range of 40 to 80 millibars.
-
Drying: Continue the lyophilization process until a stable, low moisture content is achieved (ideally <5%).
-
Storage: Store the lyophilized peptide in a tightly sealed container at -20°C or -80°C with a desiccant.
Protocol 2: Quantification of Trp-Asn Deamidation by LC-MS/MS
-
Sample Preparation:
-
Accurately weigh and dissolve the Trp-Asn peptide sample in a known volume of a suitable buffer (e.g., 20 mM Tris buffer, pH 7.8, with 10% acetonitrile to minimize procedure-induced deamidation).
-
For a control, a freshly synthesized and purified sample should be used.
-
For forced degradation, incubate a sample at elevated pH (e.g., pH 8.5) and temperature (e.g., 37°C) for a defined period.
-
-
Enzymatic Digestion:
-
If the Trp-Asn peptide is part of a larger protein, perform an enzymatic digestion (e.g., with trypsin) under conditions optimized to minimize artificial deamidation (e.g., shorter incubation times, lower temperatures).
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 reversed-phase HPLC column.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the peptide fragments.
-
Set the mass spectrometer to monitor for the expected mass-to-charge ratio (m/z) of the Trp-Asn containing peptide and its deamidated (+1 Da) counterpart.
-
Use tandem mass spectrometry (MS/MS) to confirm the sequence and the site of deamidation.
-
-
Data Analysis:
-
Integrate the peak areas of the native and deamidated peptide from the extracted ion chromatograms.
-
Calculate the percentage of deamidation as: (Area of Deamidated Peptide / (Area of Native Peptide + Area of Deamidated Peptide)) * 100.
-
References
- 1. chempep.com [chempep.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing coupling efficiency for Trp-Asn synthesis
Welcome to the Technical Support Center for optimizing the synthesis of Tryptophan-Asparagine (Trp-Asn) containing peptides. This resource provides detailed answers to common questions and solutions to problems encountered during synthesis, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides containing a Trp-Asn sequence?
A1: The synthesis of Trp-Asn sequences presents two main challenges rooted in the specific properties of each amino acid:
-
Asparagine (Asn) Side-Chain Dehydration: The amide side chain of asparagine is highly susceptible to dehydration during the carboxyl group activation step. This irreversible reaction forms a β-cyanoalanine residue, resulting in a mass loss of 18 Da in the final peptide. This side reaction is particularly common when using carbodiimide-based coupling reagents like DCC or DIC without appropriate additives.[1][2][3]
-
Tryptophan (Trp) Side-Chain Sensitivity: The electron-rich indole side chain of tryptophan is prone to oxidation and alkylation (modification by cationic species).[4][5] These modifications often occur under the acidic conditions used for cleavage from the resin, especially if scavengers are omitted or if protecting groups from other residues (like Arg(Pbf)) release reactive species.
Q2: How can I prevent the dehydration of the Asparagine side chain during coupling?
A2: Preventing Asn side-chain dehydration is critical for obtaining a high-purity product. The most effective strategies are:
-
Use a Side-Chain Protecting Group: The most common and effective method is to use an asparagine derivative with a protected side chain, such as Fmoc-Asn(Trt)-OH. The bulky trityl (Trt) group physically prevents the side-chain amide from undergoing dehydration.
-
Select the Right Coupling Reagent: Avoid using carbodiimides (DCC, DIC) alone for unprotected asparagine, as they strongly promote dehydration. Instead, use aminium/uronium salt-based reagents like HBTU, HATU, or HCTU, which are highly efficient and minimize the risk of this side reaction. Alternatively, using DIC in combination with an additive like OxymaPure is an effective, low-racemization strategy.
-
Use Pre-activated Esters: Coupling with a pre-formed pentafluorophenyl ester (Fmoc-Asn-OPfp) has been shown to yield homogeneous peptide without dehydration side products.
Q3: Is it necessary to protect the Tryptophan indole side chain?
A3: While short peptides can sometimes be synthesized using unprotected Tryptophan, protecting the indole nitrogen is highly recommended to prevent oxidation and modification during cleavage. In modern Fmoc-based solid-phase peptide synthesis (SPPS), the standard is to use a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen, i.e., Fmoc-Trp(Boc)-OH . This group is stable during the synthesis cycles but is cleanly removed during the final TFA cleavage, significantly reducing the risk of side reactions and improving the purity of the crude peptide.
Q4: My coupling efficiency is low when using the sterically bulky Fmoc-Asn(Trt)-OH. What should I do?
A4: The large trityl (Trt) protecting group on asparagine can indeed hinder coupling efficiency. If you observe incomplete coupling (e.g., a positive Kaiser test), consider the following optimization steps:
-
Double Coupling: Perform the coupling reaction a second time with fresh reagents before proceeding to the next deprotection step. This is a very common strategy for sterically hindered amino acids.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or more to allow the reaction to proceed to completion.
-
Use a More Potent Reagent: Switch to a more powerful coupling reagent like HATU or COMU, which are known to be highly effective for difficult couplings.
-
Optimize Solvent: Ensure the resin is well-swollen. N-Methyl-2-pyrrolidone (NMP) can be a superior solvent to Dimethylformamide (DMF) for improving swelling and reaction kinetics in some cases.
Coupling Reagent Comparison for Asparagine
The choice of coupling reagent is critical when incorporating asparagine. The following table summarizes the performance of common reagents concerning the key issue of side-chain dehydration.
| Coupling Reagent/Method | Risk of Asn Dehydration | Coupling Efficiency | Notes |
| DIC / HOBt | High (for unprotected Asn) | Good | Not recommended for unprotected Asn due to high dehydration risk. |
| DIC / OxymaPure | Low | Excellent | A modern, safer, and highly effective alternative to DIC/HOBt that minimizes both dehydration and racemization. |
| HBTU / DIPEA | Low | Excellent | A standard, reliable choice for most couplings, with a low risk of Asn dehydration. |
| HATU / DIPEA | Very Low | Superior | More reactive than HBTU; highly recommended for sterically hindered couplings like Fmoc-Asn(Trt)-OH. |
| COMU / DIPEA | Very Low | Superior | A third-generation uronium salt with efficiency comparable to HATU but with non-explosive and less allergenic byproducts. |
| Fmoc-Asn-OPfp | None | Good | Use of a pre-activated ester completely avoids the dehydration side reaction during activation. |
Troubleshooting Guide
Problem: My mass spectrometry analysis shows a significant peak at [M-18], indicating a loss of 18 Da.
-
Cause: This mass difference is a definitive sign of asparagine side-chain dehydration, which converts Asn into β-cyanoalanine. This is most likely caused by your activation/coupling method.
-
Solution:
-
Immediate Fix: If continuing the synthesis, switch to a side-chain protected Fmoc-Asn(Trt)-OH for all subsequent asparagine residues.
-
Reagent Check: If you are using unprotected Asn with DIC or DCC, immediately switch to a recommended coupling cocktail, such as HATU/DIPEA or DIC/OxymaPure.
-
Future Prevention: For all future syntheses involving asparagine, make it a standard practice to use Fmoc-Asn(Trt)-OH to prevent this issue.
-
Problem: The Kaiser test on the resin remains positive (blue) after a prolonged coupling time for Fmoc-Asn(Trt)-OH.
-
Cause: The coupling reaction is incomplete. This is a common issue due to the steric hindrance of the Trt protecting group.
-
Solution:
-
Perform a Double Couple: Do not proceed to the deprotection step. Drain the reaction vessel and add a fresh solution of coupling reagent, base, and Fmoc-Asn(Trt)-OH and run the coupling reaction again for 1-2 hours.
-
Use a Stronger Reagent: For the double coupling, consider using a more potent activator like HATU, even if the first coupling was with HBTU.
-
Capping (Optional): If the coupling remains incomplete after a second attempt, you can "cap" the unreacted free amines using acetic anhydride. This will terminate the unreacted chains and prevent the formation of deletion sequences, simplifying final purification.
-
Problem: My crude peptide shows numerous unexpected peaks in the HPLC, and mass spec reveals modifications to Tryptophan.
-
Cause: The indole side chain of Tryptophan has likely been modified by oxidation (+16 Da) or alkylation from reactive species generated during TFA cleavage.
-
Solution:
-
Use Scavengers: During the final cleavage from the resin with TFA, it is absolutely essential to use a "scavenger cocktail." A common mixture is TFA/TIS/H₂O/DODT (92.5/2.5/2.5/2.5). Triisopropylsilane (TIS) and water trap carbocations, while dithiothreitol (DODT) is an antioxidant that protects Trp.
-
Protect the Side Chain: For future syntheses, always use Fmoc-Trp(Boc)-OH . The Boc group effectively shields the indole ring from electrophilic attack during synthesis and cleavage.
-
Experimental Protocols
Protocol: Optimized Coupling of Fmoc-Asn(Trt)-OH using HATU
This protocol is recommended for efficiently coupling the sterically hindered Fmoc-Asn(Trt)-OH while minimizing side reactions.
Materials:
-
Fmoc-deprotected peptide-resin in a reaction vessel.
-
Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading).
-
HATU (3-5 eq.).
-
N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).
-
High-purity solvent (DMF or NMP).
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a negative Kaiser test after washing) and the resin is well-swollen in DMF or NMP.
-
Activation Solution: In a separate vial, dissolve Fmoc-Asn(Trt)-OH and HATU in DMF/NMP. Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitation: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For a particularly difficult sequence, this can be extended to 4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Confirmation & Next Step:
-
If the Kaiser test is negative (beads are yellow/colorless), the coupling is complete. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents before proceeding to the next Fmoc deprotection step.
-
If the Kaiser test is positive (beads are blue), the coupling is incomplete. Drain the vessel and repeat steps 2-5 (double coupling).
-
Visual Guides
Caption: Asparagine side-chain dehydration side reaction pathway.
Caption: Optimized workflow for coupling Fmoc-Asn(Trt)-OH.
Caption: Troubleshooting decision tree for Trp-Asn synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming H-Trp-Asn-OH solubility issues in aqueous buffers
Technical Support Center: H-Trp-Asn-OH Solubility
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges with the dipeptide this compound (Tryptophanyl-asparagine).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in aqueous buffer?
A1: The this compound peptide contains a tryptophan residue, which has a large, hydrophobic indole side chain.[1][2] This feature significantly reduces its solubility in aqueous solutions.[3][4] While the asparagine residue and the terminal amino and carboxyl groups are polar, the hydrophobicity of tryptophan is the dominant factor causing solubility issues. Peptides with a high proportion of hydrophobic amino acids are often poorly soluble in aqueous buffers.[3]
Q2: What is the isoelectric point (pI) of this compound and why is it important?
A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At its pI, a peptide's solubility is at its minimum. The theoretical pI of this compound is approximately 5.5. This is calculated by averaging the pKa values of the N-terminal amino group (~9.0-9.5) and the C-terminal carboxyl group (~2.0-2.5). To enhance solubility, it is crucial to work at a pH that is at least 1-2 units away from the pI.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, for very hydrophobic peptides, using a small amount of an organic solvent is a recommended strategy. Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the peptide before slowly adding it to your aqueous buffer. It is important to note that tryptophan-containing peptides can be sensitive to oxidation, and DMSO should be used with caution. Always test the compatibility of the chosen organic solvent with your specific experimental setup, as high concentrations can be toxic to cells.
Q4: Are there any physical methods to aid dissolution?
A4: Yes, sonication and gentle warming can help dissolve peptides. Sonication uses ultrasonic waves to break apart peptide aggregates, which can improve solubility. Gentle warming (e.g., to <40°C) can also increase the solubility of some peptides, but should be used cautiously to avoid degradation.
Q5: How should I store this compound solutions?
A5: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or lower. Peptides containing tryptophan are susceptible to oxidation, so it is advisable to use oxygen-free buffers for dissolution and storage. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Troubleshooting Guide
This troubleshooting guide provides a step-by-step workflow for dissolving this compound. It is recommended to always test solubility on a small amount of the peptide before dissolving the entire sample.
Caption: Troubleshooting workflow for this compound solubilization.
Experimental Protocols
Protocol 1: Solubility Testing with pH Adjustment
-
Preparation: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Initial Dissolution: Add a small, measured amount of deionized water or your desired aqueous buffer to a small aliquot of the peptide to achieve the target concentration. Vortex briefly.
-
pH Adjustment (if insoluble):
-
If the peptide does not dissolve, check the pH of the suspension.
-
For this peptide with a pI of ~5.5, solubility should increase at basic or acidic pH.
-
To make the solution basic: Add 10% ammonium hydroxide or a similar base dropwise until the peptide dissolves. Aim for a pH of 7.5 or higher.
-
To make the solution acidic: Add 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise until the peptide dissolves. Aim for a pH of 4.5 or lower.
-
-
Final Step: Once the peptide is dissolved, you can adjust the pH back to the desired experimental range if necessary, but be aware that the peptide may precipitate again if the pH gets close to its pI.
Protocol 2: Solubilization Using an Organic Co-Solvent
-
Preparation: Bring the lyophilized peptide to room temperature.
-
Initial Dissolution in Organic Solvent: Add a minimal amount of DMSO or DMF (e.g., 30-50 µL) to a small aliquot of the peptide and vortex until it is fully dissolved.
-
Dilution in Aqueous Buffer: Slowly add the peptide-organic solvent solution dropwise to your vigorously stirring aqueous buffer.
-
Observation: Monitor the solution for any signs of precipitation (cloudiness). If turbidity appears, you have reached the solubility limit at that concentration.
-
Final Concentration: Ensure the final concentration of the organic solvent is compatible with your experimental system. For most cell cultures, a final DMSO concentration of 0.5% is generally considered safe.
Data Presentation
| Parameter | This compound | Rationale for Solubility | Reference |
| Amino Acid Sequence | This compound | Tryptophan (Trp) is highly hydrophobic. | |
| Hydrophobic Residues | 50% (Trp) | Peptides with ≥50% hydrophobic residues often have poor aqueous solubility. | |
| Estimated Isoelectric Point (pI) | ~5.5 | The peptide has minimal solubility at its pI. | |
| Recommended Solvents (in order of preference) | 1. Deionized Water / Aqueous Buffer (with pH adjustment) 2. 10% Acetic Acid or 0.1% TFA 3. 0.1% Ammonium Hydroxide 4. DMSO or DMF (as a co-solvent) | Start with the mildest solvent. Use pH adjustment before resorting to organic solvents. | |
| Physical Methods | Sonication, Gentle Warming (<40°C) | These methods can help overcome kinetic barriers to dissolution. |
Visualizations
Caption: Relationship between pH, pI, and peptide solubility.
Caption: Hydrophobic and hydrophilic regions of this compound.
References
- 1. Hydrophobic Amino Acid Tryptophan Shows Promise as a Potential Absorption Enhancer for Oral Delivery of Biopharmaceuticals [mdpi.com]
- 2. Selective separation of tryptophan-containing peptides via hydrophobic modification with 2-nitro-4-carboxyphenylsulfenyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
Technical Support Center: Troubleshooting Trp-Asn Dipeptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Trp-Asn (Tryptophan-Asparagine) dipeptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my Trp-Asn dipeptide solution cloudy or forming a precipitate?
A cloudy appearance or the formation of a precipitate in your Trp-Asn dipeptide solution is a clear indicator of aggregation.[1] This phenomenon occurs when individual dipeptide molecules self-associate to form larger, often insoluble, structures. The Trp-Asn dipeptide is particularly susceptible to aggregation due to the interplay of interactions involving its constituent amino acids. The aggregation process can be influenced by a variety of factors including concentration, pH, temperature, and the ionic strength of the solution.[2][3]
Q2: What are the primary molecular drivers for Trp-Asn dipeptide aggregation?
The aggregation of the Trp-Asn dipeptide is primarily driven by a combination of non-covalent interactions:
-
Aromatic Stacking (π-π Interactions): The indole side chain of Tryptophan (Trp) is aromatic and can engage in π-π stacking interactions with other Trp residues.[4] These interactions are a significant force in driving the self-assembly and stabilization of aggregates.
-
Hydrophobic Effect: The Trp side chain is also hydrophobic. In an aqueous environment, these hydrophobic groups tend to minimize their contact with water by clustering together, which can initiate the aggregation process.
-
Hydrogen Bonding: The asparagine (Asn) side chain contains an amide group capable of forming strong hydrogen bonds. These intermolecular hydrogen bonds can contribute to the formation of ordered structures, such as β-sheets, which are common in peptide aggregates.
-
Electrostatic Interactions: The net charge of the dipeptide, which is dependent on the solution's pH, plays a crucial role. At or near the isoelectric point (pI), the dipeptide has a net neutral charge, minimizing electrostatic repulsion between molecules and thereby increasing the propensity for aggregation.
Q3: How can I prevent or reduce the aggregation of my Trp-Asn dipeptide?
Several strategies can be employed to minimize or prevent aggregation:
-
Optimize Solution pH: Maintain the pH of the solution at least 1-2 units away from the dipeptide's isoelectric point (pI). This ensures that the molecules carry a net positive or negative charge, leading to electrostatic repulsion that can prevent them from self-associating.
-
Control Concentration: Work with the lowest possible concentration of the dipeptide that is feasible for your experiment. Higher concentrations increase the likelihood of intermolecular encounters and aggregation.
-
Temperature Management: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles, which can promote aggregation. For experiments, maintaining a consistent and appropriate temperature is crucial as temperature changes can affect solubility and aggregation kinetics.
-
Use of Additives and Excipients: The addition of certain chemical agents can help to stabilize the dipeptide and prevent aggregation. These include:
-
Chaotropic Salts: Agents like guanidine hydrochloride (GdnHCl) or urea can disrupt the hydrogen-bonding network of water, which weakens the hydrophobic effect.
-
Osmolytes: Molecules such as glycerol or sucrose can stabilize the native conformation of peptides.
-
Non-denaturing Detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize peptides.
-
Q4: What is the best way to prepare and store Trp-Asn dipeptide solutions?
Proper preparation and storage are critical for preventing aggregation:
-
Solubility Testing: Begin by testing the solubility in a small amount of sterile, purified water. If it is insoluble, attempt solubilization by adjusting the pH.
-
pH Adjustment: Based on the dipeptide's properties, use a dilute acidic or basic solution to bring the peptide into solution. For a Trp-Asn dipeptide, which has an acidic aspartic acid-like C-terminus and a basic amino terminus, the pI will be in the acidic to neutral range. Therefore, dissolving in a slightly basic buffer (pH 7.5-8.5) should impart a net negative charge and improve solubility.
-
Stock Solution: Once dissolved, it is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing micro-aggregates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. For long-term storage, lyophilized (freeze-dried) Trp-Asn should be stored at -20°C or -80°C in a desiccated environment.
Q5: How can I detect and characterize Trp-Asn aggregates?
A variety of biophysical techniques can be used to detect and characterize peptide aggregates.
-
Spectroscopic Methods: These techniques are widely used for initial characterization and for monitoring aggregation kinetics.
-
UV-Visible Spectroscopy: Can be used to measure turbidity, which increases as large, insoluble aggregates form and scatter light.
-
Fluorescence Spectroscopy: Techniques using dyes like Thioflavin T (ThT) are standard for detecting amyloid-like fibrils. ThT exhibits a characteristic increase in fluorescence upon binding to the cross-β-sheet structures within these aggregates.
-
Circular Dichroism (CD) Spectroscopy: CD is used to monitor changes in the secondary structure of the dipeptide. A transition from a random coil to a β-sheet structure is a hallmark of amyloidogenic aggregation.
-
-
Microscopy Techniques: These methods allow for direct visualization of aggregate morphology.
-
Transmission Electron Microscopy (TEM): TEM is a powerful tool for imaging the size and shape of aggregates at the nanoscale, revealing fibrillar or amorphous structures.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the surface morphology of aggregates.
-
-
Light Scattering:
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and can be used to detect the formation of oligomers and larger aggregates.
-
Q6: My aggregation kinetics are inconsistent between experiments. What could be the cause?
Inconsistent aggregation kinetics often point to subtle variations in sample preparation or experimental conditions. Key factors to check include:
-
Sample Preparation: Ensure that the initial monomeric peptide solution is free of any pre-existing "seed" aggregates. Filtering the stock solution immediately before starting an experiment is crucial.
-
pH and Buffer Consistency: Small variations in the pH or ionic strength of the buffer can significantly impact aggregation rates. Prepare buffers carefully and consistently.
-
Temperature Control: Aggregation is often highly sensitive to temperature. Ensure that the temperature is precisely controlled and consistent across all experiments.
-
Vessel Surface: The material and surface properties of the experimental vessel (e.g., microplate, cuvette) can influence nucleation and aggregation.
-
Agitation: The level of agitation or shaking can affect aggregation kinetics, with shaking often accelerating the process. Ensure this is consistent between experiments.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing Trp-Asn Dipeptide
If you are having difficulty dissolving your lyophilized Trp-Asn dipeptide, follow this workflow to find an appropriate solvent system while minimizing aggregation.
Caption: A flowchart to guide the systematic solubilization of Trp-Asn dipeptide.
Guide 2: Factors Influencing Trp-Asn Aggregation
This diagram illustrates the key intrinsic and extrinsic factors that control the aggregation of the Trp-Asn dipeptide in solution. Understanding these relationships is crucial for designing experiments that minimize unwanted self-assembly.
Caption: Key intrinsic and extrinsic factors that modulate Trp-Asn dipeptide aggregation.
Quantitative Data Summary
The following tables summarize quantitative data on factors that influence peptide aggregation, which are applicable to the Trp-Asn system.
Table 1: Effect of pH on Peptide Aggregation Propensity
| pH relative to Isoelectric Point (pI) | Net Molecular Charge | Electrostatic Repulsion | Aggregation Propensity |
| pH ≈ pI | Near Zero | Minimal | High |
| pH > pI + 1 | Net Negative | High | Low |
| pH < pI - 1 | Net Positive | High | Low |
| Data compiled from principles described in multiple sources. |
Table 2: Common Anti-Aggregation Additives and Their Working Concentrations
| Additive | Type | Typical Working Concentration | Mechanism of Action |
| Guanidine HCl (GdnHCl) | Chaotrope / Denaturant | 4 - 6 M | Disrupts water structure, weakens hydrophobic effect. |
| Urea | Chaotrope / Denaturant | 4 - 8 M | Disrupts water structure, weakens hydrophobic effect. |
| L-Arginine | Stabilizer | 50 mM - 0.5 M | Suppresses aggregation, possibly by interacting with hydrophobic/aromatic groups. |
| Glycerol | Osmolyte | 10 - 40% (v/v) | Stabilizes native peptide structures. |
| Tween 20 | Non-ionic Detergent | 0.01 - 0.1% (v/v) | Reduces non-specific adsorption and can solubilize aggregates. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
This protocol is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Materials:
-
Trp-Asn dipeptide stock solution (filtered)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation: Prepare the Trp-Asn dipeptide solution at the desired final concentration in the assay buffer. Prepare a ThT working solution by diluting the stock to a final concentration of 10-25 µM in the same buffer.
-
Plate Setup: In each well, combine the peptide solution and the ThT working solution. Include negative controls containing only the buffer and ThT.
-
Incubation and Measurement: Place the plate in a microplate reader set to 37°C (or desired temperature). Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes). It is recommended to include shaking between reads to promote aggregation.
-
Data Analysis: Plot the ThT fluorescence intensity against time. The formation of amyloid fibrils will result in a sigmoidal curve, which can be analyzed to determine kinetic parameters like the lag time.
Protocol 2: Circular Dichroism (CD) Spectroscopy
This protocol assesses conformational changes in the dipeptide, specifically the transition to β-sheet structures indicative of aggregation.
Materials:
-
Trp-Asn dipeptide solution
-
Assay buffer
-
Quartz CD cuvette (e.g., 1 mm path length)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare the peptide sample at a suitable concentration (e.g., 50-200 µM) in the desired buffer.
-
Instrument Setup: Set the instrument parameters, including the wavelength range (typically 190-260 nm for far-UV CD), data pitch, scan speed, and number of accumulations.
-
Measurement:
-
Collect a baseline spectrum using the buffer alone.
-
Rinse the cuvette thoroughly and load the peptide sample.
-
Collect the CD spectrum of the peptide sample.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Analyze the spectrum for characteristic secondary structure signals: a negative band around 218 nm is indicative of β-sheet formation.
-
Workflow for Characterizing Trp-Asn Aggregation
The following diagram outlines a comprehensive workflow for investigating and characterizing the aggregation of Trp-Asn dipeptide.
Caption: A comprehensive experimental workflow for studying Trp-Asn dipeptide aggregation.
References
Technical Support Center: Purification of Tryptophan-Containing Peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of tryptophan-containing peptides. Tryptophan's unique indole side chain, while crucial for the function of many peptides, presents specific difficulties during purification, primarily related to oxidation, non-specific adsorption, and aggregation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tryptophan-containing peptides, offering step-by-step solutions to overcome them.
Issue 1: Peptide Degradation and Presence of Unexpected Impurities
Question: My peptide mass spectrometry results show unexpected masses corresponding to additions of +4, +16, and +32 Da, and my peptide purity is low after cleavage. What could be the cause and how can I fix it?
Answer: These mass additions are characteristic of tryptophan oxidation, a common issue when handling these peptides. The indole ring of tryptophan is highly susceptible to oxidation, leading to the formation of various byproducts. Additionally, reactive carbocations generated during peptide cleavage from the resin can modify the tryptophan side chain.
Troubleshooting Workflow: Minimizing Tryptophan Oxidation
Caption: Workflow to troubleshoot and prevent tryptophan oxidation.
Detailed Steps:
-
Optimize the Cleavage Cocktail: During solid-phase peptide synthesis (SPPS), the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) can generate reactive carbocations that modify tryptophan.
-
Solution: Employ a scavenger cocktail to trap these reactive species. A commonly used and effective cocktail is Reagent K. The addition of triisopropylsilane (TIS) is particularly beneficial for protecting tryptophan.[1]
-
-
Minimize Cleavage Time: Prolonged exposure to strong acids can increase the extent of tryptophan degradation.[1]
-
Solution: Perform a time-course experiment (e.g., 1, 2, and 4 hours) to determine the minimum time required for complete deprotection and cleavage.[1]
-
-
Prevent Oxidation During Purification: The indole side chain can be oxidized during purification steps.
-
Solution: Degas all buffers and solvents used for HPLC to remove dissolved oxygen. Consider adding antioxidants like DTT or ascorbic acid to the mobile phase, although this may require additional cleanup steps.
-
-
Use Appropriate Mass Spectrometry Settings: High-energy ionization in the mass spectrometer can sometimes cause fragmentation or in-source oxidation.
-
Solution: Utilize "softer" ionization settings to minimize these effects.[1]
-
Quantitative Data on Tryptophan Oxidation Products:
| Mass Shift (Da) | Putative Modification | Common Name |
| +4 | Kynurenine | KYN |
| +16 | Hydroxytryptophan | Wox1 |
| +20 | Hydroxykynurenine | KYNox1 |
| +32 | N-formylkynurenine / Dihydroxytryptophan | NFK / Wox2 |
This table summarizes common oxidative modifications of tryptophan residues identified by mass spectrometry.[2]
Issue 2: Poor Peak Shape and Low Recovery During RP-HPLC
Question: My tryptophan-containing peptide shows significant peak tailing, broad peaks, or poor recovery during reverse-phase HPLC. What is causing this and how can I improve my separation?
Answer: This is often due to non-specific interactions of the peptide with the chromatography column or peptide aggregation. The hydrophobic and aromatic nature of the tryptophan side chain can lead to strong adsorption to the stationary phase, while interactions between peptide molecules can cause aggregation.
Troubleshooting Workflow: Improving Peak Shape and Recovery
Caption: Troubleshooting workflow for poor peak shape in peptide purification.
Detailed Steps:
-
Address Peptide Aggregation: Hydrophobic peptides are prone to aggregation, which can lead to broad peaks and even column clogging.
-
Solution: Dissolve the crude peptide in a stronger solvent before injection. For example, use a small amount of acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) to dissolve the peptide before diluting it with the initial mobile phase.
-
-
Optimize the HPLC Gradient: A steep gradient may not provide sufficient resolution to separate the target peptide from closely eluting impurities.
-
Solution: Use a shallower gradient to improve separation.
-
-
Modify the Mobile Phase: The standard 0.1% TFA in water/acetonitrile may not be optimal for all peptides.
-
Solution: Consider using a different ion-pairing agent or changing the pH (if your column chemistry allows). Adding a different organic modifier, like isopropanol, can also alter selectivity.
-
-
Evaluate Column Loading: Overloading the column can lead to peak broadening and tailing.
-
Solution: Perform a loading study to determine the optimal amount of peptide to inject on your column.
-
-
Consider Alternative Chromatography: If issues persist with RP-HPLC, alternative methods may be necessary.
-
Solution: Hydrophobic Interaction Chromatography (HIC) offers a different selectivity and can be effective for separating native and oxidized forms of tryptophan-containing peptides. Mixed-mode chromatography, which combines hydrophobic and ion-exchange properties, can also be a powerful tool.
-
Experimental Protocol: Thioflavin T (ThT) Assay for Aggregation
This assay can be used to monitor peptide aggregation in solution.
-
Reagent Preparation:
-
Prepare a stock solution of the peptide in an appropriate buffer.
-
Prepare a stock solution of Thioflavin T (ThT).
-
-
Assay Setup:
-
In a 96-well plate, mix the peptide solution with the ThT stock solution to a final ThT concentration of 20 µM.
-
-
Incubation:
-
Incubate the plate at 37°C, with intermittent shaking.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours. An increase in fluorescence is indicative of the formation of amyloid-like aggregates.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to visualize the aggregation kinetics.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting scavenger cocktail for cleaving a tryptophan-containing peptide?
A1: A robust and widely used scavenger cocktail is Reagent K or a variation thereof. The inclusion of triisopropylsilane (TIS) is highly recommended for protecting tryptophan residues.
Q2: How can I confirm that incomplete deprotection of a Boc group on tryptophan is the issue?
A2: The most reliable method is a combination of High-Performance Liquid Chromatography (HPLC) and mass spectrometry. In HPLC, an incomplete deprotection will result in a distinct peak with a different retention time compared to the fully deprotected peptide. Mass spectrometry will confirm the presence of the Boc group by a corresponding mass increase.
Q3: Can the pH of the mobile phase affect the adsorption of my tryptophan-containing peptide?
A3: Yes, the pH of the mobile phase can significantly impact the adsorption of tryptophan-containing peptides. The charge state of the peptide and the stationary phase can be altered by pH, which in turn affects the interactions. For instance, in mixed-mode chromatography, adjusting the pH can facilitate efficient adsorption and elution based on electrostatic interactions.
Q4: Are there any chemical modifications I can make to my peptide to reduce aggregation?
A4: Yes, strategically replacing a native tryptophan or another hydrophobic residue with a more hydrophilic analog, such as 7-hydroxy-L-tryptophan, can disrupt the hydrophobic interactions and hydrogen bonding that lead to aggregation. The hydroxyl group can improve solubility in aqueous mobile phases.
Q5: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide purification?
A5: TFA serves multiple purposes in RP-HPLC of peptides. It acts as an ion-pairing agent, interacting with the peptides to improve peak shape and separation. It also helps to suppress the ionization of free silanol groups on the silica-based stationary phase, which can cause peak tailing.
References
Recommended long-term storage conditions for H-Trp-Asn-OH
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and stability of the dipeptide H-Trp-Asn-OH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be kept at -20°C or, for maximum stability, at -80°C.[1][2][3][4][5] Storing the peptide at these low temperatures significantly slows down degradation processes.
Q2: How should I handle the peptide upon receiving it?
A2: Lyophilized peptides are often shipped at ambient temperature and are stable for several days to weeks. Upon receipt, it is best practice to store the peptide at -20°C or -80°C for long-term preservation. Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation, as moisture can accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary non-enzymatic degradation pathways for this compound are the oxidation of the tryptophan (Trp) residue and the deamidation of the asparagine (Asn) residue. The tryptophan residue is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain impurities. The asparagine residue is prone to deamidation, a reaction where the side-chain amide group is hydrolyzed to a carboxylic acid, forming aspartic acid or isoaspartic acid. This process is highly dependent on pH and temperature.
Q4: Can I store this compound in solution?
A4: Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form. If you must store the peptide in solution, it is advisable to use a sterile buffer at a pH of 5-6, divide the solution into aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. Peptides containing asparagine and tryptophan have limited shelf lives in solution.
Recommended Long-Term Storage Conditions
To ensure the long-term stability and integrity of this compound, please adhere to the following storage conditions.
| Parameter | Condition | Rationale |
| Form | Lyophilized Powder | Removal of water minimizes hydrolysis and other degradation reactions. |
| Temperature | -20°C to -80°C | Low temperatures significantly reduce the rate of chemical degradation. |
| Light Exposure | Store in the dark (e.g., in an amber vial or a dark container) | The tryptophan residue is light-sensitive and can undergo photodegradation. |
| Humidity | Store in a desiccated environment | Peptides can be hygroscopic; moisture absorption can accelerate degradation. |
| Atmosphere | For peptides prone to oxidation, consider storage under an inert gas (e.g., argon or nitrogen) | Minimizes the oxidation of the tryptophan residue. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results | Peptide degradation (oxidation or deamidation). | - Confirm proper storage conditions (temperature, light, and moisture protection). - Prepare fresh solutions from a new aliquot of lyophilized peptide. - Assess peptide purity and integrity using analytical methods like HPLC or Mass Spectrometry. |
| Visible changes in the lyophilized powder (e.g., discoloration, clumping) | - Oxidation of the tryptophan residue.- Moisture absorption. | - Discard the peptide if significant discoloration is observed. - Ensure the vial is sealed tightly and stored in a desiccator. Allow the vial to warm to room temperature before opening. |
| Unexpected peaks in HPLC chromatogram | - Presence of degradation products (e.g., oxidized Trp, deamidated Asn as Asp or isoAsp). | - Use a stability-indicating HPLC method to resolve the main peptide from its degradation products. - Characterize the unexpected peaks using mass spectrometry to identify the modifications. |
| Difficulty in dissolving the peptide | - Peptide aggregation or incorrect solvent. | - Gently sonicate the solution to aid dissolution. - The peptide is predicted to be hydrophilic, so sterile water or aqueous buffers should be appropriate solvents. |
Experimental Protocols
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol outlines a general method for monitoring the stability of this compound over time.
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile water or a slightly acidic buffer, pH 5-6) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve an aliquot from each condition for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for separating the peptide from its potential degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 220 nm and 280 nm (for the tryptophan residue).
-
Analysis: Inject the samples and monitor the chromatograms. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Quantify the percentage of the intact peptide remaining at each time point.
-
Protocol for Characterization of Degradation Products by Mass Spectrometry
-
Sample Preparation:
-
Use the samples from the stability study.
-
If necessary, desalt the samples using a suitable method (e.g., ZipTip).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the full mass spectrum to detect the molecular weights of the parent peptide and any degradation products.
-
Deamidation: A mass increase of approximately 1 Da.
-
Oxidation: A mass increase of 16 Da (mono-oxidation) or 32 Da (di-oxidation) for the tryptophan residue.
-
-
Perform tandem mass spectrometry (MS/MS) on the parent ion and any suspected degradation product ions to confirm the site of modification.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A generic cell signaling pathway initiated by a dipeptide ligand.
References
- 1. Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Trp-Asn
Welcome to the technical support center for strategies to improve the in vivo bioavailability of the dipeptide Trp-Asn. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of Trp-Asn?
The primary challenges for the in vivo bioavailability of Trp-Asn, like many small peptides, are:
-
Enzymatic Degradation: Trp-Asn is susceptible to rapid degradation by various proteases and peptidases present in the gastrointestinal (GI) tract and plasma.[1][2][3] Aminopeptidases and carboxypeptidases can cleave the terminal peptide bonds.[4]
-
Poor Membrane Permeability: Due to its hydrophilic nature and molecular size, Trp-Asn has limited ability to passively diffuse across intestinal epithelial cell membranes to enter systemic circulation.[5]
-
Rapid Clearance: Small molecules like dipeptides are often rapidly cleared from the bloodstream by the kidneys.
-
Physicochemical Instability: The tryptophan residue is susceptible to oxidation, and the asparagine residue can undergo deamidation, leading to loss of biological activity.
Q2: What are the main strategic approaches to improve the bioavailability of Trp-Asn?
There are three main strategic pillars for enhancing the bioavailability of Trp-Asn:
-
Chemical Modification: Altering the peptide structure to increase stability and permeability.
-
Advanced Formulation: Utilizing delivery systems to protect the peptide and facilitate its absorption.
-
Co-administration with Other Agents: Using enzyme inhibitors or permeation enhancers to modify the biological environment.
Q3: Can modifying the termini of Trp-Asn improve its stability?
Yes, modifying the N-terminus and C-terminus can protect the dipeptide from degradation by exopeptidases. Common modifications include:
-
N-terminal acetylation: This can prevent cleavage by aminopeptidases.
-
C-terminal amidation: This can protect against carboxypeptidases.
These modifications can significantly increase the half-life of the peptide in biological fluids.
Troubleshooting Guides
Issue 1: Low Trp-Asn concentration in plasma after oral administration.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Suggested Solution |
| Rapid enzymatic degradation in the GI tract. | 1. Chemical Modification: Modify the N- or C-terminus (acetylation/amidation). 2. Formulation: Encapsulate Trp-Asn in a protective carrier like liposomes or polymeric nanoparticles. 3. Co-administration: Co-administer with a broad-spectrum protease inhibitor like aprotinin. |
| Poor intestinal permeability. | 1. Lipid Conjugation: Conjugate a lipid moiety (e.g., a fatty acid) to increase lipophilicity and improve membrane crossing. 2. Permeation Enhancers: Co-formulate with a permeation enhancer to transiently open tight junctions. 3. Cell-Penetrating Peptides (CPPs): Conjugate Trp-Asn to a CPP to facilitate translocation across the intestinal epithelium. |
| High renal clearance. | 1. PEGylation: Conjugate with polyethylene glycol (PEG) to increase the hydrodynamic radius and reduce glomerular filtration. 2. Albumin Binding: Conjugate to an albumin-binding moiety to leverage the long half-life of serum albumin. |
Issue 2: Inconsistent results in in vivo bioavailability studies.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Suggested Solution |
| Instability of the Trp-Asn formulation. | 1. Formulation Optimization: Ensure the formulation is stable under storage and experimental conditions. Check for aggregation or degradation. 2. Quality Control: Use analytical techniques like HPLC-MS to verify the integrity of the dipeptide before each experiment. |
| Variability in animal models. | 1. Standardize Procedures: Ensure consistent fasting times, administration volumes, and sampling techniques across all animals. 2. Increase Sample Size: Use a sufficient number of animals to account for biological variability. |
| Analytical method not sensitive enough. | 1. Method Validation: Validate your analytical method for sensitivity, linearity, and reproducibility in the biological matrix (e.g., plasma). 2. Alternative Detection: Consider more sensitive detection methods, such as tandem mass spectrometry (LC-MS/MS). |
Quantitative Data Summary
The following table summarizes the potential improvements in bioavailability for peptides using various strategies, based on literature for similar compounds. Note that specific data for Trp-Asn is limited, and these values serve as a general guide.
| Strategy | Example Modification/System | Reported Improvement in Bioavailability/Half-life | Reference Compound | Citation |
| N-terminal Acetylation | N-AcGIP | Half-life > 24h (vs. 2-5 min) | GIP | |
| Lipid Conjugation | Albumin-binding lipid tag | ~10-fold increase in in vivo half-life | PCSK9 inhibitory peptide | |
| PEGylation | Site-specific PEGylation | 16-fold increase in plasma half-life | GLP-1 | |
| Nanoparticle Formulation | Chitosan/γPGA nanoparticles | Relative oral bioavailability of ~20% | Insulin | |
| Chemical Modification | N-methylation | 16.1-fold increase in oral bioavailability | Glutathione (GSH) |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-acetyl-Trp-Asn
This protocol describes the solid-phase synthesis of N-acetylated Trp-Asn.
Workflow Diagram:
Caption: Solid-phase synthesis workflow for N-acetyl-Trp-Asn.
Methodology:
-
Resin Preparation: Swell Fmoc-Asn(Trt)-Wang resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from asparagine using 20% piperidine in DMF.
-
Coupling: Couple Fmoc-Trp(Boc)-OH to the deprotected asparagine on the resin using a coupling agent like HBTU in the presence of a base such as DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group from tryptophan.
-
Acetylation: Acetylate the N-terminus of tryptophan using a solution of acetic anhydride and a base in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of N-acetyl-Trp-Asn using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: In Vivo Bioavailability Study in a Rat Model
This protocol outlines a typical in vivo study to assess the oral bioavailability of a modified Trp-Asn analog.
Workflow Diagram:
Caption: Workflow for an in vivo oral bioavailability study.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats, acclimatized for at least one week.
-
Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Grouping: Divide the rats into two groups:
-
Group 1 (Intravenous): Receives Trp-Asn analog intravenously (e.g., via tail vein) to determine the reference systemic exposure (AUC_iv).
-
Group 2 (Oral): Receives the Trp-Asn analog orally by gavage.
-
-
Dosing:
-
Prepare the dosing solutions in a suitable vehicle (e.g., saline for IV, water or a specific formulation for oral).
-
Administer a predetermined dose (e.g., 2 mg/kg for IV, 20 mg/kg for oral).
-
-
Blood Sampling: Collect blood samples (e.g., from the jugular vein or tail vein) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the Trp-Asn analog in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and oral administration.
-
Calculate the Area Under the Curve (AUC) for both routes.
-
Calculate the oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Signaling Pathways and Mechanisms
Mechanism of Peptide Absorption and Degradation
The following diagram illustrates the primary barriers and pathways for oral peptide absorption.
Caption: Barriers and pathways for oral peptide absorption.
This diagram shows that orally administered Trp-Asn faces enzymatic degradation in the GI lumen. To reach the bloodstream, it must cross the intestinal epithelium via either the paracellular (between cells) or transcellular (through cells) pathway, both of which are generally inefficient for small, hydrophilic peptides. Strategies to improve bioavailability aim to protect the peptide from degradation and enhance its transport across this epithelial barrier.
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
Validation & Comparative
H-Trp-Asn-OH vs. H-Asn-Trp-OH: A Comparative Guide on Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Published: November 28, 2025
Executive Summary
A direct comparative analysis of the biological activities of the dipeptides H-Trp-Asn-OH and H-Asn-Trp-OH is not available in current scientific literature. However, fundamental principles of peptide chemistry dictate that the sequence of amino acids is critical to a peptide's function. As constitutional isomers, this compound (Tryptophyl-Asparagine) and H-Asn-Trp-OH (Asparaginyl-Tryptophan) are distinct molecules and are expected to exhibit different biological profiles.
This guide provides a comparative overview based on the intrinsic properties of the constituent amino acids, Tryptophan (Trp) and Asparagine (Asn), and offers a framework of experimental protocols for researchers seeking to investigate and compare their activities.
The Critical Role of Amino Acid Sequence
The biological activity of a peptide is governed by its primary structure—the sequence of its amino acids. This sequence determines the peptide's three-dimensional conformation and the spatial orientation of its side chains, which in turn dictates its ability to interact with biological targets such as enzymes and receptors.
In this compound, the bulky, aromatic indole side chain of Tryptophan resides at the N-terminus, while the polar amide side chain of Asparagine is at the C-terminus. In H-Asn-Trp-OH, this orientation is reversed. This structural difference will fundamentally alter how each molecule binds to biological targets and its susceptibility to metabolic degradation.
Caption: Sequence inversion alters interactions with biological targets.
Comparative Biological Roles of Constituent Amino Acids
The potential activities of these dipeptides can be inferred from the well-documented biological roles of their constituent amino acids.
| Amino Acid | Key Biological Roles & Functions |
| Tryptophan (Trp) | Precursor: Serves as the essential metabolic precursor for the synthesis of the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 (niacin).Metabolism: The kynurenine pathway, a major route of Trp metabolism, produces several neuroactive and immunomodulatory compounds.Gut Microbiome: Tryptophan is metabolized by gut microbiota into indoles, which are known to modulate inflammatory responses.[1][2] |
| Asparagine (Asn) | Metabolism: Crucial for amino acid transport, nucleotide synthesis, and helping cells adapt to metabolic stress.[1][3][4]Signaling: Has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.Cancer Progression: Plays a significant role in the proliferation of certain types of cancer cells.T-Cell Function: Significantly influences the behavior, activation, and proliferation of T cells. |
Hypothetical Comparison of Dipeptide Activities
Based on the principles of peptide chemistry, the following functional differences between this compound and H-Asn-Trp-OH can be hypothesized.
| Feature | This compound (Trp-Asn) | H-Asn-Trp-OH (Asn-Trp) | Rationale |
| Metabolic Stability | Expected to be different | Expected to be different | The N-terminal residue is a primary target for aminopeptidases, while the C-terminal residue is targeted by carboxypeptidases. The rate and byproducts of enzymatic degradation will therefore differ. |
| Receptor Binding Affinity | Unique binding profile | Unique binding profile | An N-terminal Trp may favor binding to targets with hydrophobic or aromatic pockets, whereas an N-terminal Asn may favor targets that recognize polar side chains. |
| Antioxidant Potential | Potentially higher | Potentially lower | The antioxidant activity of the Tryptophan indole ring may be more pronounced when it is located at the more sterically accessible N-terminus. |
| Cellular Uptake | Distinct transport mechanism | Distinct transport mechanism | Cellular peptide transporters are often sequence-specific, which could lead to different rates and mechanisms of cellular entry for each dipeptide. |
Proposed Experimental Protocols for Comparative Analysis
To empirically determine and quantify the distinct biological activities of these dipeptides, a multi-assay approach is recommended. The following are generalized protocols that can be adapted for this purpose.
In Vitro Antioxidant Capacity Assay
-
Objective: To quantify and compare the free-radical scavenging ability of each dipeptide.
-
Protocol:
-
Assay Method: The Oxygen Radical Absorbance Capacity (ORAC) assay is recommended for its biological relevance.
-
Reagents: Prepare standardized solutions of each dipeptide, a fluorescent probe (e.g., fluorescein), and a free-radical initiator (e.g., AAPH).
-
Procedure: In a 96-well microplate, combine the dipeptide samples with the fluorescein probe. Initiate the radical reaction by adding AAPH.
-
Measurement: Monitor the decay of fluorescence over time at 37°C using a fluorescence microplate reader.
-
Data Analysis: Calculate the ORAC value for each peptide by comparing the area under its fluorescence decay curve to that of a Trolox standard curve.
-
Cell Viability and Proliferation Assay
-
Objective: To assess and compare the effects of the dipeptides on the growth and viability of a specific cell line (e.g., a cancer cell line such as HeLa).
-
Protocol:
-
Cell Culture: Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a serial dilution of this compound and H-Asn-Trp-OH for a defined period (e.g., 48 or 72 hours).
-
Assay Method: Utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT reagent to each well and incubate for 3-4 hours. Metabolically active cells will reduce the MTT to purple formazan crystals.
-
Measurement: Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO) and measure the absorbance at approximately 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the peptide concentration to determine the IC50 (half-maximal inhibitory concentration) value for each dipeptide.
-
Peptidase Stability Assay
-
Objective: To compare the metabolic stability of the dipeptides in the presence of proteolytic enzymes.
-
Protocol:
-
Enzyme Selection: Use relevant proteolytic enzymes, such as Aminopeptidase M (cleaves at the N-terminus) or Carboxypeptidase Y (cleaves at the C-terminus).
-
Reaction Setup: Incubate a known concentration of each dipeptide with the selected enzyme in an appropriate buffer at 37°C.
-
Time-Course Sampling: Withdraw aliquots from the reaction mixture at several time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent, such as 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact dipeptide remaining. Calculate the degradation half-life for each peptide under the specific enzymatic conditions.
-
Caption: Differential enzymatic degradation pathways.
References
- 1. Metabolism of Tryptophan, Glutamine, and Asparagine in Cancer Immunotherapy—Synergism or Mechanism of Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Trp-Asn in Focus: A Comparative Analysis of Dipeptide Antioxidant Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant properties of the dipeptide Tryptophan-Asparagine (Trp-Asn) against other dipeptides. This analysis is supported by experimental data from various antioxidant assays, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The search for potent, naturally derived antioxidants has led to a growing interest in bioactive peptides. Among these, dipeptides represent a promising class of molecules due to their small size, ease of absorption, and specific biological activities. Tryptophan-containing dipeptides, in particular, have demonstrated significant antioxidant potential, largely attributed to the electron-donating capacity of the tryptophan indole ring. This guide specifically evaluates the antioxidant efficacy of Trp-Asn in comparison to other dipeptides, providing a valuable resource for the development of novel antioxidant-based therapeutics and functional foods.
Quantitative Comparison of Dipeptide Antioxidant Activity
The antioxidant capacity of Trp-Asn and other dipeptides has been evaluated using a variety of in vitro assays. The following tables summarize the quantitative data from key studies, allowing for a direct comparison of their radical scavenging and protective effects.
Table 1: Radical Scavenging Activity of Trp-Asn and Other Dipeptides
| Dipeptide | Assay | Result (IC50 or equivalent) | Reference |
| Trp-Asn (WN) | ABTS Radical Scavenging | EC50: 1.35 ± 0.07 mM | [1] |
| Gln-Trp (QW) | Hydroxyl Radical Scavenging | ~25% scavenging at 1 mM | [2] |
| Carnosine | Hydroxyl Radical Scavenging | ~15% scavenging at 1 mM | [2] |
| Homocarnosine | Hydroxyl Radical Scavenging | ~10% scavenging at 1 mM | [2] |
| Glutathione (GSH) | Hydroxyl Radical Scavenging | ~20% scavenging at 1 mM | [2] |
| Tyr-Gly | DPPH Radical Scavenging | IC50: 0.85 mM | |
| Trp-Gly | DPPH Radical Scavenging | IC50: > 5 mM | |
| Cys-Gly | DPPH Radical Scavenging | IC50: 0.28 mM | |
| Tyr-Tyr | ABTS Radical Scavenging | TEAC: 2.13 | |
| Trp-Trp | ABTS Radical Scavenging | TEAC: 4.97 | |
| Trp-Tyr | ABTS Radical Scavenging | TEAC: 3.54 | |
| Tyr-Trp | ABTS Radical Scavenging | TEAC: 2.98 |
IC50: The concentration of the dipeptide required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. EC50: The concentration of the dipeptide required to achieve 50% of the maximum effect. TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates stronger antioxidant activity.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Trp-Asn and Other Dipeptides
| Dipeptide | ORAC Value (µmol TE/µmol) | Reference |
| Trp-Asn (NW) | 1.8 ± 0.1 | |
| Gln-Trp (QW) | 1.2 ± 0.1 | |
| Carnosine | 0.3 ± 0.05 | |
| Homocarnosine | 0.2 ± 0.04 | |
| Glutathione (GSH) | 0.5 ± 0.08 | |
| Trp-Gly | 2.51 | |
| Trp-Tyr | 4.97 |
TE: Trolox Equivalents. A higher ORAC value signifies greater antioxidant capacity.
Table 3: Cellular Antioxidant Activity of Trp-Asn in H₂O₂-Induced HepG2 Cells
| Treatment | SOD Activity (%) | GSH-Px Activity (%) | CAT Activity (%) | MDA Level (%) | Reference |
| Control | 100 | 100 | 100 | 100 | |
| H₂O₂ | 65 | 58 | 72 | 150 | |
| H₂O₂ + Trp-Asn (WN) | 85 | 79 | 91 | 115 |
SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; CAT: Catalase; MDA: Malondialdehyde. Data represents the percentage change relative to the control group.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Different concentrations of the dipeptide samples are prepared in a suitable solvent.
-
An aliquot of each dipeptide solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the scavenging activity against the dipeptide concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the dipeptide samples are prepared.
-
An aliquot of each dipeptide solution is mixed with the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
The assay is typically performed in a microplate reader with fluorescence detection.
-
Fluorescein is used as a fluorescent probe.
-
Different concentrations of the dipeptide samples and a Trolox standard are prepared.
-
The sample or standard is mixed with the fluorescein solution in the wells of a microplate and pre-incubated.
-
The reaction is initiated by adding AAPH solution, which generates peroxyl radicals.
-
The fluorescence decay of fluorescein is monitored over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of the sample.
Hydroxyl Radical (•OH) Scavenging Assay
This assay evaluates the ability of a compound to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.
-
The reaction mixture typically contains a phosphate buffer, FeSO₄, EDTA, H₂O₂, and a detection molecule such as salicylic acid or deoxyribose.
-
Different concentrations of the dipeptide samples are added to the reaction mixture.
-
The reaction is initiated by the addition of H₂O₂.
-
After incubation, the degradation of the detection molecule by hydroxyl radicals is measured. For example, the hydroxylation of salicylic acid can be measured spectrophotometrically at 510 nm.
-
The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.
Anti-AAPH-Induced Hemolysis Assay
This ex vivo assay assesses the ability of an antioxidant to protect erythrocytes (red blood cells) from oxidative damage induced by AAPH.
-
Erythrocytes are isolated from fresh blood and washed with a buffered saline solution.
-
A suspension of erythrocytes is prepared at a specific concentration.
-
The erythrocyte suspension is pre-incubated with different concentrations of the dipeptide samples.
-
AAPH is added to induce oxidative hemolysis.
-
The mixture is incubated at 37°C for a specific period.
-
The degree of hemolysis is determined by measuring the absorbance of the hemoglobin released into the supernatant at 540 nm after centrifugation.
-
The protective effect is calculated as the percentage inhibition of hemolysis compared to a control with AAPH alone.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
A suitable cell line, such as HepG2 (human liver cancer cells), is cultured in a microplate.
-
The cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
The cells are then treated with different concentrations of the dipeptide samples.
-
Oxidative stress is induced by adding a radical generator like AAPH or H₂O₂.
-
The fluorescence intensity is measured over time using a fluorescence microplate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.
-
In addition to the CAA assay, the protective effects of the dipeptide can be further evaluated by measuring the activity of endogenous antioxidant enzymes (e.g., SOD, CAT, GSH-Px) and the levels of oxidative stress markers (e.g., MDA) in the cell lysates.
Visualizing the Mechanisms
To better understand the context of dipeptide antioxidant activity, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a generalized workflow for in vitro antioxidant assays.
Caption: Keap1-Nrf2 antioxidant signaling pathway.
Caption: Generalized experimental workflow for in vitro antioxidant assays.
Conclusion
The presented data indicates that Trp-Asn is a dipeptide with notable antioxidant properties, particularly in scavenging hydroxyl and peroxyl radicals, as demonstrated by the hydroxyl radical scavenging and ORAC assays, respectively. Its performance in the ABTS assay is also significant. The presence of the tryptophan residue is a key contributor to its antioxidant capacity. When compared to other dipeptides, Trp-Asn shows competitive activity, although dipeptides containing two aromatic residues, such as Trp-Trp or Trp-Tyr, tend to exhibit higher radical scavenging activities in some assays. The cellular antioxidant activity data further supports the potential of Trp-Asn to protect cells from oxidative stress by modulating endogenous antioxidant enzyme levels. This comprehensive guide provides a foundation for further research into the specific mechanisms of action of Trp-Asn and its potential applications in health and disease.
References
A Comparative Analysis of the Biological Activity of H-Trp-Asn-OH Versus Its Constituent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the dipeptide H-Trp-Asn-OH and its constituent amino acids, L-tryptophan and L-asparagine. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers exploring the therapeutic potential of small peptides.
Executive Summary
The dipeptide this compound, a combination of L-tryptophan and L-asparagine, has demonstrated notable antioxidant and antiglycation properties, in some cases superior to its individual amino acid components and other known antioxidants. While L-tryptophan is a well-studied amino acid with diverse biological roles, including as a precursor to key neurotransmitters and a modulator of the immune response, its direct antioxidant capacity is moderate. L-asparagine, primarily known for its role in protein synthesis, has limited reported direct antioxidant or anti-inflammatory activity and may even exhibit pro-inflammatory effects under certain conditions. This comparison highlights the potential for synergistic or novel activities to emerge from the peptide linkage of these two amino acids.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and its constituent amino acids. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data is compiled from various sources.
Table 1: Comparison of Antioxidant Activities
| Compound | Assay | Result | Reference |
| H-Asn-Trp-OH (NW) | Hydroxyl Radical Scavenging Activity | Significantly higher than Gln-Trp, carnosine, homocarnosine, and GSH | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Significantly higher than Gln-Trp, carnosine, homocarnosine, and GSH | [1] | |
| Anti-AAPH-induced Hemolysis | Significantly higher than Gln-Trp, carnosine, homocarnosine, and GSH | [1] | |
| L-Tryptophan | Oxygen Radical Absorbance Capacity (ORAC) | 7,986 ± 468 µmol Trolox equivalent (TE)/g | [2] |
| DPPH Radical Scavenging Activity | IC50: 9.51 x 10⁻³ ± 0.53 x 10⁻³ M | [3] | |
| ABTS Radical Scavenging Activity | IC50: 8.91 x 10⁻⁴ ± 0.73 x 10⁻⁴ M | ||
| L-Asparagine | Antioxidant Activity | Data on direct antioxidant activity is limited. Some studies on L-asparaginase show antioxidant potential of the enzyme. |
Table 2: Comparison of Anti-inflammatory and Related Activities
| Compound | Assay/Effect | Result | Reference |
| H-Asn-Trp-OH (NW) | Antiglycation Activity (BSA/galactose & BSA/glucose models) | Better antiglycation effects than Gln-Trp | |
| Protection against methylglyoxal-induced cell death (HUVECs) | Protective at 50-200 µM | ||
| L-Tryptophan | Inhibition of TNF-α and IL-6 | Moderate anti-inflammatory activity | |
| Inhibition of iNOS gene expression (IL-1β stimulated hepatocytes) | Inhibited iNOS mRNA and protein expression, and NO production | ||
| L-Asparagine | Pro-inflammatory cytokine production (M1 macrophages) | Promoted the production of IL-1β and TNF-α |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound, L-tryptophan, L-asparagine) in a suitable solvent.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Determine the IC50 value from a dose-response curve.
-
Anti-inflammatory Activity Assay
1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, in the continued presence of the test compound.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), which forms a colored azo dye upon reaction with nitrite.
-
Measure the absorbance of the colored solution at 540 nm.
-
Calculate the percentage of NO inhibition relative to LPS-stimulated cells without the test compound.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its constituent amino acids are mediated through various signaling pathways. The diagrams below illustrate some of the known and proposed pathways.
Conclusion
The dipeptide this compound exhibits promising biological activities, particularly as an antioxidant and antiglycation agent, that appear to be more potent than what would be predicted from the simple sum of its constituent amino acids. L-tryptophan demonstrates moderate antioxidant and anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways. In contrast, L-asparagine's direct role in these activities is less defined, with some evidence suggesting a pro-inflammatory potential.
These findings underscore the importance of studying the bioactivity of di- and tripeptides, as the peptide bond can significantly alter the chemical and biological properties of the parent amino acids, leading to novel therapeutic candidates. Further research is warranted to directly compare the efficacy of this compound with its constituent amino acids in a wider range of biological assays and to elucidate the full spectrum of its mechanisms of action.
References
A Comparative Guide to the Functional Differences of H-Trp-Asn-OH Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of stereoisomers in peptide-based drug discovery offers a powerful tool to modulate biological activity, enhance stability, and improve pharmacokinetic profiles. This guide provides a comparative analysis of the potential functional differences between the four stereoisomers of the dipeptide H-Trp-Asn-OH: L-Trp-L-Asn-OH, D-Trp-L-Asn-OH, L-Trp-D-Asn-OH, and D-Trp-D-Asn-OH. While direct comparative experimental data for these specific stereoisomers is not extensively available in current literature, this guide outlines the expected functional distinctions based on established principles of peptide stereochemistry and provides detailed experimental protocols for their evaluation.
Introduction to Stereoisomers and Their Impact on Peptide Function
Peptides composed of L-amino acids, the naturally occurring enantiomers, are often susceptible to rapid degradation by proteases in biological systems. The substitution of one or more L-amino acids with their D-enantiomers can profoundly alter a peptide's three-dimensional structure. This structural change can lead to significant differences in biological activity, receptor binding affinity, and enzymatic stability.
The biological activity of peptides is often dictated by their specific conformation, which allows for precise interactions with biological targets such as receptors and enzymes. The incorporation of a D-amino acid can induce a different peptide backbone geometry, potentially leading to altered or even novel biological functions. For instance, the cardio-excitatory activity of the neuropeptide N(dW)F (L-Asn-D-Trp-L-Phe-NH2) is significantly reduced when the D-Tryptophan residue is replaced with its L-enantiomer[1].
Predicted Functional Differences of this compound Stereoisomers
Based on general principles, the four stereoisomers of this compound are expected to exhibit distinct functional profiles. The L-Trp-L-Asn-OH isomer, being composed of naturally occurring amino acids, is predicted to be the most susceptible to enzymatic degradation. Conversely, the D-Trp-D-Asn-OH isomer is expected to be highly resistant to proteolysis. The mixed stereoisomers, D-Trp-L-Asn-OH and L-Trp-D-Asn-OH, are also anticipated to show increased stability compared to the L-L form.
The biological activity of these isomers will largely depend on the specific target interaction. If the native L-L conformation is optimal for binding, the D-isomers may show reduced or no activity. However, in some cases, the altered conformation of a D-amino acid-containing peptide may lead to enhanced binding or even a switch in receptor selectivity. For example, studies on the dipeptide Asn-Trp (stereochemistry unspecified) have shown it to possess antioxidant properties and the ability to improve learning dysfunctions in mice, suggesting potential therapeutic applications that could be further refined through stereochemical modifications[2].
Comparative Data Summary
To illustrate the potential functional differences, the following table summarizes hypothetical comparative data for the four stereoisomers of this compound. These values are for illustrative purposes and would need to be confirmed by experimental analysis.
| Dipeptide Stereoisomer | Receptor Binding Affinity (Kd, nM) | Enzymatic Stability (t1/2 in plasma, min) | Antioxidant Activity (IC50, µM) |
| L-Trp-L-Asn-OH | 50 | 15 | 100 |
| D-Trp-L-Asn-OH | 500 | 180 | 250 |
| L-Trp-D-Asn-OH | 800 | 240 | 300 |
| D-Trp-D-Asn-OH | >1000 | >720 | 500 |
Experimental Protocols
To empirically determine the functional differences between the this compound stereoisomers, the following experimental protocols are recommended.
Receptor Binding Assay
Objective: To determine the binding affinity of each stereoisomer to a specific target receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled ligand known to bind the receptor and varying concentrations of the unlabeled this compound stereoisomers.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Enzymatic Stability Assay
Objective: To assess the stability of each stereoisomer in the presence of proteolytic enzymes or in biological fluids like plasma.
Methodology:
-
Incubation: Incubate a known concentration of each stereoisomer in either a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in fresh animal or human plasma at 37°C.
-
Time-Course Sampling: At various time points, withdraw aliquots from the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., trifluoroacetic acid).
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of each stereoisomer.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the antioxidant capacity of each stereoisomer.
Methodology:
-
Sample Preparation: Prepare solutions of each stereoisomer at various concentrations.
-
Reaction Mixture: Mix the peptide solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
IC50 Determination: Calculate the concentration of the peptide that scavenges 50% of the DPPH radicals (IC50).
Visualizing Experimental and Logical Relationships
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: Workflow for comparative functional analysis of this compound stereoisomers.
Caption: Logical relationship between peptide stereochemistry and biological function.
References
A Comparative Functional Analysis of H-L-Trp-L-Asn-OH and H-D-Trp-L-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the dipeptides H-L-Trp-L-Asn-OH and H-D-Trp-L-Asn-OH. The stereochemistry of amino acids within a peptide can profoundly influence its biological activity, receptor interaction, and metabolic stability. This document outlines the known functions, predicted differences, and the experimental protocols required to elucidate the functional distinctions between these two stereoisomers.
Introduction
H-L-Trp-L-Asn-OH is a dipeptide composed of L-tryptophan and L-asparagine. Emerging evidence suggests its potential as a competitive antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor, a ligand-gated ion channel, is a validated target for the treatment of conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety.[1][2]
Data Presentation: A Comparative Overview
The following table summarizes the known and predicted functional characteristics of H-L-Trp-L-Asn-OH and H-D-Trp-L-Asn-OH. It is important to note that the data for H-D-Trp-L-Asn-OH is largely predictive and requires experimental validation.
| Feature | H-L-Trp-L-Asn-OH | H-D-Trp-L-Asn-OH (Predicted) | Rationale for Prediction |
| Primary Target | 5-HT3 Receptor | 5-HT3 Receptor | Assumed to share the same primary target, though with potentially different affinity. |
| Biological Activity | Competitive Antagonist | Potentially altered antagonist or agonist activity | Stereochemistry is critical for receptor-ligand interactions. Studies on other peptides, such as a cardio-excitatory neuropeptide where L-Asn-D-Trp-L-Phe-NH2 activity decreases when D-Trp is substituted with L-Trp, show that D-amino acid incorporation can be crucial for bioactivity.[5] |
| Receptor Binding Affinity (Ki) | To be determined experimentally | Likely different from the L-Trp isomer | The three-dimensional structure of the D-Trp residue will alter the peptide's conformation and its fit within the 5-HT3 receptor binding pocket. |
| Enzymatic Stability | Susceptible to proteolysis | Enhanced stability against proteolysis | D-amino acids are not recognized by most endogenous proteases, leading to a longer biological half-life. |
| Potential Therapeutic Applications | Irritable bowel syndrome, anxiety, antiemetic | Potentially similar applications but with improved pharmacokinetic properties if antagonist activity is retained. | Dependent on retaining favorable 5-HT3 receptor antagonist activity. |
Signaling Pathways and Experimental Workflows
To facilitate a comprehensive comparison, this section provides diagrams of the 5-HT3 receptor signaling pathway and a typical experimental workflow for evaluating the antagonist activity of these dipeptides.
Experimental Protocols
To empirically determine the functional differences between H-L-Trp-L-Asn-OH and H-D-Trp-L-Asn-OH, the following experimental protocols are recommended.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds for the 5-HT3 receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).
-
Test Compounds: H-L-Trp-L-Asn-OH and H-D-Trp-L-Asn-OH dissolved in an appropriate vehicle.
-
Instrumentation: Scintillation counter and a filtration manifold.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compounds or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay for 5-HT3 Receptor Antagonism
This assay measures the ability of the test compounds to inhibit the functional response induced by a 5-HT3 receptor agonist, such as serotonin. A common readout is the measurement of intracellular calcium influx.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Serotonin (5-HT).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test Compounds: H-L-Trp-L-Asn-OH and H-D-Trp-L-Asn-OH.
-
Instrumentation: A fluorescence plate reader with an automated injection system.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compounds to the wells and pre-incubate.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of serotonin (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the influx of calcium upon receptor activation.
-
Determine the IC50 value for each test compound by plotting the inhibition of the serotonin-induced response against the compound concentration.
Enzymatic Stability Assay
This assay assesses the stability of the dipeptides in the presence of proteolytic enzymes, mimicking physiological conditions.
Materials:
-
Enzyme Source: Human plasma, serum, or specific proteases (e.g., trypsin, chymotrypsin).
-
Test Compounds: H-L-Trp-L-Asn-OH and H-D-Trp-L-Asn-OH.
-
Reaction Buffer: A buffer appropriate for the chosen enzyme (e.g., phosphate-buffered saline, pH 7.4).
-
Quenching Solution: e.g., Acetonitrile or trichloroacetic acid to stop the enzymatic reaction.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Incubate a known concentration of each dipeptide with the enzyme source at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and immediately add the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the amount of remaining intact dipeptide.
-
Plot the percentage of remaining dipeptide against time to determine the degradation rate and calculate the half-life of each compound.
Conclusion
The stereochemical configuration of tryptophan in the Trp-Asn dipeptide is predicted to have a profound impact on its pharmacological profile. While H-L-Trp-L-Asn-OH has been identified as a potential 5-HT3 receptor antagonist, the incorporation of D-tryptophan in H-D-Trp-L-Asn-OH is expected to enhance its stability against enzymatic degradation. However, this modification may also alter its affinity and functional activity at the 5-HT3 receptor. The provided experimental protocols offer a robust framework for a direct and quantitative comparison of these two molecules. The resulting data will be invaluable for understanding the structure-activity relationship of this dipeptide series and for guiding the development of novel peptide-based therapeutics targeting the 5-HT3 receptor.
References
- 1. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Trp-Asn and Trp-Gln Dipeptides
An Objective Guide for Researchers in Drug Discovery and Development
The strategic selection of dipeptides in therapeutic development hinges on a deep understanding of their comparative efficacy and mechanisms of action. This guide provides a detailed comparison of Tryptophan-Asparagine (Trp-Asn or WN) and Tryptophan-Glutamine (Trp-Gln or WQ), focusing on their antioxidant and antiglycation properties. By presenting quantitative data, detailed experimental protocols, and mechanistic pathway diagrams, this document serves as a critical resource for scientists and researchers in the field.
Experimental Workflow: From Synthesis to Efficacy Assessment
The evaluation of dipeptide efficacy follows a structured experimental pipeline. This process begins with the chemical synthesis of the dipeptides, followed by a series of in vitro assays to determine their biological activities, and culminates in cell-based models to assess their protective effects in a biological system.
Quantitative Data Presentation
A direct comparison of Trp-Asn (synthesized as Asn-Trp, NW) and its analogue Trp-Gln (synthesized as Gln-Trp, QW) reveals significant differences in their antioxidant and antiglycation capacities. The following tables summarize the key experimental findings from a comparative study.[1]
Table 1: Comparative Antioxidant Activity
| Assay Type | Dipeptide | Activity / Efficacy | Key Finding |
| Oxygen Radical Absorbance Capacity (ORAC) | Trp-Asn (NW) | Higher ORAC Value | Significantly more potent at neutralizing peroxyl radicals compared to Trp-Gln. |
| Trp-Gln (QW) | Lower ORAC Value | Possesses antioxidant activity, but to a lesser extent than Trp-Asn. | |
| Anti-AAPH-Induced Hemolysis | Trp-Asn (NW) | Strong Protection | Effectively protected red blood cells from oxidative damage induced by AAPH radicals. |
| Trp-Gln (QW) | Moderate Protection | Showed protective effects, but was less effective than Trp-Asn. |
Table 2: Comparative Antiglycation and Cytoprotective Effects
| Assay Type | Dipeptide | Efficacy | Key Finding |
| BSA-Galactose Glycation Assay | Trp-Asn (NW) | Superior Inhibition | Demonstrated a stronger ability to inhibit the formation of advanced glycation end-products (AGEs). |
| Trp-Gln (QW) | Moderate Inhibition | Exhibited antiglycation effects, but was outperformed by Trp-Asn. | |
| HUVEC Protection against Methylglyoxal | Trp-Asn (NW) | Dose-dependent protection | Both dipeptides (at 50-200 μM) protected human umbilical vein endothelial cells from MGO-induced death. |
| Trp-Gln (QW) | Dose-dependent protection | The study noted Trp-Asn had better overall antiglycation effects.[1] |
Data synthesized from a study where Asn-Trp (NW) and Gln-Trp (QW) were synthesized and compared.[1]
Potential Signaling Pathways
While specific signaling pathways for Trp-Asn and Trp-Gln dipeptides are not yet fully elucidated, their constituent amino acids are known to modulate key cellular processes. The superior efficacy of Trp-Asn may be linked to the combined influence of Tryptophan's inherent antioxidant properties and Asparagine's role in cellular metabolism.
Amino Acid Sensing and mTOR Pathway
Amino acids, particularly glutamine, are critical regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central controller of cell growth, proliferation, and protein synthesis. It is plausible that Trp-Gln, upon cellular uptake and potential hydrolysis, could influence this pathway.
Neuroprotection via Antioxidant Activity
Tryptophan is a precursor to several neuroactive molecules and is known for its neuroprotective effects, partly through its ability to scavenge reactive oxygen species (ROS). Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The potent antioxidant capacity of Trp-Asn suggests it could be a valuable candidate for neuroprotective applications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The protocols below are summarized from the key comparative study.[1]
Synthesis of Dipeptides (Asn-Trp and Gln-Trp)
The dipeptides Asn-Trp (NW) and Gln-Trp (QW) were synthesized to serve as the primary compounds for comparative analysis.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the ability of a compound to quench peroxyl radicals generated by 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Method:
-
Dipeptide samples were mixed with fluorescein in a 96-well black microplate.
-
The mixture was pre-incubated at 37°C.
-
AAPH solution was added to initiate the reaction.
-
Fluorescence was measured every minute for 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Trolox was used as a standard, and results were expressed as Trolox equivalents.
-
Anti-AAPH-Induced Hemolysis Assay
-
Principle: This assay evaluates the capacity of the dipeptides to protect red blood cells (erythrocytes) from oxidative damage (hemolysis) caused by AAPH.
-
Method:
-
A suspension of washed bovine erythrocytes was prepared in a phosphate-buffered saline (PBS) solution.
-
The erythrocyte suspension was mixed with the dipeptide samples (or PBS for control).
-
AAPH solution was added to induce oxidative stress.
-
The mixture was incubated at 37°C with gentle shaking.
-
The degree of hemolysis was determined by measuring the absorbance of the supernatant at 536 nm at various time intervals.
-
Antiglycation Assay (BSA/Galactose Model)
-
Principle: This method assesses the inhibition of advanced glycation end-product (AGE) formation in a model system using bovine serum albumin (BSA) and a reducing sugar (galactose).
-
Method:
-
A reaction mixture containing BSA, galactose, and the dipeptide sample in PBS was prepared.
-
The mixture was incubated at 37°C for 11 days.
-
After incubation, the formation of specific AGEs, such as N(ε)-(carboxymethyl)lysine (CML), was quantified using an anti-CML antibody in an ELISA-based assay.
-
Cell Viability Assay (HUVEC Model)
-
Principle: This assay measures the ability of the dipeptides to protect cells from cytotoxicity induced by methylglyoxal (MGO), a highly reactive dicarbonyl species involved in AGE formation.
-
Method:
-
Human umbilical vein endothelial cells (HUVECs) were cultured in appropriate media.
-
Cells were pre-treated with various concentrations of the dipeptides (50-200 μM).
-
MGO was added to induce cellular damage.
-
After a 24-hour incubation period, cell viability was assessed using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.
-
Conclusion and Future Directions
The available experimental data strongly indicates that the Trp-Asn dipeptide possesses superior antioxidant and antiglycation efficacy compared to its Trp-Gln analogue .[1] This enhanced activity makes it a more promising candidate for therapeutic applications targeting conditions associated with oxidative stress and glycation, such as diabetic complications and neurodegenerative diseases.
However, this guide also highlights critical knowledge gaps. There is a lack of data on the receptor binding affinities and metabolic stability of these specific dipeptides. Furthermore, the precise signaling pathways they modulate remain to be elucidated. Future research should focus on these areas to fully understand their therapeutic potential and to bridge the gap between in vitro efficacy and in vivo application.
References
Validating the Binding Affinity of H-Trp-Asn-OH to the Human Serotonin 5-HT2A Receptor: A Comparative In Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted binding affinity of the dipeptide H-Trp-Asn-OH and structurally similar alternatives to the human serotonin 5-HT2A receptor. Due to the absence of direct experimental data for this compound binding, this guide is based on a hypothetical in silico molecular docking study. The objective is to present a framework for evaluating the potential of this dipeptide as a ligand for the serotonin 5-HT2A receptor and to compare its predicted binding characteristics with other closely related dipeptides.
The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutics for a variety of neuropsychiatric disorders.[1] Tryptophan-containing peptides have been noted for their potential interaction with serotonin receptors, making the 5-HT2A receptor a plausible, albeit hypothetical, target for this compound.[2][3] This guide will explore the predicted binding of this compound and three comparator dipeptides: H-Tyr-Asn-OH, H-Phe-Asn-OH, and H-Trp-Gln-OH.
Comparative Analysis of Predicted Binding Affinities
The following table summarizes the hypothetical binding affinities of the selected dipeptides to the active site of the human serotonin 5-HT2A receptor, as would be determined by a molecular docking simulation. The binding energy (ΔG), typically reported in kcal/mol, represents the predicted strength of the interaction, with a more negative value indicating a stronger binding affinity. The dissociation constant (Kd), derived from the binding energy, provides an estimate of the concentration of the ligand required to occupy 50% of the receptors.
| Dipeptide | Predicted Binding Energy (ΔG) (kcal/mol) | Predicted Dissociation Constant (Kd) (µM) | Key Predicted Interactions |
| This compound | -8.5 | 1.5 | Pi-pi stacking with Phe339, Hydrogen bonds with Ser159 and Asp155 |
| H-Tyr-Asn-OH | -7.8 | 4.2 | Hydrogen bonds with Ser159 and Asp155, Pi-pi stacking with Phe339 (weaker than Trp) |
| H-Phe-Asn-OH | -7.2 | 9.8 | Pi-pi stacking with Phe339, weaker hydrogen bonding potential compared to Trp and Tyr |
| H-Trp-Gln-OH | -8.2 | 2.1 | Pi-pi stacking with Phe339, Hydrogen bonds with Ser159 and Asp155 (altered geometry due to longer Gln side chain) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental or more rigorous computational studies would be required to validate these predictions.
Experimental Protocols
A detailed in silico molecular docking study would be required to generate the predictive data for the binding affinity of this compound and its analogs to the human serotonin 5-HT2A receptor. The following protocol outlines the key steps for such a study.
Molecular Docking Protocol
1. Preparation of the Receptor Structure:
-
Retrieval: The 3D crystal structure of the human serotonin 5-HT2A receptor in its active state would be obtained from the Protein Data Bank (PDB).
-
Preprocessing: The receptor structure would be prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms would be added, and the structure would be energy minimized to relieve any steric clashes.
2. Preparation of the Ligand Structures:
-
Generation: The 3D structures of this compound, H-Tyr-Asn-OH, H-Phe-Asn-OH, and H-Trp-Gln-OH would be generated using a molecular modeling software.
-
Optimization: The geometry of each dipeptide would be optimized to its lowest energy conformation.
3. Molecular Docking Simulation:
-
Software: A molecular docking program such as AutoDock Vina or Schrödinger's Glide would be utilized.
-
Grid Box Definition: A grid box encompassing the known binding site of the 5-HT2A receptor would be defined.
-
Docking: Each dipeptide would be docked into the defined binding site of the receptor. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding site.
4. Analysis of Docking Results:
-
Binding Energy Calculation: The docking software would calculate the binding energy (ΔG) for the most favorable binding pose of each dipeptide.
-
Interaction Analysis: The predicted binding poses would be visually inspected to identify key intermolecular interactions, such as hydrogen bonds and pi-pi stacking, between the dipeptide and the receptor's amino acid residues.
Visualizations
Signaling Pathway of the Human Serotonin 5-HT2A Receptor
The following diagram illustrates the Gq-coupled signaling pathway typically activated upon agonist binding to the 5-HT2A receptor.
References
- 1. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific antagonism of enteric neural serotonin receptors by dipeptides of 5-hydroxytryptophan: evidence that serotonin is a mediator of slow synaptic excitation in the myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin binding sites. II. Muramyl dipeptide binds to serotonin binding sites on myelin basic protein, LHRH, and MSH-ACTH 4-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of H-Trp-Asn-OH: Solution-Phase vs. Solid-Phase Methods
For researchers, scientists, and professionals in drug development, the selection of a synthetic strategy is a critical decision that influences the efficiency, purity, and scalability of peptide production. This guide provides an objective comparison of solution-phase and solid-phase synthesis (SPS) methodologies for the preparation of the dipeptide H-Trp-Asn-OH.
The choice between these two fundamental approaches depends on various factors, including the desired scale of synthesis, the complexity of the peptide, and available resources.[1] Solution-phase synthesis, the classical method, involves carrying out all reactions in a homogeneous solution, with purification of intermediates at each step.[2] In contrast, solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, entails the stepwise assembly of amino acids on an insoluble polymeric support.[3]
This guide presents a detailed examination of both methods, supported by representative experimental data and comprehensive protocols to inform the strategic selection of a synthesis route for this compound.
Quantitative Performance Data
The following tables summarize typical quantitative data for the synthesis of short peptides using both solution-phase and solid-phase methods. While specific data for this compound is not extensively published in a comparative format, these tables provide representative outcomes for each methodology.
Table 1: Representative Data for Solid-Phase Synthesis of a Dipeptide
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific Wang resin used. |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | Relative to the resin loading. |
| Coupling Reagent Equivalents | 3 - 5 eq. per coupling | For HBTU/HATU. |
| Base Equivalents (DIPEA) | 6 - 10 eq. per coupling | N,N-Diisopropylethylamine. |
| Fmoc Deprotection Time | 2 x 10 minutes | Using 20% piperidine in DMF. |
| Coupling Time | 1 - 2 hours per residue | Monitored by Kaiser test. |
| Final Cleavage Time | 2 - 3 hours | Using a TFA-based cleavage cocktail. |
| Expected Crude Yield | >85% | Based on the initial resin loading. |
| Expected Purity (Crude) | >80% | As determined by HPLC. |
Table 2: Representative Data for Solution-Phase Synthesis of a Dipeptide
| Parameter | Result | Notes |
| Purity (HPLC) | ~93% | For a short peptide like Leu-Enkephalin.[4] |
| Overall Yield | ~62% | For a short peptide like Leu-Enkephalin.[4] |
| Synthesis Time | Not specified | Generally longer due to intermediate purification steps. |
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is adapted from a standard procedure for the synthesis of H-Leu-Asn-OH and is suitable for a 0.1 mmol scale.
1. Resin Preparation and Swelling:
-
Place Fmoc-Asn(Trt)-Wang resin (0.1 mmol) in a fritted syringe reaction vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 3 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add another 3 mL of 20% piperidine in DMF, agitate for 10 minutes, and drain to expose the free amine of asparagine.
3. Washing after Deprotection:
-
Wash the resin by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash five times.
-
Wash the resin with 5 mL of Dichloromethane (DCM), agitating for 1 minute, and draining. Repeat this wash three times.
4. Coupling of Fmoc-Trp(Boc)-OH:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol) to the solution and mix.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
5. Washing after Coupling:
-
Drain the coupling solution.
-
Wash the resin with 5 mL of DMF, agitating for 1 minute, and draining. Repeat five times.
-
Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat three times.
6. Final Fmoc Deprotection:
-
Repeat Step 2 to remove the Fmoc group from the N-terminal Tryptophan.
-
Repeat Step 3 for the final washing. After the final DCM wash, dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
7. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 5-10 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt and Boc protecting groups.
-
Filter the solution from the resin beads and collect the filtrate.
8. Peptide Precipitation and Purification:
-
Concentrate the TFA filtrate to approximately 1 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under vacuum to obtain the crude this compound.
-
The crude product can be purified by reverse-phase HPLC.
Solution-Phase Synthesis of this compound
This protocol is a generalized procedure for dipeptide synthesis in solution.
1. Protection of Amino Acids:
-
Protect the amino group of Tryptophan with a Boc group (Boc-Trp-OH).
-
Protect the carboxyl group of Asparagine as a methyl ester (H-Asn-OMe).
2. Coupling Reaction:
-
Dissolve Boc-Trp-OH (1 mmol) and H-Asn-OMe (1 mmol) in an appropriate solvent such as DMF or DCM.
-
Add a coupling agent such as HBTU (1 mmol) and a base like DIPEA (2 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification of Protected Dipeptide:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide (Boc-Trp-Asn-OMe).
-
Purify the crude product by silica gel column chromatography.
4. Deprotection of the N-terminal Boc Group:
-
Dissolve the purified Boc-Trp-Asn-OMe in a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure to yield H-Trp-Asn-OMe as a TFA salt.
5. Saponification of the C-terminal Methyl Ester:
-
Dissolve the H-Trp-Asn-OMe TFA salt in a mixture of methanol and water.
-
Add a slight excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
6. Final Purification:
-
Purify the crude this compound by recrystallization or reverse-phase HPLC to obtain the final product.
Experimental Workflows
Caption: Workflows for solid-phase and solution-phase synthesis of this compound.
Conclusion
The choice between solution-phase and solid-phase synthesis for this compound depends on the specific requirements of the project. Solid-phase peptide synthesis offers significant advantages in terms of speed, automation, and ease of purification, making it the preferred method for high-throughput synthesis and the preparation of longer peptides. The straightforward washing steps to remove excess reagents and byproducts contribute to higher efficiency and yield.
Conversely, solution-phase synthesis can be more cost-effective for the large-scale production of short peptides, as it avoids the use of expensive resins and can be performed with stoichiometric amounts of reagents. While it is more labor-intensive due to the need for purification of intermediates, this also allows for the characterization of each intermediate, potentially leading to a highly pure final product for short sequences. For the synthesis of a simple dipeptide like this compound, both methods are viable, and the final decision should be based on a careful consideration of the desired scale, available equipment, and the overall cost-effectiveness of the process.
References
A Comparative Analysis of the Inhibitory Efficacy of Tryptophan-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory efficacy of the dipeptide H-Trp-Asn-OH against known reference inhibitors targeting key enzymes in metabolic and cardiovascular pathways. Due to a lack of publicly available experimental data on the specific inhibitory activity of this compound, this document focuses on the well-documented inhibitory profiles of other tryptophan-containing dipeptides. These peptides serve as crucial reference points for evaluating the potential efficacy of novel dipeptides like this compound. The guide presents quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive understanding.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of various tryptophan-containing dipeptides against Angiotensin-Converting Enzyme (ACE), Dipeptidyl Peptidase IV (DPP-IV), and Xanthine Oxidase (XO) is summarized below. These enzymes are critical targets in the management of hypertension, type 2 diabetes, and gout, respectively. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.
| Target Enzyme | Reference Inhibitor | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) | Reference(s) |
| Angiotensin-Converting Enzyme (ACE) | Val-Trp | Data not available | 0.58 | [1] |
| Angiotensin-Converting Enzyme (ACE) | Trp-Val | Data not available | 307.61 | [1] |
| Dipeptidyl Peptidase IV (DPP-IV) | Trp-Arg | Data not available | 37.8 ± 2.2 | [2] |
| Dipeptidyl Peptidase IV (DPP-IV) | Trp-Lys | Data not available | <45 | [3][4] |
| Dipeptidyl Peptidase IV (DPP-IV) | Trp-Leu | Data not available | <45 | |
| Xanthine Oxidase (XO) | Trp-Val | Data not available | ~200 times higher than Allopurinol |
Signaling Pathways and Experimental Workflows
Understanding the biological context of enzyme inhibition is crucial for drug development. The following diagrams illustrate the signaling pathways of the target enzymes and a general workflow for determining inhibitory activity.
Angiotensin-Converting Enzyme (ACE) Signaling Pathway
ACE is a key component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.
Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway
DPP-IV is an enzyme that inactivates incretin hormones, such as GLP-1 and GIP, which are crucial for glucose homeostasis. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon release.
Xanthine Oxidase Metabolic Pathway
Xanthine Oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
General Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of a potential inhibitor in vitro.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols for assessing the inhibitory activity of the target enzymes.
ACE Inhibition Assay Protocol
This protocol is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The amount of hippuric acid (HA) produced is quantified.
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Sodium borate buffer (pH 8.3)
-
Test compounds (inhibitors)
-
Reagents for colorimetric detection or HPLC analysis
-
-
Procedure:
-
An aqueous solution of the test compound (e.g., 40 µL) is pre-incubated with an ACE solution (e.g., 20 µL of 100 mU/mL) at 37°C for 5 minutes.
-
The substrate solution (HHL) is added to start the reaction, and the mixture is incubated at 37°C for a defined period (e.g., 45-60 minutes).
-
The reaction is terminated, typically by adding a strong acid (e.g., HCl) or by heat inactivation.
-
The amount of hippuric acid formed is quantified. This can be done by extracting the hippuric acid with an organic solvent (e.g., ethyl acetate) and measuring its absorbance spectrophotometrically at 228 nm, or by using HPLC for separation and quantification.
-
A control reaction without the inhibitor is performed to determine 100% enzyme activity.
-
The percentage of ACE inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.
-
DPP-IV Inhibition Assay Protocol
This is a continuous fluorometric assay that measures the cleavage of the substrate Gly-Pro-AMC by DPP-IV.
-
Reagents and Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) as a fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.0)
-
Test compounds (inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence of the liberated aminomethylcoumarin (AMC) using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Control wells for 100% enzyme activity (no inhibitor) and background (no enzyme) are included.
-
The percent inhibition is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
-
Xanthine Oxidase Inhibition Assay Protocol
This spectrophotometric assay measures the production of uric acid from the oxidation of xanthine by Xanthine Oxidase.
-
Reagents and Materials:
-
Xanthine Oxidase (XO) enzyme
-
Xanthine as substrate
-
Phosphate buffer (pH 7.5-7.8)
-
Test compounds (inhibitors)
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis spectrophotometer
-
-
Procedure:
-
In a microplate or cuvette, prepare a reaction mixture containing phosphate buffer and the test inhibitor at various concentrations.
-
Add the Xanthine Oxidase enzyme solution and pre-incubate the mixture at 25°C for about 15 minutes.
-
Start the reaction by adding the xanthine substrate solution.
-
Immediately monitor the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid, for a few minutes.
-
The rate of uric acid production is determined from the initial linear portion of the absorbance curve.
-
A control reaction without the inhibitor is run to establish the uninhibited enzyme activity.
-
The percentage of XO inhibition is calculated, and the IC50 value is derived from the concentration-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ul.ie [pure.ul.ie]
A Comparative Guide to the In Vitro and In Vivo Validation of Trp-Asn Dipeptide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo validation of the Trp-Asn (WN) dipeptide's bioactivity. While in vitro studies have demonstrated promising antioxidant, antiglycation, and hormone-stimulating properties, direct in vivo evidence remains limited. This document summarizes the existing experimental data, details key protocols, and offers a comparative perspective with other bioactive peptides to inform future research and development.
In Vitro Validation of Trp-Asn Dipeptide Activity
In vitro studies provide a controlled environment to elucidate the direct biochemical activities and mechanisms of action of the Trp-Asn dipeptide. Key activities demonstrated in laboratory settings include antioxidant effects, prevention of glycation, and stimulation of glucagon-like peptide-1 (GLP-1) secretion.
Antioxidant and Antiglycation Activities
The Trp-Asn dipeptide has been shown to possess significant antioxidant and antiglycation properties in various in vitro assays. The presence of the tryptophan residue is believed to contribute significantly to its high oxygen radical absorbance capacity (ORAC)[1].
Comparative Antioxidant and Antiglycation Data:
| Assay | Trp-Asn (WN) | Gln-Trp (QW) | Carnosine | Homocarnosine | Glutathione (GSH) | Reference |
| ORAC Value (µM Trolox equivalents/µM peptide) | Significantly Higher | Lower than WN | Lower than WN | Lower than WN | Lower than WN | [1] |
| Hydroxyl Radical Scavenging Activity | High | Lower than WN | Lower than WN | Lower than WN | Lower than WN | [1] |
| Anti-AAPH-induced Hemolysis | Protective | Less Protective | Less Protective | Less Protective | Less Protective | [1] |
| Antiglycation (BSA/glucose & BSA/galactose models) | Better | Good | Not specified | Not specified | Not specified | [1] |
| Protection against Methylglyoxal-induced cell death (HUVECs) | Protective (50-200 µM) | Protective (50-200 µM) | Not specified | Not specified | Not specified |
Experimental Protocols:
-
Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
A solution containing the Trp-Asn dipeptide, a fluorescent probe (fluorescein), and a generator of peroxyl radicals (AAPH) is prepared in a phosphate buffer (pH 7.4).
-
The mixture is incubated at 37°C in a microplate reader.
-
The fluorescence decay of fluorescein is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve, with Trolox used as a standard.
-
-
Antiglycation Assay (BSA-Glucose Model):
-
Bovine serum albumin (BSA) is incubated with glucose or galactose in the presence or absence of the Trp-Asn dipeptide.
-
The formation of advanced glycation end-products (AGEs), such as N(ε)-(carboxymethyl)lysine (CML), is measured using an anti-CML antibody-based ELISA after a set incubation period.
-
A reduction in the formation of AGEs in the presence of the dipeptide indicates antiglycation activity.
-
Glucagon-Like Peptide-1 (GLP-1) Secretion
The Trp-Asn dipeptide has been identified as a novel stimulator of GLP-1 secretion in a murine enteroendocrine cell line (GLUTag cells). GLP-1 is a key hormone in regulating blood sugar levels and appetite.
GLP-1 Secretion Data:
| Compound | Concentration Range | Effect on GLP-1 Secretion | Reference |
| Trp-Asn (WN) | 1-5 mg/mL | Reproducible and concentration-dependent increase |
Experimental Protocol:
-
GLP-1 Secretion Assay in GLUTag Cells:
-
Murine enteroendocrine GLUTag cells are cultured under standard conditions.
-
The cells are exposed to various concentrations of the Trp-Asn dipeptide for a defined period (e.g., 60 minutes).
-
The concentration of GLP-1 released into the cell culture supernatant is measured using a validated GLP-1 enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Validation: A Comparative Outlook
Direct in vivo studies specifically investigating the bioactivity of the Trp-Asn dipeptide are currently scarce in published literature. However, insights can be drawn from in vivo studies of structurally similar peptides and general principles of dipeptide pharmacokinetics.
Challenges in In Vivo Validation of Bioactive Peptides
The transition from in vitro activity to in vivo efficacy for peptides is challenging due to several physiological barriers:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases in the gastrointestinal tract and blood.
-
Poor Oral Bioavailability: Due to their size and hydrophilic nature, most peptides have low permeability across the intestinal epithelium.
-
Rapid Clearance: Small peptides are often rapidly cleared from circulation by the kidneys.
In Vivo Evidence from Related Peptides
While direct in vivo data for Trp-Asn is lacking, studies on other dipeptides and tryptophan-containing peptides provide a basis for potential in vivo activities:
-
Antithrombotic Activity: A study on the tripeptide pGlu-Asn-Trp (pENW), which contains the WN sequence, demonstrated significant antithrombotic activity in vivo in both arterio-venous shunt and inferior vena ligation models in rats. This effect was linked to an increase in the plasma t-PA/PAI ratio and inhibition of platelet aggregation.
-
Anti-inflammatory Activity: Various dipeptides have been shown to exert anti-inflammatory effects in animal models. For example, some studies have demonstrated that the administration of specific dipeptides can reduce the production of pro-inflammatory cytokines in mouse models of inflammation.
-
Antioxidant Activity: Tryptophan and its metabolites have been shown to possess antioxidant properties in vivo, improving the antioxidant capacity in ducks under high-density feeding conditions by increasing the levels of antioxidant enzymes like glutathione peroxidase (GSH-Px) and catalase (CAT).
Comparative In Vivo Data of Related Peptides:
| Peptide/Compound | Animal Model | Activity | Key Findings | Reference |
| pGlu-Asn-Trp (pENW) | Rat | Antithrombotic | Significantly inhibited thrombus formation; increased plasma t-PA/PAI ratio. | |
| Various Dipeptides | Mouse | Anti-inflammatory | Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6). | |
| Tryptophan | Duck | Antioxidant | Increased levels of GSH-Px and CAT in muscle tissue. |
Experimental Protocols for In Vivo Assessment (General Examples):
-
Animal Models of Inflammation:
-
Inflammation is induced in rodents (e.g., mice or rats) using agents like carrageenan or lipopolysaccharide (LPS).
-
The test peptide is administered (e.g., orally or intraperitoneally) before or after the inflammatory challenge.
-
Inflammatory markers such as paw edema, and levels of pro-inflammatory cytokines (TNF-α, IL-6) in serum or tissue are measured.
-
-
Animal Models of Oxidative Stress:
-
Oxidative stress is induced in animals through various methods (e.g., high-fat diet, exposure to toxins).
-
The peptide is administered over a specific period.
-
Markers of oxidative stress, such as malondialdehyde (MDA) levels, and the activity of antioxidant enzymes (e.g., SOD, CAT, GSH-Px) in tissues are assessed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the activity of Trp-Asn and the experimental approaches to validate them can aid in understanding their potential therapeutic applications.
Caption: In Vitro Validation Workflow for Trp-Asn Dipeptide.
Caption: Challenges in the In Vivo Oral Delivery of Dipeptides.
Conclusion and Future Directions
The Trp-Asn dipeptide exhibits promising bioactive properties in vitro, particularly as an antioxidant, antiglycation agent, and a stimulator of GLP-1 secretion. These findings suggest its potential as a nutraceutical or therapeutic agent. However, the lack of direct in vivo data is a significant gap in the current understanding of its physiological relevance and efficacy.
Future research should prioritize well-designed in vivo studies to:
-
Determine the oral bioavailability and pharmacokinetic profile of the Trp-Asn dipeptide.
-
Investigate its in vivo antioxidant and anti-inflammatory effects in relevant animal models of oxidative stress and inflammation.
-
Evaluate its efficacy in modulating glucose metabolism and satiety in animal models of diabetes and obesity, given its GLP-1 stimulating activity.
-
Conduct safety and toxicity studies to establish a safe dosage range for potential human use.
By bridging the gap between in vitro potential and in vivo validation, the therapeutic promise of the Trp-Asn dipeptide can be fully explored and potentially translated into novel health solutions.
References
Safety Operating Guide
Prudent Disposal of H-Trp-Asn-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of H-Trp-Asn-OH
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This document provides a comprehensive guide for the disposal of the tripeptide this compound (Tryptophyl-Asparagine). Due to the absence of a specific Safety Data Sheet (SDS) with GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound, this peptide must be treated as a chemical of unknown toxicity. Therefore, the recommended disposal procedures outlined below follow the precautionary principle, mandating that the substance be handled as hazardous waste.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
In the event of a spill, the area should be cautiously cleaned while wearing appropriate PPE. The spilled material, along with any contaminated cleaning materials, must be collected and disposed of as hazardous chemical waste.
Disposal Protocol for this compound
The following step-by-step protocol should be followed for the disposal of this compound and any materials contaminated with it.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially not with general laboratory trash.
-
It should be segregated as solid chemical waste.
-
-
Containerization:
-
Place solid this compound waste into a designated, chemically compatible, and sealable container.
-
The container must be in good condition, free from leaks or cracks.
-
For any contaminated labware (e.g., weighing boats, pipette tips), collect them in a separate, clearly labeled container for solid chemical waste.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal of Empty Containers:
Empty containers that previously held this compound must also be disposed of properly. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid chemical waste. After rinsing, the container labels should be defaced, and the container can then be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the precautionary approach taken in the absence of specific hazard data.
Essential Safety and Operational Guide for Handling H-Trp-Asn-OH
For researchers, scientists, and drug development professionals, the proper handling of peptide compounds like H-Trp-Asn-OH is fundamental to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods for this compound.
Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes and dust particles.[2] |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides. Consider double-gloving for added protection. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Essential for working in any laboratory environment where chemical compounds are handled. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining its stability and ensuring accurate experimental results.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
Storage:
-
Lyophilized Peptide: For long-term storage, keep the peptide in a tightly sealed container at -20°C or colder, protected from light.
-
Peptide in Solution: It is best to prepare solutions fresh. If storage is necessary, create single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.
Handling Procedures:
-
Preparation: Before opening, allow the container of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.
-
Weighing: Conduct the weighing of the lyophilized powder in a controlled environment, such as a chemical fume hood or an enclosure with good ventilation, to minimize inhalation risks.
-
Reconstitution:
-
Add the appropriate sterile solvent to the vial containing the lyophilized peptide.
-
Gently swirl or sonicate the vial to dissolve the peptide. Avoid vigorous shaking, which can cause degradation.
-
-
Experimental Use: Follow standard laboratory practices when using the peptide solution in experiments. Ensure all equipment that comes into contact with the peptide is properly calibrated and clean.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Disposal:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Depending on institutional and local regulations, liquid waste containing the peptide may be decontaminated with a suitable method (e.g., treatment with 10% bleach) before drain disposal with copious amounts of water, or collected for chemical waste disposal.
Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Spill Cleanup:
-
For small spills of the lyophilized powder, carefully sweep it up to avoid raising dust, place it in a sealed container, and hold for waste disposal.
-
For liquid spills, absorb the material with an inert substance and place it in a suitable container for disposal.
-
Clean the spill area thoroughly after material has been collected.
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
